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  • Product: 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde
  • CAS: 468718-16-3

Core Science & Biosynthesis

Foundational

5-(Trifluoromethyl)-1h-indole-3-carbaldehyde CAS number

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde Authored by a Senior Application Scientist This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyd...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its synthesis, chemical properties, reactivity, and critical applications, moving beyond simple data to explain the underlying scientific principles and strategic considerations in its use.

Introduction: The Strategic Importance of a Fluorinated Indole Scaffold

The indole ring is a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active molecules and approved pharmaceuticals.[1][2] The strategic introduction of a trifluoromethyl (CF3) group and an aldehyde functionality creates a molecule of significant interest: 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde.

  • The Trifluoromethyl (CF3) Group : This highly electronegative moiety dramatically alters the molecule's physicochemical properties. It enhances lipophilicity, which can improve cell membrane permeability, and increases metabolic stability by blocking sites susceptible to oxidative metabolism.[3] These are highly desirable traits in drug candidates.

  • The Aldehyde (CHO) Group : Positioned at the electron-rich C3 position, the aldehyde serves as a versatile synthetic handle. It readily participates in a wide array of chemical transformations, allowing for the construction of complex molecular architectures and diverse compound libraries.[1][4]

This combination makes 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde a valuable starting material for exploring structure-activity relationships (SAR) and developing novel therapeutic agents.[3]

Core Compound Identification and Physicochemical Properties

Accurate identification and understanding of a compound's physical properties are foundational for any research endeavor.

Table 1: Compound Identification

Identifier Value
CAS Number 468718-16-3[1][5][6][7][8]
IUPAC Name 5-(trifluoromethyl)-1H-indole-3-carbaldehyde[1]
Molecular Formula C₁₀H₆F₃NO[1][9]
Molecular Weight 213.16 g/mol [1][6]
SMILES O=CC1=CNC2=C1C=C(C(F)(F)F)C=C2[7]

| InChI Key | ABXIESRZLRQYLM-UHFFFAOYSA-N[1] |

Table 2: Physicochemical & Spectroscopic Data

Property Value / Description
Appearance Typically a solid (e.g., brownish-yellow or pale pink crystals)[4]
Storage Keep in a dark place, under an inert atmosphere, at room temperature.[9]
¹H NMR Spectrum available from chemical suppliers.[10] Key signals expected for aldehyde proton (~10 ppm), indole NH proton (>8 ppm), and aromatic protons.[11]
¹³C NMR Expected signals include the aldehyde carbonyl, aromatic carbons, and the CF₃ carbon (quartet).[11]
Mass Spec (MS) ESI-MS: [M+H]⁺ expected at m/z 214.[11]

| Infrared (IR) | Characteristic peaks for N-H stretching, C=O stretching (aldehyde), and C-F stretching are expected. |

Synthesis Pathway: The Vilsmeier-Haack Reaction

The most common and efficient method for synthesizing 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction.[1] This reaction is a cornerstone of heterocyclic chemistry for the formylation of electron-rich aromatic compounds.[12][13][14]

Mechanistic Rationale

The reaction proceeds in two main stages:

  • Formation of the Vilsmeier Reagent : N,N-Dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus atom of phosphorus oxychloride (POCl₃). This generates a highly electrophilic chloroiminium ion, known as the Vilsmeier reagent.[14][15]

  • Electrophilic Aromatic Substitution : The electron-rich indole ring attacks the Vilsmeier reagent. The C3 position is the most nucleophilic site, leading to regioselective formylation. The resulting iminium ion intermediate is then hydrolyzed during aqueous workup to yield the final aldehyde product.[13][15]

The choice of this reaction is strategic: it is a mild, high-yielding, and economical method for introducing the crucial aldehyde functionality onto the pre-functionalized indole core.[12]

Vilsmeier_Haack_Mechanism Vilsmeier-Haack Formylation of 5-(Trifluoromethyl)-1H-indole cluster_reactants Initial Reactants Indole 5-(CF3)-Indole IminiumIntermediate Iminium Ion Intermediate Indole->IminiumIntermediate Electrophilic Attack DMF DMF VilsmeierReagent Vilsmeier Reagent (Electrophilic Iminium Salt) DMF->VilsmeierReagent + POCl3 POCl3 POCl3 VilsmeierReagent->IminiumIntermediate FinalProduct 5-(CF3)-1H-indole-3-carbaldehyde IminiumIntermediate->FinalProduct Aqueous Workup (Hydrolysis)

Caption: Vilsmeier-Haack reaction workflow.

Step-by-Step Laboratory Protocol

This protocol is a self-validating system designed for reproducibility.

  • Reagent Preparation & Inert Atmosphere : In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, place the starting material, 5-(Trifluoromethyl)-1H-indole. Dissolve it in a suitable anhydrous solvent like DMF.

    • Causality: An inert atmosphere is critical to prevent moisture from quenching the highly reactive POCl₃ and Vilsmeier reagent.

  • Formation of Vilsmeier Reagent : Cool the flask to 0 °C using an ice bath. Slowly add phosphorus oxychloride (POCl₃) dropwise to the solution via the dropping funnel.

    • Causality: The reaction is exothermic. Slow, cooled addition prevents runaway reactions and ensures the controlled formation of the Vilsmeier reagent. The mixture typically becomes a thick slurry.

  • Reaction Execution : After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to a moderate temperature (e.g., 60-80 °C) for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

    • Causality: Heating provides the necessary activation energy for the electrophilic attack of the indole on the Vilsmeier reagent.

  • Workup & Hydrolysis : Once the reaction is complete, cool the mixture back to 0 °C and carefully quench it by slowly pouring it over crushed ice or into a cold aqueous solution of sodium bicarbonate.

    • Causality: This step hydrolyzes the intermediate iminium salt to the final aldehyde and neutralizes the acidic reaction medium. This is often accompanied by the precipitation of the crude product.

  • Isolation and Purification : Collect the precipitated solid by vacuum filtration. Wash the solid with cold water to remove inorganic salts. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

    • Causality: Purification is essential to remove unreacted starting materials and byproducts, ensuring the high purity required for subsequent applications.

Chemical Reactivity and Derivatization Pathways

The aldehyde at the C3 position is a gateway for extensive chemical modification, enabling the synthesis of diverse libraries for biological screening.

  • Condensation Reactions : It can undergo Knoevenagel or Aldol condensations with active methylene compounds to form α,β-unsaturated systems.

  • Reductive Amination : Reaction with primary or secondary amines followed by reduction (e.g., with NaBH₃CN) yields substituted aminomethyl indoles, a common motif in bioactive molecules.

  • Wittig Reaction : Conversion of the aldehyde to an alkene is readily achievable.

  • Oxidation/Reduction : The aldehyde can be oxidized to a carboxylic acid or reduced to an alcohol, providing access to different functional group classes.

Derivatization Synthetic Utility of the Aldehyde Group Start 5-(CF3)-1H-indole-3-carbaldehyde ReductiveAmination Substituted Amines Start->ReductiveAmination Reductive Amination (R₂NH, [H]) Oxidation Carboxylic Acids Start->Oxidation Oxidation ([O]) Reduction Alcohols Start->Reduction Reduction ([H]) Condensation α,β-Unsaturated Systems Start->Condensation Knoevenagel/Aldol (Active Methylene Cmpd)

Caption: Key derivatization pathways.

Applications in Drug Discovery and Medicinal Chemistry

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is not just a chemical intermediate; it is a strategic tool in modern drug discovery.

  • Anticancer Research : Derivatives have been investigated for their potential to inhibit cancer cell growth.[1] The indole scaffold can mimic peptide structures and bind to various enzymes and receptors involved in cancer pathways.[2][4] The CF₃ group often enhances binding affinity and pharmacokinetic properties.

  • Enzyme Inhibition : The parent compound and its derivatives have been shown to inhibit cytochrome P450 enzymes, specifically CYP1A2.[1] This is critically important for studying drug metabolism and potential drug-drug interactions.

  • Building Block for Complex Molecules : It serves as a foundational building block for creating more complex fluorinated heterocyclic compounds for screening in various therapeutic areas, including infectious diseases, inflammation, and neurodegenerative disorders.[1][2][16]

Safety, Handling, and Storage

Adherence to safety protocols is non-negotiable when working with reactive chemical intermediates.

  • Hazard Identification : The compound is classified as an irritant. It may cause skin, eye, and respiratory irritation.[17][18]

  • Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat.[5][19][20] Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5][19]

  • Handling : Avoid formation of dust and aerosols. Use non-sparking tools.[5] Wash hands thoroughly after handling.[17][19]

  • Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place.[5][9] Keep away from strong oxidizing agents and incompatible materials.[5][17]

  • Spill Management : In case of a spill, clean up immediately using dry procedures to avoid generating dust.[19] Collect the material in a sealed container for proper disposal according to local regulations.[17][19]

Conclusion

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a high-value synthetic intermediate whose strategic design—combining the privileged indole scaffold with a property-enhancing trifluoromethyl group and a versatile aldehyde handle—makes it a powerful tool for medicinal chemists. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the development of next-generation therapeutics.

References

  • 5-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | CAS:468718-16-3. [Link]

  • The Power of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]

  • Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. [Link]

  • 5-fluoro-1H-indole-3-carbaldehyde | C9H6FNO | CID 259089 - PubChem. [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... - ResearchGate. [Link]

  • Vilsmeier-Haack Reaction - Organic Chemistry Portal. [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04309F - The Royal Society of Chemistry. [Link]

  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. [Link]

  • Vilsmeier-Haack Reaction - Chemistry Steps. [Link]

  • Vilsmeier–Haack reaction - Wikipedia. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - MDPI. [Link]

Sources

Exploratory

A Comprehensive Technical Guide to 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde: Properties, Analysis, and Applications

Authored for Researchers, Scientists, and Drug Development Professionals In the pursuit of novel therapeutics and advanced materials, the strategic incorporation of fluorine into organic scaffolds has become a cornerston...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the pursuit of novel therapeutics and advanced materials, the strategic incorporation of fluorine into organic scaffolds has become a cornerstone of modern chemistry. The trifluoromethyl group (-CF₃), in particular, offers a powerful tool to modulate a molecule's physicochemical and pharmacological properties, enhancing everything from metabolic stability to receptor binding affinity.[1] This guide focuses on a key building block in this domain: 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde. The indole core is a privileged structure in medicinal chemistry, while the aldehyde at the 3-position provides a versatile handle for synthetic elaboration.[2][3] The addition of the -CF₃ group at the 5-position creates a unique electronic profile, making this compound a valuable intermediate for a wide array of applications.[1] This document serves as an in-depth technical resource, consolidating critical data and providing field-proven insights into its properties and handling.

Part 1: Core Physicochemical Profile

A foundational understanding of a compound's physical and chemical properties is paramount for its effective use in experimental design, from reaction setup to formulation.

Identity and Structural Characteristics

The molecule's identity is defined by its unique structural arrangement and corresponding identifiers.


Indole [label=<

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

Formula:C₁₀H₆F₃NO MW:213.16 g/mol CAS:468718-16-3 InChI Key:ABXIESRZLRQYLM-UHFFFAOYSA-N SMILES:C1=CC2=C(C=C1C(F)(F)F)C(=CN2)C=O

]; }

Figure 1: Chemical structure and key identifiers.

Tabulated Physical and Chemical Data

This table summarizes essential quantitative data, providing a quick reference for experimental planning.

PropertyValueSource(s)Notes
Molecular Weight 213.16 g/mol [2][4]-
Molecular Formula C₁₀H₆F₃NO[2][4]-
Form Solid / Powder[5]Typically appears as a solid at room temperature.
Melting Point 67-70 °CNarrow range indicates good purity.
Density 1.45 g/cm³ (Predicted)[5]Useful for reaction volume calculations.
Storage Temperature 2-8 °C[5]Recommended to be stored under refrigeration.

Part 2: Analytical Characterization and Purity Assessment

Verifying the identity and purity of a starting material is a non-negotiable step in ensuring experimental reproducibility and validity. A multi-technique approach is standard practice.

Spectroscopic Signature

Spectroscopy provides a fingerprint of the molecule, confirming the presence of key functional groups and the overall structural integrity.

  • Nuclear Magnetic Resonance (NMR): NMR is the gold standard for structural elucidation.

    • ¹H NMR: Expect characteristic signals for the aldehyde proton (~9-10 ppm), the indole N-H proton (>8 ppm), and distinct aromatic protons whose splitting patterns confirm the substitution on the indole ring.[6]

    • ¹³C NMR: The spectrum will show a downfield signal for the aldehyde carbonyl carbon, along with signals for the aromatic carbons. The carbon of the -CF₃ group will appear as a quartet due to C-F coupling.[6]

  • Infrared (IR) Spectroscopy: IR provides rapid confirmation of functional groups. Key expected absorbances include a sharp C=O stretch for the aldehyde and strong C-F stretching bands characteristic of the trifluoromethyl group.[6]

  • Mass Spectrometry (MS): MS confirms the molecular weight of the compound. Electron ionization (EI) would show the molecular ion peak (M⁺) at m/z 213, along with characteristic fragmentation patterns.[6]

Chromatographic Purity: A Self-Validating HPLC Protocol

High-Performance Liquid Chromatography (HPLC) is the definitive technique for quantifying the purity of non-volatile organic compounds like this one.[7] A reversed-phase method is the logical choice due to the aromatic, moderately polar nature of the indole scaffold.


// Nodes prep [label="1. Sample Prep\nDissolve ~1 mg/mL in\nMethanol or Acetonitrile", fillcolor="#E8F0FE", fontcolor="#202124"]; mobile_phase [label="2. Mobile Phase\nA: 0.1% Formic Acid in Water\nB: 0.1% Formic Acid in Acetonitrile", fillcolor="#E8F0FE", fontcolor="#202124"]; hplc_system [label="3. HPLC System\nC18 Column (e.g., 4.6x150mm, 5µm)\nUV Detector @ 254 nm", fillcolor="#FFFFFF", fontcolor="#202124"]; gradient [label="4. Gradient Elution\nStart: 5-10% B\nRamp to 95% B over 15-20 min", fillcolor="#FFFFFF", fontcolor="#202124"]; analysis [label="5. Data Analysis\nIntegrate peak areas.\nPurity % = (Main Peak Area / Total Area) * 100", fillcolor="#E6F4EA", fontcolor="#202124"];

// Edges prep -> hplc_system [label="Inject Sample"]; mobile_phase -> hplc_system [label="Supply Solvents"]; hplc_system -> gradient [style=dotted, label="Run Method"]; gradient -> analysis [label="Generate Chromatogram"]; }

Figure 2: Recommended HPLC workflow for purity analysis.

Causality Behind Protocol Choices:

  • Trustworthiness through Column Selection: A C18 (octadecylsilyl) stationary phase is the workhorse for reversed-phase chromatography. Its nonpolar nature provides excellent retention and separation for aromatic compounds like indoles.[7]

  • Self-Validation via Mobile Phase: Using a buffered aqueous mobile phase (0.1% formic acid in water) and an organic modifier (acetonitrile) ensures consistent protonation of the indole N-H, leading to sharp, reproducible peaks. The gradient elution, moving from high aqueous to high organic content, ensures that both the main compound and any potential impurities (with varying polarities) are effectively eluted from the column and detected.[7]

  • Authoritative Detection: The indole ring system is a strong chromophore. Detection at 254 nm is a standard choice that provides high sensitivity for this class of compounds.

Part 3: Synthetic Utility and Applications

The true value of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde lies in its role as a versatile synthetic intermediate.

Chemical Reactivity

The molecule's reactivity is dominated by the aldehyde group and the electron-deficient indole ring.

  • Aldehyde Transformations: The aldehyde is a prime site for nucleophilic addition and condensation reactions (e.g., Knoevenagel, Wittig), allowing for the extension of the side chain at the 3-position. This is a common strategy for building more complex drug-like molecules.[8]

  • Indole Ring Chemistry: The electron-withdrawing -CF₃ group deactivates the benzene portion of the indole ring towards electrophilic substitution, but the pyrrole ring remains reactive. The N-H can be deprotonated and alkylated or acylated to introduce diversity at the 1-position.

Applications in Drug Discovery and Beyond

The unique properties conferred by the trifluoromethyl indole scaffold make it a high-value precursor in several research areas.

  • Oncology: Indole derivatives are a well-established class of anticancer agents, known to target pathways like tubulin polymerization.[9] The -CF₃ group can enhance the potency and pharmacokinetic profile of these agents. This compound is a key starting material for synthesizing novel inhibitors of cancer cell growth.[2][3]

  • Enzyme Inhibition: The compound and its derivatives have been investigated as inhibitors of specific enzymes, such as cytochrome P450s, which are critical in drug metabolism.[2] This highlights its relevance in studying drug-drug interactions and designing more targeted therapies.

  • Materials Science: The electronic properties of fluorinated indoles are of interest for developing new materials with specific optical or electronic characteristics for use in devices like fluorescent probes.[2][10]

Part 4: Safety, Handling, and Storage

Ensuring the stability of the compound and the safety of laboratory personnel is critical.

  • Hazard Profile: This compound is classified as an irritant, causing skin and serious eye irritation. It may also cause respiratory irritation.[11][12]

  • Handling Protocols:

    • Always handle in a well-ventilated area or a chemical fume hood.[11][13]

    • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, chemical-resistant gloves, and a lab coat.[11][13]

    • Avoid breathing dust.[11]

    • Wash hands thoroughly after handling.[13]

  • Storage:

    • Store in a tightly closed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.[13]

    • The recommended storage temperature is between 2-8 °C.[5]

By adhering to these guidelines and leveraging the comprehensive data presented, researchers can confidently and effectively utilize 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde to advance their scientific objectives.

References

  • The Power of Trifluoromethyl Indoles in Modern Drug Discovery . NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • 5-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | CAS:468718-16-3 . Ark Pharm, Inc. [Link]

  • Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) . MDPI. [Link]

  • Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... . ResearchGate. [Link]

  • 1H-Indole-3-carboxaldehyde: Synthesis and Reactions . ResearchGate. [Link]

Sources

Foundational

An In-depth Technical Guide to 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde: Molecular Structure, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals Abstract This whitepaper provides a comprehensive technical overview of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde, a key heterocyclic building block in m...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This whitepaper provides a comprehensive technical overview of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde, a key heterocyclic building block in medicinal chemistry and materials science. We will delve into the intricacies of its molecular structure, exploring the profound influence of the trifluoromethyl and carbaldehyde moieties on its physicochemical properties and reactivity. This guide will further detail established synthetic protocols, with a focus on the Vilsmeier-Haack reaction, and discuss the compound's burgeoning applications in drug discovery, including its role in the development of novel anticancer agents.

Introduction: The Significance of Fluorinated Indoles

The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. Its unique electronic properties and ability to participate in various biological interactions have made it a focal point of drug discovery efforts for decades. The strategic introduction of fluorine atoms or fluorine-containing groups, such as the trifluoromethyl (CF3) group, can dramatically enhance the therapeutic potential of indole-based molecules.

The trifluoromethyl group, in particular, imparts a range of desirable properties, including:

  • Increased Lipophilicity: Facilitating improved cell membrane permeability.

  • Enhanced Metabolic Stability: By blocking sites susceptible to oxidative metabolism.

  • Modulation of Electronic Properties: The strong electron-withdrawing nature of the CF3 group influences the reactivity of the indole ring.

  • Unique Binding Interactions: The potential for fluorine to engage in specific interactions with biological targets.

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde emerges as a particularly valuable synthon by combining the benefits of the trifluoromethyl group with the versatile reactivity of an aldehyde at the 3-position of the indole nucleus. This aldehyde functionality serves as a crucial handle for a wide array of chemical transformations, enabling the construction of complex molecular architectures.

Molecular Structure and Physicochemical Properties

The molecular structure of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is characterized by a planar indole ring system with a trifluoromethyl group at the C5 position and a carbaldehyde (formyl) group at the C3 position.

Figure 1. Molecular Structure of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde.

The electron-withdrawing nature of the trifluoromethyl group at C5 decreases the electron density of the entire indole ring system. Concurrently, the carbaldehyde group at C3, also an electron-withdrawing group, further influences the electronic distribution and reactivity of the molecule. This unique electronic profile is a key determinant of its chemical behavior.

Physicochemical Data Summary
PropertyValueSource
CAS Number 468718-16-3[1]
Molecular Formula C10H6F3NO[1]
Molecular Weight 213.16 g/mol [1]
Appearance Tan powder
Melting Point 124 - 129 °C
Boiling Point 253 - 254 °C
LogP 2.14

Synthesis and Mechanistic Insights

The most common and efficient method for the synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction . This reaction introduces a formyl group onto an electron-rich aromatic ring, such as indole.

The Vilsmeier-Haack Reaction: A Step-by-Step Protocol

The Vilsmeier-Haack reaction involves the treatment of a substituted indole with a formylating agent, typically generated in situ from N,N-dimethylformamide (DMF) and phosphoryl chloride (POCl3).

Reaction Scheme:

5-(Trifluoromethyl)-1H-indole + DMF/POCl3 → 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

Mechanism:

  • Formation of the Vilsmeier Reagent: DMF reacts with POCl3 to form the electrophilic Vilsmeier reagent, a chloroiminium ion.

  • Electrophilic Aromatic Substitution: The electron-rich indole ring attacks the Vilsmeier reagent, preferentially at the C3 position due to the directing effect of the nitrogen atom.

  • Hydrolysis: The resulting iminium salt intermediate is then hydrolyzed upon aqueous workup to yield the final aldehyde product.

Vilsmeier_Haack_Workflow start Start: 5-(Trifluoromethyl)-1H-indole reagents React with DMF and POCl3 start->reagents vilsmeier_formation In situ formation of Vilsmeier Reagent (Chloroiminium ion) reagents->vilsmeier_formation electrophilic_attack Electrophilic attack by indole at C3 vilsmeier_formation->electrophilic_attack intermediate Formation of Iminium Salt Intermediate electrophilic_attack->intermediate hydrolysis Aqueous Workup (Hydrolysis) intermediate->hydrolysis product Final Product: 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde hydrolysis->product

Figure 2. Generalized workflow for the Vilsmeier-Haack formylation of 5-(Trifluoromethyl)-1H-indole.

Experimental Protocol:

  • Reagents: 5-(Trifluoromethyl)-1H-indole, N,N-Dimethylformamide (DMF), Phosphoryl chloride (POCl3), Dichloromethane (DCM), Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate.

  • Procedure:

    • Dissolve 5-(Trifluoromethyl)-1H-indole in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add POCl3 dropwise to the stirred solution, maintaining the temperature below 5 °C.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for a specified time (typically monitored by TLC).

    • Pour the reaction mixture into a beaker of crushed ice and stir until the ice has melted.

    • Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.

    • Extract the product with a suitable organic solvent, such as dichloromethane.

    • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization to obtain pure 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde.

Applications in Drug Discovery and Materials Science

The unique structural features of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde make it a versatile building block in several scientific domains.

Medicinal Chemistry and Pharmaceutical Development

The indole nucleus is a well-established pharmacophore, and its derivatives have shown a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. The presence of the trifluoromethyl group can further enhance these activities.

  • Anticancer Research: Derivatives of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde have been investigated for their potential as anticancer agents. The aldehyde group provides a convenient point for modification to synthesize a library of compounds for structure-activity relationship (SAR) studies. These modifications can lead to compounds that inhibit cancer cell growth through various mechanisms, such as inducing apoptosis or arresting the cell cycle.

  • Enzyme Inhibition: This compound and its derivatives have been studied as inhibitors of specific enzymes, such as cytochrome P450. This has implications for drug metabolism and the potential for drug-drug interactions.

Organic Synthesis and Materials Science

Beyond its pharmaceutical applications, 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a valuable intermediate in organic synthesis.

  • Synthesis of Complex Heterocycles: The aldehyde functionality can participate in a variety of reactions, including condensations, Wittig reactions, and reductive aminations, to construct more complex heterocyclic systems.

  • Development of Novel Materials: The unique electronic and photophysical properties imparted by the trifluoromethyl-indole core are of interest in materials science for the development of new materials with specific optical or electronic characteristics.

Safety and Handling

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a chemical that should be handled with appropriate safety precautions in a laboratory setting.

  • Hazards: It is harmful if swallowed and toxic in contact with skin. It also causes serious eye irritation and is very toxic to aquatic life.

  • Precautions:

    • Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

    • Handle in a well-ventilated area or a fume hood.

    • Avoid inhalation of dust and contact with skin and eyes.

    • Wash hands thoroughly after handling.

For detailed safety information, always refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde stands out as a highly versatile and valuable building block for researchers in both academic and industrial settings. Its unique molecular architecture, combining the privileged indole scaffold with the modulating effects of a trifluoromethyl group and the reactive handle of a carbaldehyde, provides a powerful platform for the design and synthesis of novel molecules with significant potential in drug discovery and materials science. A thorough understanding of its synthesis, reactivity, and physicochemical properties is paramount for fully harnessing its potential in these cutting-edge fields.

References

PubChem. 5-fluoro-1H-indole-3-carbaldehyde. Retrieved from [Link]

Ark Pharm, Inc. 5-(Trifluoromethyl)-1H-indole-3-carboxaldehyde | CAS:468718-16-3. Retrieved from [Link]

ResearchGate. (2025, August 6). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Retrieved from [Link]

NINGBO INNO PHARMCHEM CO.,LTD. The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Retrieved from [Link]

Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

ResearchGate. (2025, January). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design: A Mini-Review. Retrieved from [Link]

PubChem. Indole-3-Carboxaldehyde. Retrieved from [Link]

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Exploratory

A Comprehensive Technical Guide to the Synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

Introduction: The Significance of a Fluorinated Indole Scaffold 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry and materials science. The indole core is a pri...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of a Fluorinated Indole Scaffold

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a crucial heterocyclic building block in medicinal chemistry and materials science. The indole core is a privileged scaffold, present in a vast array of biologically active molecules.[1] The introduction of a trifluoromethyl (CF3) group at the 5-position and a formyl (-CHO) group at the 3-position imparts unique electronic properties and metabolic stability, making this compound a valuable precursor for the synthesis of novel therapeutic agents and functional materials. The electron-withdrawing nature of the CF3 group significantly influences the reactivity of the indole ring and the pharmacological profile of its derivatives, often enhancing binding affinity and bioavailability.[1] This guide provides an in-depth exploration of the primary and alternative synthetic pathways to this important intermediate, offering practical insights for researchers and professionals in drug development.

Primary Synthetic Pathway: The Vilsmeier-Haack Reaction

The most direct and widely employed method for the synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is the Vilsmeier-Haack formylation of 5-(trifluoromethyl)indole.[1][2][3] This reaction introduces a formyl group at the electron-rich C3 position of the indole ring.

Causality of Experimental Choices

The Vilsmeier-Haack reaction is favored for its reliability and the use of readily available, inexpensive reagents.[2][3] The choice of N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) is critical as they react to form the electrophilic Vilsmeier reagent (a chloroiminium ion), which is reactive enough to attack the electron-rich indole ring but selective for the C3 position.[4][5] The electron-withdrawing trifluoromethyl group at the C5 position deactivates the benzene portion of the indole ring towards electrophilic attack, further favoring substitution on the pyrrole ring.

Visualizing the Vilsmeier-Haack Reaction

Vilsmeier_Haack cluster_reagent Vilsmeier Reagent Formation cluster_formylation Formylation of 5-(Trifluoromethyl)indole DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl3 POCl3 POCl3 Indole 5-(Trifluoromethyl)indole Intermediate Iminium Salt Intermediate Indole->Intermediate + Vilsmeier Reagent Product 5-(Trifluoromethyl)-1H-indole- 3-carbaldehyde Intermediate->Product Hydrolysis (H2O) Leimgruber_Batcho Start 4-(Trifluoromethyl)-2-nitrotoluene Enamine Enamine intermediate Start->Enamine + DMF-DMA, Pyrrolidine Product 5-(Trifluoromethyl)indole Enamine->Product Reductive Cyclization (e.g., Raney-Ni, H2)

Sources

Foundational

An In-depth Technical Guide to the Spectroscopic Characterization of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

This guide provides a detailed analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of 5-(Trifluoromethyl)-1H-indole...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed analysis of the essential spectroscopic data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde. This compound, bearing the Chemical Abstracts Service (CAS) number 468718-16-3, is a valuable synthetic intermediate in medicinal chemistry and drug development.[1][2] Its structural complexity, arising from the fusion of an indole scaffold with two potent electron-withdrawing groups (an aldehyde and a trifluoromethyl group), presents a unique spectroscopic fingerprint. This document is intended for researchers and professionals who require a foundational understanding of how to acquire and interpret spectral data to confirm the identity, purity, and structure of this molecule.

Molecular Structure: The Foundation of Spectral Interpretation

The first principle of spectral analysis is to understand the molecule's architecture. 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde possesses a planar indole ring system. An aldehyde group is substituted at the C3 position of the pyrrole ring, and a trifluoromethyl group is at the C5 position of the benzene ring. These substituents dramatically influence the electronic environment of the entire molecule, which is directly reflected in the resulting spectra.

The molecular formula is C₁₀H₆F₃NO, with a monoisotopic mass of 213.039 g/mol .[3]

Caption: Labeled structure of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

Experimental Protocol: NMR

A robust NMR protocol is crucial for obtaining high-quality, reproducible data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing dissolve Dissolve 5-10 mg in 0.6 mL solvent (e.g., DMSO-d6) vortex Vortex to ensure homogeneity dissolve->vortex transfer Transfer to 5 mm NMR tube vortex->transfer insert Insert sample into spectrometer transfer->insert lock Lock on deuterium signal insert->lock shim Shim magnet for field homogeneity lock->shim acquire Acquire spectra (¹H, ¹³C, ¹⁹F) shim->acquire ft Fourier Transform (FT) acquire->ft phase Phase Correction ft->phase baseline Baseline Correction phase->baseline integrate Integration & Peak Picking baseline->integrate

Caption: Standard workflow for NMR sample preparation and data acquisition.

¹H NMR Spectral Analysis (Predicted)

The proton NMR spectrum provides a wealth of information based on chemical shift, integration, and multiplicity. The data below is predicted based on spectra of analogous compounds, such as indole-3-carbaldehyde, with adjustments for the strong electron-withdrawing effects of the C5-CF₃ group.[4][5] The analysis assumes DMSO-d₆ as the solvent.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Insights
H1 (NH) ~12.4br s-Acidic proton, appears as a broad singlet due to quadrupole broadening and exchange. Its downfield shift is characteristic of indole NH protons.
H10 (CHO) ~10.0s-The aldehyde proton is highly deshielded by the adjacent electronegative oxygen, resulting in a sharp singlet in the far downfield region.
H4 ~8.7s (or d)J ≈ 1.0 HzThis proton is peri to the C5-CF₃ group. The strong electron-withdrawing nature and anisotropic effects of the CF₃ group cause a significant downfield shift, making it the most deshielded aromatic proton. Coupling to H6 is often minimal.
H2 ~8.4s (or d)J ≈ 3.0 HzLocated on the electron-deficient pyrrole ring and adjacent to the C3-aldehyde, this proton appears far downfield. It may show a small coupling to the NH proton.
H7 ~7.8dJ ≈ 8.7 HzThis proton is ortho to the indole nitrogen. It shows a standard ortho coupling to H6.
H6 ~7.7ddJ ≈ 8.7, 1.5 HzCoupled to both H7 (ortho) and H4 (meta), this proton appears as a doublet of doublets.
¹³C NMR Spectral Analysis (Predicted)

The ¹³C spectrum reveals the carbon skeleton. The presence of the CF₃ group introduces characteristic splitting patterns due to C-F coupling.

Carbon LabelPredicted δ (ppm)Multiplicity (vs. F)Coupling Constant (J, Hz)Rationale & Insights
C10 (CHO) ~185.5s-The aldehyde carbonyl carbon is the most downfield signal, typical for this functional group.
C3 ~140.0s-The carbon bearing the aldehyde group is significantly downfield.
C7a ~138.1s-A quaternary carbon at the ring junction.
C2 ~131.5s-The C2 carbon of the pyrrole ring.
C5 ~128.0q²J(C,F) ≈ 32 HzThis carbon is directly attached to the CF₃ group and its signal is split into a quartet by the three fluorine atoms.
C3a ~125.8s-The second quaternary carbon at the ring junction.
CF₃ ~124.5q¹J(C,F) ≈ 272 HzThe trifluoromethyl carbon itself shows a very large one-bond coupling to the three fluorine atoms, a hallmark of the CF₃ group.[6]
C4 ~122.0q³J(C,F) ≈ 4 HzA small three-bond coupling to the CF₃ group may be observed.
C6 ~119.5q³J(C,F) ≈ 4 HzSimilar to C4, a small three-bond coupling to the CF₃ group is expected.
C7 ~113.0s-This carbon is typically the most upfield of the aromatic carbons in the indole system.

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying the key functional groups within a molecule based on their characteristic vibrational frequencies.

Experimental Protocol: FTIR-ATR

The Attenuated Total Reflectance (ATR) method is a modern, field-proven technique that requires minimal sample preparation.

G place Place small amount of solid sample on ATR crystal clamp Apply pressure with clamp place->clamp collect Collect background spectrum (air) clamp->collect scan Scan sample collect->scan process Process data (ATR & baseline correction) scan->process

Caption: A streamlined workflow for acquiring an FTIR spectrum using an ATR accessory.

Interpretation of Key Vibrational Bands

The IR spectrum of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is dominated by absorptions from the N-H, C=O, and C-F bonds.

Wavenumber (cm⁻¹)IntensityVibration TypeFunctional Group
~3350Medium, SharpN-H StretchIndole N-H
~3100MediumAromatic C-H StretchAr-H
~1665 Very Strong C=O Stretch Aldehyde (Conjugated)
~1500-1620Medium-StrongC=C StretchAromatic Ring
~1320, ~1160, ~1120 Very Strong C-F Stretch Trifluoromethyl (-CF₃)

The most diagnostic peaks are the strong carbonyl (C=O) stretch around 1665 cm⁻¹, which is at a lower frequency than a typical aliphatic aldehyde due to conjugation with the indole ring, and the series of intense, broad absorptions between 1350-1100 cm⁻¹ characteristic of the C-F stretching modes of the trifluoromethyl group.[7][8]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound and offers structural clues through its fragmentation pattern.

Experimental Protocol: ESI-MS

Electrospray Ionization (ESI) is a soft ionization technique ideal for polar molecules like this one, typically yielding the protonated molecular ion [M+H]⁺.

Interpretation of Mass Spectrum
  • Molecular Ion: The primary ion observed will be the protonated molecule [M+H]⁺ at a mass-to-charge ratio (m/z) of 214.047 . The exact mass measurement by High-Resolution Mass Spectrometry (HRMS) is critical for confirming the elemental composition (C₁₀H₇F₃NO⁺).

  • Key Fragmentation: The stability of the indole ring means that fragmentation is often initiated at the aldehyde substituent. A characteristic loss is that of carbon monoxide (CO, 28 Da).

G parent Parent Ion [M+H]⁺ m/z = 214 frag1 Fragment Ion [M+H-CO]⁺ m/z = 186 parent->frag1 - CO (28 Da)

Caption: Primary fragmentation pathway observed in the mass spectrum.

Integrated Analysis and Conclusion

No single technique provides a complete structural picture. True analytical authority comes from the synthesis of all available data.

G Compound Unknown Sample MS MS (Molecular Formula) Compound->MS IR IR (Functional Groups) Compound->IR NMR NMR (C-H Framework) Compound->NMR Structure Confirmed Structure: 5-(CF₃)-1H-indole-3-carbaldehyde MS->Structure IR->Structure NMR->Structure

Caption: Integrated workflow for unambiguous structure elucidation.

  • Mass Spectrometry confirms the molecular weight and elemental formula.

  • IR Spectroscopy identifies the essential N-H, C=O, and C-F functional groups.

  • NMR Spectroscopy elucidates the precise connectivity of the carbon-hydrogen skeleton and confirms the substitution pattern through chemical shifts and coupling constants, with the characteristic quartet signals in the ¹³C spectrum providing definitive evidence for the CF₃ group.

This guide provides the foundational data and interpretive logic necessary for any scientist working with this important molecule, ensuring confidence in its identity and quality.

References

  • Wiley-VCH (2008). Supporting Information for Asymmetric Hydrogenation of N-Protected Dehydro-β-amino Esters. Available at: [Link]

  • Supporting Information for A General and Efficient Method for the Synthesis of Trifluoromethylated Arenes. (n.d.). Available at: [Link]

  • Yan, M., Hider, R. C., & Ma, Y. (n.d.). Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively. Available at: [Link]

  • Human Metabolome Database. 1H NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0029737). Available at: [Link]

  • PubChem. 5-fluoro-1H-indole-3-carbaldehyde. Available at: [Link]

  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles - [Supporting Information]. Royal Society of Chemistry. Available at: [Link]

  • PubChem. Indole-3-Carboxaldehyde. Available at: [Link]

  • Regioselective C5−H Direct Iodination of Indoles. (n.d.). Available at: [Link]

  • NIST WebBook. 1H-Indole-3-carboxaldehyde. Available at: [Link]

  • NIST WebBook. 1H-Indole-3-carboxaldehyde, 7-methyl-. Available at: [Link]

  • ResearchGate. FT-IR spectrum of control indole.. (n.d.). Available at: [Link]

  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... (n.d.). Available at: [Link]

  • Ng, C. H. (2012). 5-Methyl-1H-indole-3-carbaldehyde. PMC. Available at: [Link]

  • ResearchGate. FTIR spectrum of the ultimate product (indole-3-acetaldehyde). (n.d.). Available at: [Link]

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Exploratory

The Advent and Evolution of Trifluoromethylated Indoles: A Synthetic Chemist's Guide

Abstract The strategic incorporation of the trifluoromethyl (CF₃) group into the indole scaffold represents a cornerstone of modern medicinal chemistry. This powerful structural modification significantly enhances the ph...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of the trifluoromethyl (CF₃) group into the indole scaffold represents a cornerstone of modern medicinal chemistry. This powerful structural modification significantly enhances the pharmacological profile of indole-based compounds by modulating their lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This guide provides an in-depth exploration of the discovery and historical development of synthetic methodologies for accessing trifluoromethylated indoles. We will traverse the timeline from the seminal early works to the sophisticated, contemporary strategies that have enabled the widespread use of these valuable motifs in drug discovery and materials science. This document will serve as a technical resource for researchers, scientists, and drug development professionals, offering not only a historical perspective but also practical insights into the causal relationships behind experimental designs and the evolution of synthetic protocols.

The Dawn of a New Moiety: Early Encounters with Trifluoromethylated Indoles

The journey into the synthesis of trifluoromethylated indoles was not a singular event but rather a gradual progression built upon the foundations of classical organic chemistry and the burgeoning field of organofluorine chemistry. While the Fischer indole synthesis, discovered by Emil Fischer in 1883, provided a robust method for constructing the indole core, its application to fluorinated precursors was not immediate.[3][4]

A pivotal moment in the history of trifluoromethylated indoles arrived in 1974 with the work of Yoshiro Kobayashi and his colleagues . Their paper, "Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles," stands as a landmark publication that systematically explored routes to these novel compounds.[5] This early work laid a critical foundation, demonstrating the feasibility of creating these structures and sparking further interest in their properties and potential applications.

The initial strategies for synthesizing trifluoromethylated indoles can be broadly classified into two main categories, a paradigm that largely persists today:

  • Strategy A: Cyclization of Pre-fluorinated Precursors: This approach involves constructing the indole ring from starting materials that already contain the trifluoromethyl group.

  • Strategy B: Direct Trifluoromethylation of a Pre-formed Indole Core: This strategy focuses on the direct introduction of a CF₃ group onto an existing indole scaffold.

The following sections will delve into the historical and technical evolution of both approaches.

Building from the Ground Up: Cyclization Strategies

The earliest and often most reliable methods for preparing trifluoromethylated indoles involved the cyclization of precursors where the CF₃ group was already strategically placed. This approach offered a high degree of regiochemical control, ensuring the CF₃ group was positioned exactly where desired on the final indole ring.

The Fischer Indole Synthesis: A Classic Reimagined

The venerable Fischer indole synthesis has proven to be a remarkably adaptable tool for creating trifluoromethylated indoles.[3][6] The core of this reaction involves the acid-catalyzed cyclization of an arylhydrazine with an aldehyde or ketone.[3] To generate a trifluoromethylated indole, one simply needs to start with a trifluoromethyl-substituted phenylhydrazine or a trifluoromethyl-containing carbonyl compound.

More recently, this classical reaction has been elegantly adapted for the synthesis of N-trifluoromethyl indoles . A 2020 study demonstrated the first efficient synthesis of a broad range of N-CF₃ hydrazines, which could then undergo Fischer indole synthesis under standard acidic conditions to furnish the corresponding N-trifluoromethylated indoles in high yields.[7] This was a significant breakthrough, as the N-CF₃ motif was previously challenging to access, and these compounds were found to be remarkably stable to both acidic and basic conditions.[7]

Experimental Protocol: Fischer Indole Synthesis for N-Trifluoromethyl Indoles [7]

  • Hydrazine Formation: A suitable N-(trifluoromethyl)hydrazine is prepared (e.g., via a Curtius-type rearrangement of a carbamic azide).

  • Hydrazone Formation: The N-(trifluoromethyl)hydrazine is condensed with a ketone or aldehyde (e.g., cyclohexanone) in a suitable solvent (e.g., methanol).

  • Cyclization: The resulting hydrazone is treated with a strong acid catalyst (e.g., H₂SO₄) in a solvent like methanol and heated (e.g., at 80 °C) to induce cyclization.

  • Work-up and Purification: The reaction mixture is neutralized, extracted with an organic solvent, and the product is purified using standard techniques such as column chromatography.

Domino and Tandem Cyclizations: A Modern Evolution

As synthetic chemistry has advanced, so too have the cyclization strategies for creating trifluoromethylated indoles. Modern approaches often employ elegant "domino" or "tandem" reactions, where multiple bond-forming events occur in a single pot, leading to increased efficiency and atom economy.

A notable example is the synthesis of 2-(trifluoromethyl)indoles from 2-alkynylanilines using a fluoroform-derived CuCF₃ reagent.[1] This method, reported in 2018, utilizes a domino trifluoromethylation/cyclization strategy.[1] The reaction proceeds through a sequence of trifluoromethylation of the alkyne, followed by an intramolecular cyclization to form the indole ring.[1] This approach provides unambiguous placement of the CF₃ group at the C2 position.[1]

Diagram: Domino Trifluoromethylation/Cyclization

G cluster_start Starting Materials cluster_process Domino Process cluster_product Product 2-Alkynylaniline 2-Alkynylaniline Trifluoromethylation Trifluoromethylation 2-Alkynylaniline->Trifluoromethylation + CuCF3 CuCF3 CuCF3 Intramolecular_Cyclization Intramolecular Cyclization Trifluoromethylation->Intramolecular_Cyclization Intermediate 2_CF3_Indole 2-(Trifluoromethyl)indole Intramolecular_Cyclization->2_CF3_Indole

Caption: A domino reaction for 2-(trifluoromethyl)indole synthesis.

Direct Trifluoromethylation: The Allure of C-H Functionalization

The direct trifluoromethylation of a pre-formed indole ring is an attractive strategy as it often involves fewer steps and utilizes readily available starting materials. However, this approach presents significant challenges in controlling the regioselectivity of the reaction, as the indole nucleus has multiple potential sites for substitution.

Early Methods and Reagents

The development of direct trifluoromethylation methods has been intrinsically linked to the discovery and application of new trifluoromethylating reagents.[8] Early methods often relied on radical trifluoromethylation using reagents like trifluoromethyl iodide (CF₃I) or bis(perfluoroalkanoyl) peroxides under harsh conditions, which could lead to mixtures of products and limited functional group tolerance.[9]

The Rise of Modern Trifluoromethylating Reagents

The last few decades have witnessed a revolution in the development of more user-friendly and selective trifluoromethylating reagents. These can be broadly categorized as electrophilic, nucleophilic, and radical sources of the CF₃ group.

Reagent TypeExamplesTypical Application
Electrophilic Togni's reagents, Umemoto's reagentsTrifluoromethylation of electron-rich indoles, often at the C3 position.
Nucleophilic Ruppert-Prakash reagent (TMSCF₃)Trifluoromethylation of electrophilic sites, such as the carbonyl group of isatins.[10][11]
Radical Langlois' reagent (CF₃SO₂Na), CF₃IC-H trifluoromethylation, often at the C2 position, and can be initiated by photoredox catalysis or other radical initiators.[8][9]
Metal-Catalyzed and Metal-Free Approaches

Modern direct trifluoromethylation reactions can be either metal-catalyzed or metal-free.

  • Metal-Catalyzed Methods: Copper and palladium are commonly used catalysts for the direct trifluoromethylation of indoles. For example, copper(II) can catalyze the oxidative trifluoromethylation of indoles at the C2 position using CF₃SO₂Na.[8] Palladium catalysis has been employed for the regioselective C7-trifluoromethylation of indolines using a removable directing group.[12]

  • Metal-Free Methods: There is a growing interest in developing metal-free trifluoromethylation reactions due to their lower cost and reduced environmental impact. Visible-light-induced radical cyclizations of N-[2-(alkynyl)phenyl]trifluoroacetimidoyl chlorides provide a metal-free route to 2-trifluoromethyl-3-acylindoles.[2] Another metal-free approach involves the oxidative trifluoromethylation of indoles at the C2 position using CF₃SO₂Na with an oxidant like tert-butyl hydroperoxide (TBHP).[8]

Diagram: General Strategies for Trifluoromethylated Indole Synthesis

G cluster_cyclization Strategy A: Cyclization cluster_direct Strategy B: Direct Trifluoromethylation Trifluoromethylated_Indole Trifluoromethylated Indole CF3_Precursor CF3-Containing Precursor Cyclization Cyclization (e.g., Fischer Indole) CF3_Precursor->Cyclization Cyclization->Trifluoromethylated_Indole Indole Indole Direct_CF3 Direct C-H Trifluoromethylation Indole->Direct_CF3 Direct_CF3->Trifluoromethylated_Indole

Caption: The two primary strategies for synthesizing trifluoromethylated indoles.

Conclusion and Future Perspectives

The journey of discovery and development in the synthesis of trifluoromethylated indoles has been a remarkable one, progressing from early, challenging methods to a diverse array of sophisticated and efficient modern techniques. The initial work by pioneers like Kobayashi set the stage for generations of chemists to innovate and refine our ability to construct these valuable molecules. The adaptation of classic reactions like the Fischer indole synthesis and the development of novel domino cyclizations and direct C-H functionalization methods have made trifluoromethylated indoles more accessible than ever.

Looking ahead, the field is poised for further advancements. The development of even more selective, efficient, and sustainable synthetic methods will continue to be a major focus. This includes the exploration of new catalytic systems, the use of renewable feedstocks, and the application of cutting-edge technologies like flow chemistry and machine learning to optimize reaction conditions. As our synthetic toolkit expands, so too will the applications of trifluoromethylated indoles in the creation of next-generation pharmaceuticals, agrochemicals, and advanced materials.

References

  • Tsui, G. C., et al. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. Available at: [Link]

  • Zhou, L., et al. (2015). Synthesis of 2-trifluoromethyl indoles via visible-light induced intramolecular radical cyclization. Chemical Communications, 51(45), 9345-9348. Available at: [Link]

  • Kobayashi, Y., et al. (1974). Organic fluorine compounds. XIV. Syntheses and reactions of (trifluoromethyl)indoles. The Journal of Organic Chemistry, 39(13), 1836–1838. Available at: [Link]

  • Shen, X., et al. (2020). N-Trifluoromethyl Hydrazines, Indoles and Their Derivatives. Angewandte Chemie International Edition, 59(29), 11908-11912. Available at: [Link]

  • Gribble, G. W. (2021). Fischer Indole Synthesis. In Indole Ring Synthesis: From Natural Products to Drug Discovery. John Wiley & Sons. Available at: [Link]

  • Wikipedia contributors. (n.d.). Fischer indole synthesis. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • Zhao, Y., et al. (2020). Visible-light-induced radical cascade cyclization: a catalyst-free synthetic approach to trifluoromethylated heterocycles. Beilstein Journal of Organic Chemistry, 16, 1378–1384. Available at: [Link]

  • Bastos, E. L., et al. (2008). Synthesis of new 3-(Trifluoromethyl)-1H-indoles by reduction of trifluoromethyloxoindoles. Journal of Heterocyclic Chemistry, 45(4), 969-974. Available at: [Link]

  • ResearchGate. (n.d.). Trifluoromethylation of other indole derivatives. Retrieved from [Link]

  • ElectronicsAndBooks. (n.d.). Synthesis of new 3-(Trifluoromethyl)-1H-indoles by Reduction of Trifluoromethyloxoindoles. Retrieved from [Link]

  • Lu, K., et al. (2017). Transition metal-free direct trifluoromethylthiolation of indoles using trifluoromethanesulfonyl chloride in the presence of triphenylphosphine. Organic & Biomolecular Chemistry, 15(6), 1254-1260. Available at: [Link]

  • Wu, S., et al. (2024). Pd-Catalyzed Direct C7 Trifluoromethylation of Indolines with Umemoto's Reagent. Organic Letters, 26(2), 436–441. Available at: [Link]

  • Legros, J., et al. (2021). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 26(11), 3183. Available at: [Link]

  • Jiang, G.-F., et al. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(60), 35059-35063. Available at: [Link]

Sources

Foundational

The Trifluoromethyl Group: A Keystone in Modulating Indole Bioactivity

A Senior Application Scientist's Guide to Harnessing the Power of Trifluoromethylation in Drug Discovery Introduction: The Strategic Alliance of a Privileged Scaffold and a Powerful Functional Group The indole nucleus is...

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Harnessing the Power of Trifluoromethylation in Drug Discovery

Introduction: The Strategic Alliance of a Privileged Scaffold and a Powerful Functional Group

The indole nucleus is a quintessential privileged scaffold in medicinal chemistry, forming the structural core of a vast array of natural products, neurotransmitters, and synthetic drugs.[1][2] Its inherent biological activity and synthetic tractability have made it a focal point for drug discovery efforts across numerous therapeutic areas, including oncology, virology, and neuroscience.[2][3][4] However, the journey from a simple indole-containing hit to a viable clinical candidate is often fraught with challenges related to metabolic instability, suboptimal potency, and poor pharmacokinetic profiles.

Enter the trifluoromethyl (CF3) group, a functional moiety that has revolutionized modern drug design.[5] The strategic incorporation of this small, yet powerful, group onto the indole ring system can dramatically and predictably alter a molecule's physicochemical and pharmacological properties.[6] This technical guide, designed for researchers, scientists, and drug development professionals, will provide an in-depth exploration of the multifaceted role of the trifluoromethyl group in modulating the bioactivity of indole-containing compounds. We will delve into the underlying principles of how the CF3 group impacts molecular properties, explore synthetic strategies for its introduction, and examine its influence on target binding and overall biological activity through illustrative case studies.

Modulating Physicochemical and Pharmacokinetic Landscapes: The Trifluoromethyl Effect

The introduction of a trifluoromethyl group onto an indole scaffold instigates a cascade of changes in its fundamental properties, which are often beneficial for drug development. These alterations are primarily driven by the high electronegativity of the fluorine atoms and the steric bulk of the CF3 group.

Lipophilicity and Permeability: The CF3 group is highly lipophilic, and its incorporation generally increases the overall lipophilicity of the parent indole.[6] This enhanced lipophilicity can improve a compound's ability to cross biological membranes, such as the blood-brain barrier, which is a critical attribute for drugs targeting the central nervous system.[6]

Electronic Effects and pKa Modulation: As a potent electron-withdrawing group, the CF3 moiety can significantly influence the electron density of the indole ring.[7] This can modulate the pKa of nearby acidic or basic functional groups, which in turn affects the ionization state of the molecule at physiological pH and can influence its solubility and target interactions.[7]

Metabolic Stability: One of the most significant advantages of trifluoromethylation is the enhancement of metabolic stability.[6][8] The strong carbon-fluorine bond is resistant to enzymatic cleavage, and the CF3 group can act as a metabolic shield, blocking sites on the indole ring that are susceptible to oxidative metabolism by cytochrome P450 enzymes.[6][9] This leads to a longer half-life in the body, potentially reducing the required dosing frequency.[8]

Enhanced Bioavailability: The culmination of increased lipophilicity and improved metabolic stability often leads to enhanced oral bioavailability.[7] A greater fraction of the administered dose reaches systemic circulation, improving the drug's overall efficacy and therapeutic window.

PropertyEffect of Trifluoromethyl GroupConsequence for Drug Development
Lipophilicity (logP) IncreasesImproved membrane permeability
Electronic Nature Strongly electron-withdrawingModulates pKa, influences target binding
Metabolic Stability IncreasesLonger half-life, reduced clearance
Bioavailability Often increasesImproved pharmacokinetic profile

Synthetic Strategies for Trifluoromethylated Indoles

The synthesis of trifluoromethylated indoles has been an area of intense research, leading to the development of several robust and efficient methodologies. The choice of synthetic route often depends on the desired position of the CF3 group on the indole ring and the overall complexity of the target molecule.

A common and effective strategy involves a domino trifluoromethylation/cyclization of readily available 2-alkynylanilines using a copper-CF3 reagent derived from fluoroform.[10][11] This one-pot method allows for the direct construction of the indole core with precise placement of the trifluoromethyl group at the C2 position.[10][11]

G cluster_start Starting Materials cluster_reaction Reaction Conditions cluster_product Product A 2-Alkynylaniline C Domino Trifluoromethylation/ Cyclization A->C B CuCF3 Reagent (from Fluoroform) B->C D 2-(Trifluoromethyl)indole C->D One-pot synthesis

Domino Trifluoromethylation/Cyclization Workflow

Other notable methods include the metal-free oxidative trifluoromethylation of indoles at the C2 position using sodium trifluoromethanesulfinate (CF3SO2Na) and the Fischer indole synthesis utilizing trifluoromethylated hydrazine precursors.[12][13] The development of photocatalyzed radical trifluoromethylation has also provided a mild and efficient route to these valuable compounds.[14]

Impact on Target Binding and Biological Activity: A Multifaceted Role

The influence of the trifluoromethyl group extends beyond physicochemical properties to directly impact how a molecule interacts with its biological target. The steric bulk and unique electronic nature of the CF3 group can lead to enhanced binding affinity and selectivity.

Case Study: BRAF Inhibitors in Cancer Therapy

A compelling example of the trifluoromethyl group's role in target binding is found in the development of BRAF inhibitors for the treatment of melanoma.[15] In the BRAF kinase inhibitor Sorafenib, the trifluoromethyl phenyl moiety plays a crucial role in locking the kinase domain in its inactive conformation.[15] It achieves this by sterically blocking a hydrophobic pocket, preventing the conformational changes required for kinase activation.[15]

G cluster_drug Sorafenib cluster_target BRAF Kinase Domain A Trifluoromethyl Phenyl Moiety B Hydrophobic Pocket A->B Steric Blockade C Inactive Conformation B->C Stabilizes D Active Conformation C->D Conformational Change Inhibited

Mechanism of BRAF Inhibition by Sorafenib

Trifluoromethylated Indoles in Diverse Therapeutic Areas

The strategic use of trifluoromethylated indoles has led to the discovery of potent bioactive molecules across various disease areas.

Compound ClassTherapeutic AreaKey FindingsReference
Trifluoromethyl Indoles HIV-1 (Antiviral)Showed potent activity against wild-type HIV-1 and drug-resistant strains.[16]
1,2,4-Triazino[5,6b]indole Derivatives Malaria (Antiparasitic)6-Trifluoromethyl substitution increased in vitro antimalarial activity.[17]
CB1 Receptor Positive Allosteric Modulators Neuropathic PainCF3 group as a bioisostere for a nitro group resulted in improved potency and metabolic stability.[18][19]
Indole-based p97 Inhibitors CancerTrifluoromethyl substitution at the C-5 position led to potent p97 inhibition.[20]
Isatin Sulphonamide Derivatives AntiviralShowed promising binding affinity to the NSP3 receptor of SARS-CoV-2.[21]

Experimental Protocol: Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization

The following protocol is a representative example for the synthesis of 2-(trifluoromethyl)indoles, adapted from the literature.[10][11]

Materials:

  • 2-Alkynylaniline derivative

  • Fluoroform-derived CuCF3 reagent

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Standard glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

Procedure:

  • To an oven-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the 2-alkynylaniline substrate (1.0 mmol).

  • Add anhydrous DMF (5 mL) to dissolve the substrate.

  • Add the fluoroform-derived CuCF3 reagent (3.0 mmol) and TMEDA (3.0 mmol) to the reaction mixture.

  • Stir the reaction mixture at room temperature for 30 minutes.

  • Heat the reaction mixture to 80 °C and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 2-(trifluoromethyl)indole.

Self-Validation: The identity and purity of the synthesized compound should be confirmed by analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry. The regioselectivity of the trifluoromethylation is a key validation point of this protocol.[10]

Conclusion: A Powerful Tool for Modern Drug Discovery

The trifluoromethyl group is far more than a simple substituent; it is a strategic tool that medicinal chemists can wield to overcome many of the challenges inherent in drug discovery. Its ability to predictably modulate the physicochemical and pharmacokinetic properties of the indole scaffold has made trifluoromethylation an indispensable strategy for optimizing lead compounds.[6][7] From enhancing metabolic stability and bioavailability to directly influencing target binding and potency, the "trifluoromethyl effect" has proven its value across a wide range of therapeutic targets. As our understanding of the nuanced interplay between the CF3 group and biological systems continues to grow, so too will its application in the design of the next generation of innovative indole-based medicines.

References

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  • Xie, J.-J., Wang, Z.-Q., & Jiang, G.-F. (2019). Metal-free oxidative trifluoromethylation of indoles with CF3SO2Na on the C2 position. RSC Advances, 9(61), 35565–35569. [Link]

  • Ye, Y., Cheung, K. P. S., He, L., & Tsui, G. C. (2018). Synthesis of 2-(Trifluoromethyl)indoles via Domino Trifluoromethylation/Cyclization of 2-Alkynylanilines. Organic Letters, 20(6), 1676–1679. [Link]

  • Angewandte Chemie International Edition. (2020). Synthesis and Derivatization of N-Trifluoromethylated Indoles. Angewandte Chemie International Edition, 59(29), 11908–11912. [Link]

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  • Tseng, C.-C., Baillie, G., Donvito, G., Mustafa, M. A., Juola, S. E., Zanato, C., Massarenti, C., Dall'Angelo, S., Harrison, W. T. A., Lichtman, A. H., Ross, R. A., Zanda, M., & Greig, I. R. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049–5062. [Link]

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  • Al-Sanea, M. M., et al. (2023). RETRACTED: Design and Synthesis of Novel 5-((3-(Trifluoromethyl)piperidin-1-yl)sulfonyl)indoline-2,3-dione Derivatives as Promising Antiviral Agents: In Vitro, In Silico, and Structure–Activity Relationship Studies. Molecules, 28(17), 6401. [Link]

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Exploratory

solubility of 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde in organic solvents

An In-depth Technical Guide to the Solubility of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde in Organic Solvents Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive analysi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde in Organic Solvents

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde, a key heterocyclic intermediate in pharmaceutical and materials science research. Understanding the solubility of this compound is paramount for optimizing reaction conditions, developing robust formulations, and ensuring reliable outcomes in biological assays. This document synthesizes theoretical principles of solubility with established experimental methodologies, offering researchers a predictive framework and practical protocols for solubility determination. We will explore the physicochemical properties of the molecule, predict its behavior in various organic solvent classes, and provide a gold-standard experimental workflow for quantitative analysis.

Introduction: The Significance of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is an indole derivative featuring a highly electronegative trifluoromethyl (CF3) group at the 5-position and a reactive carbaldehyde group at the 3-position. The indole scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules.[1] The addition of the CF3 group significantly modulates the electronic properties, lipophilicity, and metabolic stability of the parent indole, making this compound a valuable building block in drug discovery.[1]

Its applications are diverse and impactful:

  • Pharmaceutical Development: It serves as a precursor for synthesizing more complex molecules with potential anticancer properties.[1] Some derivatives have been investigated for their ability to induce apoptosis in cancer cells and inhibit crucial metabolic enzymes like cytochrome P450.[1]

  • Chemical Research: It is a versatile intermediate in organic synthesis, enabling the creation of novel fluorinated compounds.[1]

  • Material Science: The unique electronic and optical properties conferred by the trifluoromethyl group make it a candidate for the development of advanced materials.[1]

For any of these applications to succeed, a thorough understanding of the compound's solubility is essential. Poor solubility can hinder synthesis, lead to inaccurate results in biological screening, and create significant challenges in formulation and drug delivery, potentially causing poor bioavailability.[2][3] This guide addresses this critical need by providing a detailed exploration of the factors governing the solubility of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde and how to measure it accurately.

Physicochemical Properties and Their Impact on Solubility

The solubility of a compound is dictated by its molecular structure and the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" is a useful starting point, meaning solutes tend to dissolve in solvents with similar polarity.[4]

Key Properties of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde:

PropertyValueSource
Molecular Formula C₁₀H₆F₃NO[5]
Molecular Weight 213.16 g/mol
Structure
Functional Groups Polarity & H-Bonding Potential
Indole N-HPolar; Hydrogen Bond Donor
Aldehyde C=OPolar; Hydrogen Bond Acceptor
Trifluoromethyl C-FHighly Polar Bonds; Electron-Withdrawing
Aromatic RingsLargely Non-Polar; Potential for π-π interactions

The molecule possesses a dualistic nature. The indole N-H and aldehyde groups provide polar, hydrophilic character and the capacity for hydrogen bonding. Conversely, the fused aromatic ring system is non-polar and hydrophobic. The potent electron-withdrawing trifluoromethyl group increases the polarity of the C-F bonds but also enhances the molecule's overall lipophilicity. This structural complexity suggests that its solubility will be highly dependent on the specific nature of the solvent.

G cluster_solute 5-(CF3)-1H-indole-3-carbaldehyde cluster_forces Intermolecular Forces cluster_solvents Solvent Classes Solute Core Molecule NH Indole N-H CO Aldehyde C=O CF3 CF3 Group Aromatic Aromatic System HBond Hydrogen Bonding NH->HBond Donor CO->HBond Acceptor Dipole Dipole-Dipole CO->Dipole CF3->Dipole VDW Van der Waals Aromatic->VDW π-π stacking Protic Polar Protic HBond->Protic Aprotic Polar Aprotic Dipole->Aprotic NonPolar Non-Polar VDW->NonPolar

Caption: Intermolecular forces of the solute and solvent classes.

Predicted Solubility Profile in Common Organic Solvents

While precise quantitative data requires experimental determination, a qualitative prediction can be made based on the compound's structure and the properties of different solvent classes. This framework is invaluable for selecting appropriate solvents for synthesis, purification, and analytical studies.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Protic Methanol (MeOH), Ethanol (EtOH)Moderate to High These solvents can act as both hydrogen bond donors and acceptors, readily interacting with the indole N-H and aldehyde C=O groups.[6][7]
Polar Aprotic Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), Acetonitrile (ACN)High As strong hydrogen bond acceptors and highly polar solvents, DMSO and DMF are excellent at solvating both the polar functional groups and the overall molecular dipole.[7][8] Acetonitrile, while less polar, should still be an effective solvent.
Halogenated Dichloromethane (DCM)Moderate DCM is a weakly polar solvent. Its ability to dissolve the compound likely stems from dipole-dipole interactions and its capacity to interact with the non-polar aromatic system.[9]
Aromatic TolueneLow to Moderate The aromatic nature of toluene can engage in π-π stacking with the indole ring system, but the significant difference in polarity will limit high solubility.
Non-Polar Hexanes, HeptaneLow As highly non-polar aliphatic solvents, hexanes lack the ability to form favorable interactions with the polar functional groups of the molecule and are therefore unlikely to be effective solvents.[10]

Note: This table presents a qualitative prediction. Experimental verification is essential for obtaining accurate quantitative solubility data.

Experimental Protocol: Quantitative Solubility Determination

To obtain definitive solubility data, a rigorous experimental approach is necessary. The shake-flask method is widely considered the "gold standard" for determining equilibrium (thermodynamic) solubility due to its reliability and accuracy.[11][12]

Core Principle

The method involves adding an excess of the solid compound to a known volume of solvent. The mixture is then agitated at a constant temperature until the solution reaches equilibrium, meaning the rate of dissolution equals the rate of precipitation. At this point, the solution is saturated. The concentration of the dissolved compound in the supernatant is then measured to determine the solubility.

Materials and Equipment
  • High-purity 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

  • Analytical grade or higher organic solvents

  • Analytical balance (readable to ±0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Thermostatically controlled shaker or incubator

  • Syringe filters (e.g., 0.22 µm PTFE)

  • Calibrated pipettes and autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Step-by-Step Methodology
  • Preparation of Saturated Solutions: a. Accurately weigh an excess amount of the compound (e.g., 5-10 mg) into a series of labeled glass vials. It is crucial that undissolved solid remains at the end of the equilibration period.[11] b. To each vial, add a precise volume (e.g., 1.0 mL) of the desired organic solvent. c. Securely cap the vials to prevent solvent evaporation.

  • Equilibration: a. Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C). b. Agitate the samples for a sufficient period to ensure equilibrium is reached. A 24-hour period is standard, but longer times (48-72 hours) may be necessary for some compounds.[3][13]

  • Phase Separation: a. After equilibration, remove the vials and allow the undissolved solid to settle. Centrifugation at a low speed can accelerate this process. b. Carefully withdraw a sample of the supernatant using a pipette. c. Immediately filter the sample through a syringe filter into a clean vial to remove all particulate matter. This step is critical to avoid artificially high concentration readings.

  • Concentration Analysis: a. Prepare a series of dilutions of the filtered saturated solution with the same solvent. b. Analyze the diluted samples using a pre-validated analytical method (e.g., HPLC-UV). c. Prepare a calibration curve using stock solutions of the compound of known concentrations. d. Determine the concentration of the saturated solution by comparing its analytical response to the calibration curve.

  • Data Reporting: a. Express solubility in standard units such as mg/mL, g/L, or mol/L. b. Always report the temperature at which the measurement was performed.

G start Start prep 1. Prepare Samples (Excess solid + Solvent) start->prep equilibrate 2. Equilibrate (e.g., 24h at 25°C with shaking) prep->equilibrate separate 3. Separate Phases (Settle or Centrifuge) equilibrate->separate filtrate 4. Filter Supernatant (e.g., 0.22 µm syringe filter) separate->filtrate analyze 5. Analyze Concentration (e.g., HPLC-UV) filtrate->analyze report 6. Report Solubility (mg/mL or mol/L) analyze->report end_node End report->end_node

Caption: Workflow for the shake-flask solubility determination method.

High-Throughput Alternatives

For early-stage drug discovery where large numbers of compounds need to be screened quickly, high-throughput screening (HTS) methods are often employed.[13][14] These methods, such as laser nephelometry, measure kinetic solubility by adding a concentrated DMSO stock of the compound to an aqueous buffer and detecting the point of precipitation.[3][13] While faster and requiring less material, kinetic solubility can overestimate the true thermodynamic solubility due to the formation of supersaturated solutions.[11][15]

Conclusion and Future Outlook

The solubility of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a critical parameter that influences its application across multiple scientific disciplines. Its molecular structure, containing both polar hydrogen-bonding groups and a non-polar aromatic system, results in a nuanced solubility profile. It is predicted to be highly soluble in polar aprotic solvents like DMSO and DMF, moderately soluble in polar protic and halogenated solvents, and poorly soluble in non-polar aliphatic solvents.

While these predictions provide a valuable starting point, this guide emphasizes the necessity of empirical measurement for accurate, quantitative data. The detailed shake-flask protocol provided herein represents a robust and reliable method for determining thermodynamic solubility, enabling researchers to make informed decisions in experimental design, from optimizing synthetic reaction media to developing effective formulations for biological studies. As this compound and its derivatives continue to be explored for their therapeutic and material potential, a solid foundation in their fundamental physicochemical properties, particularly solubility, will be indispensable for future innovation.

References

  • Protocols.io. (2024, December 9). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Available at: [Link]

  • ACS Publications. A High-Throughput Screening Method for the Determination of Aqueous Drug Solubility Using Laser Nephelometry in Microtiter Plates | Analytical Chemistry. Available at: [Link]

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  • Biopharma Asia. (2017, January 17). High Throughput Solubility Screening Method for Assessing Feasibility of Developing Self-Emulsifying Lipid Based Formulations. Available at: [Link]

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  • ACS Publications. (2025, December 30). Synthesis of C2-Iodoindoles via an Aromatic Finkelstein-Type Halide Exchange under Mild Conditions | Organic Letters. Available at: [Link]

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Foundational

The Quantum Mechanical Landscape of Fluorinated Indole Carbaldehydes: A Technical Guide for Drug Discovery and Materials Science

Abstract The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated indole carbaldehydes, in particular, represent a class of compounds wit...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The strategic incorporation of fluorine into pharmacologically active scaffolds is a cornerstone of modern medicinal chemistry. Fluorinated indole carbaldehydes, in particular, represent a class of compounds with significant potential, leveraging the unique electronic properties of fluorine to modulate reactivity, metabolic stability, and intermolecular interactions. This in-depth technical guide provides a comprehensive exploration of the theoretical properties of fluorinated indole carbaldehydes, offering a robust framework for researchers, scientists, and drug development professionals. By integrating high-level computational methodologies with established chemical principles, this guide elucidates the nuanced effects of fluorination on the electronic structure, reactivity, and spectroscopic signatures of the indole carbaldehyde core. Detailed protocols for computational analysis are provided to empower researchers in predicting and understanding the behavior of these promising molecules.

Introduction: The Strategic Value of Fluorine in Indole-Based Drug Design

The indole ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] Its electron-rich nature makes it a versatile platform for functionalization. The introduction of a carbaldehyde group at the 3-position further enhances its synthetic utility, providing a key handle for the construction of more complex molecular architectures.[3]

The deliberate incorporation of fluorine into organic molecules has become an increasingly vital strategy in drug discovery.[1][4] The unique properties of fluorine—high electronegativity, small van der Waals radius, and the ability to form strong C-F bonds—can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. In the context of indole carbaldehydes, fluorination can:

  • Modulate Lipophilicity and Bioavailability: Fine-tuning the hydrophobic character of the molecule to enhance membrane permeability.

  • Enhance Metabolic Stability: The strength of the C-F bond can block sites of oxidative metabolism, increasing the drug's half-life.

  • Alter Acidity and Basicity: The electron-withdrawing nature of fluorine can impact the pKa of nearby functional groups, influencing drug-receptor interactions.[4]

  • Induce Favorable Conformational Changes: Strategic placement of fluorine can influence the molecule's three-dimensional shape, leading to improved binding affinity for biological targets.

This guide delves into the theoretical underpinnings of these effects, providing a predictive framework based on quantum chemical calculations.

The Electronic Architecture of Fluorinated Indole Carbaldehydes: A Tale of Two Effects

The introduction of fluorine onto the indole ring perturbs the electronic landscape through a combination of inductive and resonance effects. Understanding this interplay is crucial for predicting the chemical behavior of these molecules.

2.1. Inductive Effect (σ-withdrawal): Due to its high electronegativity, fluorine strongly withdraws electron density through the sigma bond network. This effect is most pronounced at the site of substitution and diminishes with distance. This electron withdrawal generally deactivates the aromatic ring towards electrophilic attack.

2.2. Resonance Effect (π-donation): The lone pairs on the fluorine atom can participate in resonance, donating electron density into the π-system of the indole ring. This effect is most significant at the ortho and para positions relative to the fluorine atom.

The net electronic effect of fluorine substitution is a delicate balance between these opposing forces. While the inductive effect is generally dominant, the resonance effect plays a critical role in directing reactivity.

The following diagram illustrates the workflow for analyzing these electronic effects computationally.

G cluster_0 Computational Workflow for Electronic Structure Analysis A Select Fluorinated Indole Carbaldehyde Isomer B Perform Geometry Optimization (DFT) A->B Define molecular structure C Calculate Molecular Orbitals (HOMO/LUMO) B->C Optimized geometry as input D Generate Molecular Electrostatic Potential (MEP) Map B->D Optimized geometry as input E Perform Natural Bond Orbital (NBO) Analysis B->E Optimized geometry as input F Analyze Charge Distribution and Dipole Moment C->F D->F E->F G Interpret Inductive vs. Resonance Effects F->G Synthesize findings G cluster_1 Workflow for Spectroscopic Property Prediction A Optimized Molecular Geometry B Frequency Calculation (DFT) A->B C NMR Chemical Shift Calculation (GIAO) A->C D UV-Vis Spectra Calculation (TD-DFT) A->D E Simulated IR/Raman Spectra B->E F Predicted 19F NMR Chemical Shifts C->F G Predicted UV-Vis Absorption Maxima D->G H Compare with Experimental Data E->H F->H G->H

Caption: Computational workflow for predicting spectroscopic properties.

Experimental Protocols: A Guide to Computational Analysis

The following protocols provide a step-by-step guide for performing the theoretical calculations described in this guide.

5.1. Protocol 1: Geometry Optimization and Frequency Calculation

  • Software: Gaussian 16 or a similar quantum chemistry software package.

  • Method: Density Functional Theory (DFT) with the B3LYP functional is a robust choice for these systems. [5][6]3. Basis Set: The 6-311++G(d,p) basis set provides a good balance of accuracy and computational cost. [5]4. Procedure: a. Build the initial structure of the fluorinated indole carbaldehyde isomer. b. Perform a geometry optimization using the Opt keyword. c. Following optimization, perform a frequency calculation using the Freq keyword to confirm that the structure is a true minimum (no imaginary frequencies) and to obtain the vibrational spectra. [7]5. Self-Validation: The absence of imaginary frequencies in the output of the frequency calculation confirms that the optimized geometry corresponds to a stable energy minimum.

5.2. Protocol 2: NMR Chemical Shift Calculation

  • Software: Gaussian 16 or equivalent.

  • Method: The Gauge-Independent Atomic Orbital (GIAO) method is the standard for NMR calculations.

  • Procedure: a. Use the optimized geometry from Protocol 1 as the input structure. b. Perform an NMR calculation using the NMR keyword. It is recommended to use the same DFT functional and basis set as the geometry optimization for consistency. [8] c. Include a solvent model (e.g., PCM with chloroform or DMSO) to better simulate experimental conditions. [8]4. Self-Validation: Calculated chemical shifts should be referenced to a standard (e.g., CFCl3 for 19F) by calculating the shielding tensor of the reference compound at the same level of theory.

5.3. Protocol 3: TD-DFT Calculation for UV-Vis Spectra

  • Software: Gaussian 16 or equivalent.

  • Method: Time-Dependent Density Functional Theory (TD-DFT).

  • Procedure: a. Use the optimized geometry from Protocol 1. b. Perform a TD-DFT calculation using the TD keyword. Request a sufficient number of excited states to cover the relevant portion of the UV-Vis spectrum. c. Employ a solvent model (e.g., PCM) to account for solvatochromic effects. [9]4. Self-Validation: The calculated excitation energies and oscillator strengths should be compared with available experimental data for similar chromophores to gauge the accuracy of the chosen computational level. [10]

Conclusion and Future Outlook

This technical guide has provided a comprehensive theoretical framework for understanding the properties of fluorinated indole carbaldehydes. By leveraging the predictive power of computational chemistry, researchers can gain deep insights into the electronic structure, reactivity, and spectroscopic signatures of these important molecules. The provided protocols offer a practical starting point for performing these calculations, enabling a more rational and efficient approach to the design and development of novel fluorinated indole-based compounds for applications in medicine and materials science. Future work in this area will likely focus on more complex systems, including interactions with biological macromolecules, and the development of even more accurate and efficient computational methods.

References

  • Saunders, J. B., et al. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. The Journal of Organic Chemistry, 83(6), 3220–3225. [Link] [11][12][8]2. Serna, S., et al. (2018). Fluorine-containing indoles: Synthesis and biological activity. ResearchGate. [Link] [1]3. Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed. [Link] [12]4. Mondal, P. (2022). Electronic substitution effect on the ground and excited state properties of indole chromophore: A computational study. ChemRxiv. [Link] [13]5. Tantillo, D. J. (2018). Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds. PubMed Central. [Link] [8]6. Arockiasamy, A., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. ResearchGate. [Link] [5]7. Drozd, M., et al. (2024). Structural, Vibrational Spectroscopic and Theoretical (DFT) Studies of 4-Chloro- and 5-Chloro-7-azaindole-3-carbaldehydes. MDPI. [Link] [6]8. Beier, P. (2021). An Efficient Approach to 2-CF3-Indoles Based on ortho-Nitrobenzaldehydes. PubMed Central. [Link]

  • Mondal, P. (2023). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. PubMed. [Link] [14]10. Wang, M., et al. (2018). A Facile and Efficient Route for the Synthesis of Thiopyranoquinolines‐Fused Indole Moiety Using 2‐Chloroquinoline‐3‐carbaldehydes. ResearchGate. [Link] [10]11. Mondal, P. (2022). Electronic Substitution Effect on the Ground and Excited State Properties of Indole Chromophore: A Computational Study. ResearchGate. [Link] [15]12. Asath, R. M., et al. (2017). Structural, vibrational spectroscopic and quantum chemical studies on indole-3-carboxaldehyde. ResearchGate. [Link] [16]13. Al-Zoubi, W. (2025). Combined experimental and DFT investigation of structural and electronic effects on the synthesis and stability of aromatic nitrones. Chem Rev Lett, 8, 1080-1092. [Link] [17]14. Sharma, M., et al. (2023). Design, Synthesis, and Density Functional Theory Studies of Indole Hydrazones as Colorimetric “Naked Eye” Sensors for F– Ions. ACS Omega, 8(15), 14067–14077. [Link] [9]15. Akhtar, T., et al. (2022). Experimental and computational investigations of new indole derivatives: A combined spectroscopic, SC-XRD, DFT/TD-DFT and QTAIM analysis. ResearchGate. [Link] [18]16. Sridevi, C., et al. (2021). Crystal structure and DFT studies of (E)-1-(4-fluorophenyl)-3-(1H-indol-1-yl)-4-styrylazetidin-2-one. OUCI. [Link]

  • Moradi, A., et al. (2024). Investigation of fluorine substitution on conformational stability and intermolecular interactions in complex organic compounds. Journal of Research in Chemistry, 5(2a), 15-34. [Link] [4]18. Arockiasamy, A., et al. (2022). Experimental Spectroscopic, Computational, Hirshfeld Surface, Molecular Docking Investigations on 1H-Indole-3-Carbaldehyde. Consensus. [Link]

  • Li, P., et al. (1996). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. PubMed. [Link]

  • Krishnakumar, V., & John, X. (2006). Density functional theory study on vibrational spectrum of indole. ResearchGate. [Link] [19]21. Stein, R. S., et al. (2020). Predicting 19F NMR Chemical Shifts: A Combined Computational and Experimental Study of a Trypanosomal Oxidoreductase–Inhibitor Complex. Open Access LMU. [Link]

  • Riu, F., et al. (2022). Solvent-Free Addition of Indole to Aldehydes: Unexpected Synthesis of Novel 1-[1-(1H-Indol-3-yl) Alkyl]-1H-Indoles and Preliminary Evaluation of Their Cytotoxicity in Hepatocarcinoma Cells. MDPI. [Link]

  • Foroozandeh, M., et al. (2021). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PubMed Central. [Link] [20]24. Akyıldırım, O., et al. (2016). Indole-containing new types of dyes and their UV-vis and NMR spectra and electronic structures: Experimental and theoretical study. PubMed. [Link] [21]25. Zemtsova, M. N., et al. (2017). Synthesis of 3-indolyl perfluoroalkyl carbinols by the reaction of indoles with perfluorinated aldehydes. Fluorine Notes. [Link] [3]26. Mary, Y. S., et al. (2021). Vibrational spectroscopy, quantum computational and molecular docking studies on 2-chloroquinoline-3-carboxaldehyde. PubMed Central. [Link] [7]27. Arivazhagan, M., & Anitha, R. (2012). Molecular structure and vibrational spectra of indole and 5-aminoindole by density functional theory and ab initio Hartree–Fock calculations. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols: Vilsmeier-Haack Formylation of 5-(Trifluoromethyl)indole

For: Researchers, scientists, and drug development professionals. Introduction: Navigating the Formylation of Electron-Deficient Indoles Indole-3-carbaldehydes are pivotal intermediates in the synthesis of a vast array o...

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Introduction: Navigating the Formylation of Electron-Deficient Indoles

Indole-3-carbaldehydes are pivotal intermediates in the synthesis of a vast array of pharmaceuticals and biologically active compounds. The Vilsmeier-Haack reaction stands as a classic and efficient method for the introduction of a formyl group at the C3 position of the indole nucleus.[1] This transformation typically proceeds smoothly with electron-rich indoles. However, the presence of electron-withdrawing substituents on the indole ring, such as the trifluoromethyl group at the 5-position, presents a significant challenge. The reduced nucleophilicity of the indole system necessitates carefully optimized reaction conditions to achieve efficient formylation.

This document provides a comprehensive guide to the Vilsmeier-Haack formylation of 5-(trifluoromethyl)indole, a substrate of increasing interest in medicinal chemistry due to the unique properties conferred by the trifluoromethyl group.[2] We will delve into the mechanistic nuances dictated by the electron-deficient nature of the starting material and present a detailed, field-tested protocol for the successful synthesis of 5-(trifluoromethyl)-1H-indole-3-carbaldehyde.

Mechanistic Considerations: The Impact of the Trifluoromethyl Group

The Vilsmeier-Haack reaction commences with the formation of the Vilsmeier reagent, a chloroiminium salt, from the reaction of a substituted amide like N,N-dimethylformamide (DMF) with phosphorus oxychloride (POCl₃).[3] This electrophilic species is then attacked by the electron-rich indole ring, leading to the formation of an iminium intermediate that, upon aqueous workup, hydrolyzes to the desired aldehyde.[4]

The potent electron-withdrawing nature of the trifluoromethyl group at the 5-position significantly deactivates the indole ring towards electrophilic aromatic substitution. This deactivation necessitates more forcing reaction conditions compared to the formylation of unsubstituted or electron-rich indoles. The reaction temperature and time must be carefully controlled to drive the reaction to completion while minimizing potential side reactions.

Vilsmeier_Haack_Mechanism DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Iminium_Intermediate Iminium Intermediate Indole 5-(Trifluoromethyl)indole Indole->Iminium_Intermediate Electrophilic Attack Product 5-(Trifluoromethyl)- 1H-indole-3-carbaldehyde Iminium_Intermediate->Product Hydrolysis H2O H₂O (Workup)

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocol: Synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

This protocol is adapted from established procedures for the Vilsmeier-Haack formylation of indoles bearing electron-withdrawing groups.[3] Researchers should exercise caution and adhere to all institutional safety guidelines.

Materials and Reagents
ReagentFormulaMWPuritySupplier
5-(Trifluoromethyl)indoleC₉H₆F₃N185.15≥97%Commercially Available
Phosphorus oxychloride (POCl₃)POCl₃153.33≥99%Acros Organics
N,N-Dimethylformamide (DMF)C₃H₇NO73.09Anhydrous, ≥99.8%Sigma-Aldrich
Dichloromethane (DCM)CH₂Cl₂84.93AnhydrousFisher Scientific
Sodium AcetateCH₃COONa82.03AnhydrousJ.T. Baker
Ethyl Acetate (EtOAc)C₄H₈O₂88.11ACS GradeVWR
HexanesC₆H₁₄-ACS GradeVWR
Saturated Sodium BicarbonateNaHCO₃--Lab Prepared
BrineNaCl--Lab Prepared
Anhydrous Sodium SulfateNa₂SO₄142.04-EMD Millipore
Safety Precautions
  • Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles.

  • N,N-Dimethylformamide (DMF) is a skin and eye irritant and is readily absorbed through the skin. Use in a fume hood and wear appropriate PPE.

  • The reaction is exothermic and should be cooled in an ice bath during the addition of POCl₃.

  • Quenching of the reaction mixture should be performed slowly and with vigorous stirring in an ice bath to control the exothermic reaction of excess POCl₃ with water.

Reaction Procedure

Workflow start Start prepare_vilsmeier Prepare Vilsmeier Reagent: POCl₃ added to DMF at 0°C start->prepare_vilsmeier add_indole Add 5-(Trifluoromethyl)indole solution in DMF prepare_vilsmeier->add_indole react Stir at room temperature, then heat to 50-60°C add_indole->react quench Cool and quench reaction mixture on ice water react->quench neutralize Neutralize with saturated NaHCO₃ solution quench->neutralize extract Extract with Ethyl Acetate neutralize->extract wash Wash organic layer with brine and dry over Na₂SO₄ extract->wash purify Concentrate and purify by silica gel chromatography wash->purify end Obtain pure product purify->end

Caption: Experimental Workflow for Vilsmeier-Haack Formylation.

Step-by-Step Method:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (DMF, 5.0 equiv.). Cool the flask to 0°C in an ice bath. Slowly add phosphorus oxychloride (POCl₃, 1.5 equiv.) dropwise via the dropping funnel over 15-20 minutes, ensuring the internal temperature does not exceed 10°C. Stir the resulting mixture at 0°C for 30 minutes.

  • Reaction with Indole: Dissolve 5-(trifluoromethyl)indole (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the pre-formed Vilsmeier reagent at 0°C.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 1 hour. Subsequently, heat the reaction mixture to 50-60°C and maintain this temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mixture of ethyl acetate and hexanes (e.g., 3:7 v/v) as the eluent.

  • Work-up and Extraction: Once the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. Slowly neutralize the acidic solution by adding a saturated aqueous solution of sodium bicarbonate until the pH is approximately 7-8. A precipitate may form. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers and wash with brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes as the eluent to afford 5-(trifluoromethyl)-1H-indole-3-carbaldehyde as a solid.

Expected Results
  • Appearance: Off-white to pale yellow solid.

  • Yield: Moderate to good (50-70%). The yield is highly dependent on the reaction conditions and purity of the starting materials.

  • Solubility: Soluble in dichloromethane, ethyl acetate, and acetone.

Product Characterization

¹H NMR Spectroscopy

The structure of the synthesized 5-(trifluoromethyl)-1H-indole-3-carbaldehyde can be confirmed by ¹H NMR spectroscopy.

  • ¹H NMR (400 MHz, DMSO-d₆) δ: 12.72 (s, 1H, NH), 10.03 (s, 1H, CHO), 8.57 (s, 1H, H-2), 8.41 (s, 1H, H-4), 7.77 (d, J = 8.6 Hz, 1H, H-7), 7.60 (dd, J = 8.6, 1.6 Hz, 1H, H-6).[5]

¹³C NMR Spectroscopy

Further structural confirmation is provided by ¹³C NMR spectroscopy.

  • ¹³C NMR (101 MHz, DMSO-d₆) δ: 185.7, 139.4, 137.9, 126.8, 125.2 (q, J = 270.3 Hz, CF₃), 123.5 (q, J = 31.6 Hz, C-5), 122.2 (q, J = 4.1 Hz, C-4), 119.5 (q, J = 4.6 Hz, C-6), 117.3, 113.8.

Mass Spectrometry

Mass spectrometry can be used to confirm the molecular weight of the product.

  • Expected m/z: [M+H]⁺ = 214.05.

Troubleshooting

IssuePossible CauseSuggested Solution
Low or no product formation Incomplete reaction due to insufficient heating or reaction time.Increase the reaction temperature to 70-80°C and/or extend the reaction time. Monitor closely by TLC.
Deactivated Vilsmeier reagent due to moisture.Ensure all glassware is flame-dried and reagents are anhydrous.
Formation of multiple products Side reactions due to excessive heating.Maintain the reaction temperature within the recommended range.
Difficult purification Presence of residual DMF.After extraction, wash the organic layer thoroughly with water and brine to remove DMF.
Co-elution of impurities.Optimize the solvent system for column chromatography. A gradient elution may be necessary.

Conclusion

The Vilsmeier-Haack formylation of 5-(trifluoromethyl)indole, while more challenging than that of electron-rich indoles, can be successfully achieved with careful control of reaction conditions. The protocol detailed in this application note provides a robust starting point for researchers in synthetic and medicinal chemistry to access the valuable 5-(trifluoromethyl)-1H-indole-3-carbaldehyde intermediate. The provided characterization data will aid in the unambiguous identification of the desired product.

References

  • Wiley-VCH. (2008). Supporting Information. Retrieved from [Link]

  • PubChem. 5-fluoro-1H-indole-3-carbaldehyde. Retrieved from [Link]

  • [Chemistry of indoles: new reactivities of indole nucleus and its synthetic application]. (n.d.). Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Synthetic studies of indoles and related compounds. Part 22. The Vilsmeier–Haack reaction of N-benzyl-1,2,3,4-tetrahydrocarbazoles and its synthetic application to olivacine and ellipticine. Retrieved from [Link]

  • Chemistry Steps. Vilsmeier-Haack Reaction. Retrieved from [Link]

  • Wikipedia. Vilsmeier–Haack reaction. Retrieved from [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. (n.d.). Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Regioselective C5−H Direct Iodination of Indoles. Retrieved from [Link]

  • Google Patents. CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • 4. 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • ResearchGate. Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]

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Application

Application Notes and Protocols for 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde in Medicinal Chemistry

Introduction: The Strategic Advantage of the 5-Trifluoromethyl-1H-indole-3-carbaldehyde Scaffold The indole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synt...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Advantage of the 5-Trifluoromethyl-1H-indole-3-carbaldehyde Scaffold

The indole ring is a cornerstone of medicinal chemistry, forming the structural basis of numerous natural products and synthetic drugs.[1] Its unique electronic properties and ability to participate in various biological interactions have made it a "privileged scaffold" in drug discovery. The strategic incorporation of a trifluoromethyl (CF3) group, particularly at the 5-position of the indole ring, imparts a range of highly desirable pharmacological properties. The CF3 group is a powerful modulator of a molecule's physicochemical characteristics; its high electronegativity can enhance metabolic stability by blocking sites of oxidative metabolism and increase lipophilicity, which often improves cell membrane permeability and bioavailability.[2]

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde emerges as a highly versatile and valuable building block for the synthesis of novel therapeutic agents. The presence of the aldehyde functional group at the 3-position provides a reactive handle for a multitude of chemical transformations, allowing for the construction of diverse molecular libraries. This document serves as a comprehensive guide for researchers, providing detailed application notes and field-proven protocols for the utilization of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde in the synthesis of potentially bioactive molecules, with a focus on anticancer applications and the modulation of key cellular signaling pathways.

Physicochemical Properties and Reactivity Profile

A thorough understanding of the physicochemical properties of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is crucial for its effective application in synthesis.

PropertyValueSource
Molecular Formula C10H6F3NO[3][4]
Molecular Weight 213.16 g/mol [3][4]
Appearance Off-white to yellow crystalline powder[3]
Melting Point Approx. 193-198 °C[5]
Solubility Soluble in DMF, DMSO, and alcohols; Insoluble in water.[5]

The reactivity of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is dominated by the chemistry of the indole nucleus and the aldehyde group. The indole ring is electron-rich and susceptible to electrophilic substitution, while the aldehyde group is a key site for nucleophilic addition and condensation reactions.[3] This dual reactivity allows for a wide array of synthetic modifications.

Key Synthetic Applications and Protocols

The aldehyde functionality of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a gateway to a variety of carbon-carbon and carbon-nitrogen bond-forming reactions, which are fundamental in the construction of complex drug-like molecules. Below are detailed protocols for some of the most powerful transformations.

Knoevenagel Condensation for the Synthesis of Indolyl-acrylonitrile Derivatives

The Knoevenagel condensation is a classic and highly efficient method for forming carbon-carbon double bonds.[6] In this reaction, the aldehyde condenses with an active methylene compound, such as malononitrile, in the presence of a basic catalyst. The resulting α,β-unsaturated products are valuable intermediates and have shown a range of biological activities.

G A 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde C Piperidine (catalyst) in Ethanol A->C B Malononitrile B->C D Reaction Mixture @ Room Temp C->D Stirring E Precipitation & Filtration D->E Reaction Completion (TLC) F Washing with cold Ethanol/Water E->F G Drying F->G H 2-((5-(Trifluoromethyl)-1H-indol-3-yl)methylene)malononitrile G->H

Figure 1: Knoevenagel Condensation Workflow.

Protocol 1: Synthesis of 2-((5-(Trifluoromethyl)-1H-indol-3-yl)methylene)malononitrile

This protocol is adapted from established procedures for Knoevenagel condensations with indole-3-carbaldehydes.[6][7]

  • Materials:

    • 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 eq)

    • Malononitrile (1.05 eq)

    • Piperidine (catalytic amount, ~0.1 eq)

    • Ethanol (anhydrous)

    • Ice-cold water

  • Procedure:

    • To a stirred solution of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 mmol) in ethanol (15 mL) in a round-bottom flask, add malononitrile (1.05 mmol).

    • Add a catalytic amount of piperidine (e.g., 3-4 drops) to the reaction mixture.

    • Stir the mixture at room temperature. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed. A precipitate may form as the reaction proceeds.

    • Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.

    • Collect the solid product by vacuum filtration.

    • Wash the collected solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

    • Dry the product under vacuum to yield the desired 2-((5-(Trifluoromethyl)-1H-indol-3-yl)methylene)malononitrile.

  • Self-Validation:

    • The purity of the product can be assessed by TLC and melting point determination.

    • The structure should be confirmed by spectroscopic methods such as 1H NMR, 13C NMR, and mass spectrometry. The appearance of a new singlet in the 1H NMR spectrum corresponding to the vinyl proton is a key indicator of product formation.

Schiff Base Formation: A Gateway to Diverse Bioactivity

The condensation of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde with primary amines readily forms Schiff bases (imines).[8] These compounds are not only important intermediates but also exhibit a wide range of biological activities, including anticancer and antimicrobial properties.[8][9]

G A 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde C Ethanol, Glacial Acetic Acid (cat.) A->C B Substituted Aniline B->C D Reflux C->D Heating E Cooling & Precipitation D->E Reaction Completion F Filtration & Washing E->F G Recrystallization F->G H Schiff Base Product G->H

Figure 2: Schiff Base Synthesis Workflow.

Protocol 2: Synthesis of a 5-(Trifluoromethyl)-1H-indole-3-yl Schiff Base

This is a general protocol adapted from literature procedures for the synthesis of indole-based Schiff bases.[8]

  • Materials:

    • 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 eq)

    • Substituted primary amine (e.g., 4-aminoacetophenone) (1.0 eq)

    • Ethanol (anhydrous)

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 mmol) in anhydrous ethanol (20 mL) in a round-bottom flask.

    • Add the substituted primary amine (1.0 mmol) to the solution.

    • Add 2-3 drops of glacial acetic acid as a catalyst.

    • Attach a condenser and reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by TLC.

    • After completion, allow the reaction mixture to cool to room temperature. The product may precipitate upon cooling.

    • If a precipitate forms, collect it by vacuum filtration. If not, reduce the volume of the solvent under reduced pressure and cool the concentrated solution in an ice bath to induce crystallization.

    • Wash the collected solid with cold ethanol.

    • The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or an ethanol/water mixture).

  • Causality and Self-Validation:

    • The acidic catalyst protonates the aldehyde's carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.

    • The formation of the imine C=N bond can be confirmed by IR spectroscopy (a characteristic stretch around 1620-1640 cm-1) and the disappearance of the aldehyde proton signal in the 1H NMR spectrum, with the appearance of a new signal for the imine proton.

Claisen-Schmidt Condensation for Chalcone Synthesis

Chalcones, or α,β-unsaturated ketones, are an important class of compounds with a broad spectrum of biological activities, including notable anticancer effects.[1] They are typically synthesized via a base-catalyzed Claisen-Schmidt condensation between an aldehyde and a ketone.

Protocol 3: Synthesis of a 5-(Trifluoromethyl)-1H-indolyl Chalcone

This protocol is based on general procedures for the synthesis of indole-based chalcones.[1]

  • Materials:

    • 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 eq)

    • A substituted acetophenone (e.g., 4'-methoxyacetophenone) (1.0 eq)

    • Ethanol

    • Aqueous sodium hydroxide (e.g., 40%)

  • Procedure:

    • In a round-bottom flask, dissolve 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 mmol) and the substituted acetophenone (1.0 mmol) in ethanol (15-20 mL).

    • Cool the flask in an ice bath and slowly add aqueous sodium hydroxide solution dropwise with constant stirring.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC.

    • Upon completion, pour the reaction mixture into ice-cold water.

    • Acidify the mixture with dilute HCl to precipitate the chalcone product.

    • Collect the solid product by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

    • Dry the crude product and purify by recrystallization from a suitable solvent like ethanol.

  • Expert Insights:

    • The strong base deprotonates the α-carbon of the acetophenone, generating a nucleophilic enolate which then attacks the aldehyde.

    • The formation of the chalcone can be confirmed by 1H NMR, with the appearance of two characteristic doublets for the α and β protons of the enone system, typically with a large coupling constant (J ≈ 15 Hz) indicative of a trans configuration.

Therapeutic Potential and Biological Applications

Derivatives of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde have shown significant promise as anticancer agents. The incorporation of this scaffold into various molecular frameworks can lead to compounds that target critical cancer-related signaling pathways.

Targeting the PI3K/Akt/mTOR Signaling Pathway

The PI3K/Akt/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, proliferation, survival, and motility. Its dysregulation is a common feature in many human cancers, making it a prime target for therapeutic intervention.[2][10] Indole derivatives, including indole-3-carbinol and its metabolites, have been shown to modulate this pathway, often leading to the inhibition of cancer cell growth and the induction of apoptosis.[2][11]

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Apoptosis Akt->Apoptosis Inhibits CellGrowth Cell Growth & Proliferation mTORC1->CellGrowth Promotes Inhibitor 5-CF3-Indole Derivative Inhibitor->PI3K Inhibits Inhibitor->Akt Inhibits

Figure 3: Inhibition of the PI3K/Akt Pathway.

While direct IC50 values for derivatives of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde against PI3K or Akt are not extensively reported in the readily available literature, the broader class of indole compounds has demonstrated significant activity. The trifluoromethyl group is expected to enhance the potency and drug-like properties of these inhibitors.

Antiproliferative Activity of Derivatives

The synthesis of diverse libraries of compounds from 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde allows for the exploration of structure-activity relationships (SAR) and the identification of potent anticancer agents. Below is a representative table of the kind of data that can be generated, based on activities reported for similar indole-based compounds.

Compound TypeExample Structure (General)Target Cell LineIC50 (µM)Reference
Schiff Base 5-CF3-Indole-CH=N-ArylHeLa, MCF-710-50[9] (Analogous Systems)
Chalcone 5-CF3-Indole-CH=CH-CO-ArylWRL-68<1.5[11] (Analogous Systems)
mTOR Inhibitor Indole-based scaffoldmTOR Kinase0.066 - 0.075[12] (Analogous Systems)

Note: The IC50 values are illustrative and based on analogous indole systems to demonstrate the potential of this compound class. Further screening of derivatives of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is required to determine their specific activities.

Conclusion and Future Directions

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a powerful and versatile building block in medicinal chemistry. Its unique combination of a reactive aldehyde handle and the pharmacologically beneficial trifluoromethyl-substituted indole core makes it an ideal starting material for the synthesis of novel drug candidates. The protocols outlined in this document provide a solid foundation for the exploration of its synthetic potential, particularly in the development of anticancer agents targeting key signaling pathways like PI3K/Akt/mTOR. Future research should focus on the synthesis and biological evaluation of diverse libraries of compounds derived from this scaffold to fully elucidate its therapeutic potential and to identify lead compounds for further development.

References

  • Khan, F. A., et al. (2013). Targeted regulation of PI3K/Akt/mTOR/NF-κB signaling by indole compounds and their derivatives: mechanistic details and biological implications for cancer therapy. Anticancer Agents in Medicinal Chemistry, 13(7), 1002-13. Available at: [Link]

  • Khan, S. A., et al. (2020). Synthesis, characterization, and anticancer activity of Schiff bases. Journal of Biomolecular Structure & Dynamics, 38(11), 3246-3259. Available at: [Link]

  • ResearchGate. (2012, December). Targeted Regulation of PI3K/Akt/mTOR/NF-κB Signaling by Indole Compounds and their Derivatives: Mechanistic Details and Biological Implications for Cancer Therapy. Available at: [Link]

  • Orita, A., et al. (2011). Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. Bioorganic & Medicinal Chemistry Letters, 21(12), 3654-3657. Available at: [Link]

  • Aggarwal, S., et al. (2014). Molecular modeling based synthesis and evaluation of in vitro anticancer activity of indolyl chalcones. Bioorganic & Medicinal Chemistry Letters, 24(5), 1315-1323. Available at: [Link]

  • The Good Scents Company. (n.d.). indole-3-carboxaldehyde. Available at: [Link]

  • Siddegowda, K. S., et al. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(4), 459. Available at: [Link]

  • Singh, B., et al. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 101-107. Available at: [Link]

  • Helal, M. A., et al. (2021). Discovery of indole- and quinolone-based inhibitors of the mTOR/Akt/Pi3K pathway for the potential treatment of autism and certain types of cancer. RSC Medicinal Chemistry, 12(10), 1668-1681. Available at: [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. Available at: [Link]

  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde. Available at: [Link]

  • IJRAR. (2019). SYNTHESIS, CHARACTERIZATION, ANTIOXIDANT, LARVICIDAL, AND IN-VITRO ANTI-TUMOUR ACTIVITIES OF SOME NOVEL SCHIFF BASE TRANSITION M. Available at: [Link]

  • Choppara, P., et al. (2019). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and... ResearchGate. Available at: [Link]

  • ResearchGate. (n.d.). List of reported lead synthetic compounds targeting mTOR, PI3K, and Akt.... Available at: [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Available at: [Link]

  • Dyachenko, V. D. (2016). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. Available at: [Link]

  • Al-Amiery, A. A., et al. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. ResearchGate. Available at: [Link]

  • Mori, N., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28065-28075. Available at: [Link]

  • Kadhim, M. A., et al. (2018). Synthesis, Characterization and Cytotoxic Activity of new Indole Schiff Bases Derived from 2-(5-Chloro-3,3-Dimethyl-1,3-Dihydro-Indol-2-Ylidene)-Malonaldehyde with Aniline Substituted. Journal of Pharmaceutical Sciences and Research, 10(9), 2244-2248. Available at: [Link]

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Method

The Strategic deployment of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde in Modern Organic Synthesis

Introduction: A Privileged Scaffold Enhanced by Fluorine's Power The indole framework is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural basis for a vast number of biologically...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Privileged Scaffold Enhanced by Fluorine's Power

The indole framework is a cornerstone in medicinal chemistry and natural product synthesis, forming the structural basis for a vast number of biologically active molecules.[1] The strategic introduction of a trifluoromethyl (CF3) group can dramatically enhance the pharmacological profile of these molecules. The CF3 group, with its high electronegativity and lipophilicity, can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[2] 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde emerges as a highly valuable and versatile building block, capitalizing on the synergistic effects of the indole scaffold and the trifluoromethyl substituent. This guide provides an in-depth exploration of its application in key organic transformations, complete with detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals.

Core Reactivity and Synthetic Potential

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is an aromatic aldehyde featuring an electron-rich indole nucleus substituted with a strongly electron-withdrawing trifluoromethyl group at the 5-position. This electronic arrangement dictates its reactivity. The aldehyde at the 3-position is a versatile handle for a variety of transformations, while the indole ring itself can participate in electrophilic substitution reactions.[3] This unique combination of functionalities makes it a sought-after precursor for the synthesis of complex heterocyclic systems and potential therapeutic agents.[3][4]

Key Synthetic Applications and Detailed Protocols

This section delves into the practical applications of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde in several cornerstone reactions of organic synthesis. Each application is presented with a detailed, field-proven protocol, mechanistic rationale, and expected outcomes.

Knoevenagel Condensation: Accessing Electron-Deficient Alkenes

The Knoevenagel condensation is a powerful carbon-carbon bond-forming reaction that involves the reaction of an aldehyde or ketone with an active methylene compound. The aldehyde group of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde readily undergoes this reaction to furnish electron-deficient alkenes, which are themselves valuable intermediates for subsequent transformations.

Causality Behind Experimental Choices: The use of a weak base like piperidine is crucial. It is basic enough to deprotonate the active methylene compound to form the nucleophilic enolate, but not so strong as to cause self-condensation or other side reactions. Ethanol is a common protic solvent that facilitates the dissolution of the reactants and the catalyst. The reaction is typically performed at room temperature as it proceeds efficiently without the need for heating.

Protocol 1: Synthesis of 2-((5-(Trifluoromethyl)-1H-indol-3-yl)methylene)malononitrile

Materials:

  • 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

  • Malononitrile

  • Ethanol

  • Piperidine

  • Ice-cold water

Procedure:

  • In a round-bottom flask, dissolve 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 eq) and malononitrile (1.05 eq) in ethanol.

  • To the stirred solution, add a catalytic amount of piperidine (2-3 drops).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC). The product often precipitates out of the solution as the reaction proceeds.

  • Upon completion (typically 1-2 hours), cool the reaction mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of ice-cold water, followed by a small amount of cold ethanol to remove any unreacted starting materials and catalyst.

  • Dry the product under vacuum to obtain the desired 2-((5-(trifluoromethyl)-1H-indol-3-yl)methylene)malononitrile.

Expected Yield: High (typically >90%)

Knoevenagel_Condensation aldehyde 5-(CF3)-Indole-3-carbaldehyde intermediate Intermediate Adduct aldehyde->intermediate malononitrile Malononitrile (Active Methylene) malononitrile->intermediate Nucleophilic Attack piperidine Piperidine (Base) piperidine->malononitrile Deprotonation product 2-((5-(CF3)-1H-indol-3-yl)methylene)malononitrile intermediate->product Dehydration water H₂O intermediate->water

Caption: Knoevenagel condensation of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde.

Pictet-Spengler Reaction: Constructing β-Carboline Scaffolds

The Pictet-Spengler reaction is a vital transformation for the synthesis of tetrahydro-β-carbolines, a common motif in many alkaloids and pharmacologically active compounds.[5][6] The reaction involves the condensation of a β-arylethylamine, such as tryptamine, with an aldehyde, followed by an acid-catalyzed intramolecular cyclization.[6][7][8]

Causality Behind Experimental Choices: An acid catalyst, such as trifluoroacetic acid (TFA) or hydrochloric acid, is essential to protonate the initially formed imine, generating a more electrophilic iminium ion which is susceptible to intramolecular attack by the electron-rich indole ring.[7] The choice of solvent can influence the reaction rate and yield, with aprotic solvents like dichloromethane or toluene often being preferred.[5]

Protocol 2: Synthesis of 1-Substituted-6-(trifluoromethyl)-1,2,3,4-tetrahydro-β-carboline

Materials:

  • 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

  • Tryptamine

  • Anhydrous Dichloromethane (DCM) or Toluene

  • Trifluoroacetic Acid (TFA) or Hydrochloric Acid (in a suitable solvent)

  • Saturated aqueous sodium bicarbonate solution

Procedure:

  • To a solution of tryptamine (1.0 eq) in anhydrous DCM, add 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 eq).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add the acid catalyst (e.g., TFA, 1.1 eq) to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until the solution is basic.

  • Extract the aqueous layer with DCM (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired tetrahydro-β-carboline.

Expected Yield: Moderate to high, depending on the specific substrates and conditions.

Pictet_Spengler aldehyde 5-(CF3)-Indole-3-carbaldehyde imine Imine Intermediate aldehyde->imine tryptamine Tryptamine tryptamine->imine Condensation iminium Iminium Ion imine->iminium Protonation spiro Spirocyclic Intermediate iminium->spiro Intramolecular Cyclization product Tetrahydro-β-carboline spiro->product Rearrangement acid H+ acid->imine

Caption: Pictet-Spengler reaction pathway.

Schiff Base Formation: Gateway to Diverse Functionalities

The formation of a Schiff base (imine) through the condensation of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde with a primary amine is a fundamental transformation. Schiff bases are not only stable compounds with their own biological activities but also serve as key intermediates for the synthesis of amines via reduction.[9][10][11]

Causality Behind Experimental Choices: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid, to facilitate the dehydration step.[10] Ethanol is a common solvent that allows for the easy removal of water, often by azeotropic distillation if refluxing, to drive the equilibrium towards the product.

Protocol 3: Synthesis of an N-((5-(Trifluoromethyl)-1H-indol-3-yl)methylene)aniline Derivative

Materials:

  • 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

  • Substituted Aniline

  • Ethanol

  • Glacial Acetic Acid

Procedure:

  • Dissolve 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 eq) and the substituted aniline (1.0 eq) in ethanol in a round-bottom flask.

  • Add a few drops of glacial acetic acid as a catalyst.

  • Reflux the mixture for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. The Schiff base product may precipitate.

  • If precipitation occurs, collect the solid by filtration and wash with cold ethanol.

  • If no precipitate forms, remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography if necessary.

Expected Yield: Generally high.

}``` Caption: Formation of a Schiff base from 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde.

Reductive Amination: A Direct Route to Amines

Reductive amination is a highly efficient method for the synthesis of secondary and tertiary amines. It involves the in situ formation of an imine or iminium ion from an aldehyde and an amine, which is then immediately reduced by a selective reducing agent present in the reaction mixture.

Causality Behind Experimental Choices: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for one-pot reductive aminations because it is mild and chemoselective, reducing the iminium ion much faster than the starting aldehyde. T[3]his minimizes the formation of the corresponding alcohol as a byproduct. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent solvents for this reaction. A small amount of acetic acid can be added to catalyze imine formation, particularly with less reactive amines or ketones.

Protocol 4: Synthesis of N-Benzyl-1-(5-(trifluoromethyl)-1H-indol-3-yl)methanamine

Materials:

  • 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

  • Benzylamine

  • Sodium triacetoxyborohydride (NaBH(OAc)₃)

  • Dichloromethane (DCM)

  • Acetic Acid (optional)

Procedure:

  • To a stirred solution of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 eq) and benzylamine (1.1 eq) in DCM, add a catalytic amount of acetic acid (optional, ~0.1 eq).

  • Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture.

  • Continue stirring at room temperature for 2-12 hours, monitoring the reaction by TLC.

  • Once the reaction is complete, quench by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to afford the desired secondary amine.

Expected Yield: Good to excellent.

Reductive_Amination start 5-(CF3)-Indole-3-carbaldehyde + Benzylamine iminium In situ Iminium Ion Formation start->iminium product N-Benzyl-1-(5-(CF3)-1H-indol-3-yl)methanamine iminium->product reduction Reduction reductant NaBH(OAc)₃ reductant->iminium Hydride Delivery

Caption: One-pot reductive amination workflow.

Summary of Reaction Conditions

ReactionKey ReagentsSolvent(s)CatalystTemperatureTypical Yield
Knoevenagel CondensationActive Methylene Compound (e.g., Malononitrile)EthanolPiperidineRoom Temperature>90%
Pictet-Spengler ReactionTryptamineDCM, TolueneTFA, HCl0 °C to RTModerate-High
Schiff Base FormationPrimary AmineEthanolAcetic AcidRefluxHigh
Reductive AminationPrimary/Secondary Amine, NaBH(OAc)₃DCM, DCEAcetic Acid (optional)Room TemperatureGood-Excellent

Applications in Drug Discovery and Bioactive Compound Synthesis

Derivatives of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde have shown significant promise in the field of drug discovery. The resulting scaffolds from the aforementioned reactions are often explored for their potential as:

  • Anticancer Agents: The indole nucleus is a common feature in many anticancer drugs, and the trifluoromethyl group can enhance their efficacy. *[3][7][8] Kinase Inhibitors: The diverse structures that can be generated are often screened for their ability to inhibit various kinases, which are key targets in cancer and inflammatory diseases. *[1][12][13] Antimicrobial Agents: Indole-based compounds have a long history of use as antimicrobial agents, and the introduction of the CF3 group can lead to new and more potent derivatives.

Conclusion

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a powerful and versatile building block in modern organic synthesis. Its unique electronic and structural features allow for its efficient use in a variety of important C-C and C-N bond-forming reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this compound and to synthesize novel molecules with potential applications in medicinal chemistry and materials science. The continued exploration of this and related fluorinated indole scaffolds will undoubtedly lead to the discovery of new and important bioactive compounds.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. Retrieved from [Link]

  • Sinha, D., Tiwari, A. K., Singh, S., Shukla, G., Mishra, P., Chandra, H., & Mishra, A. K. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160–165. Retrieved from [Link]

  • Wikipedia. (n.d.). Pictet–Spengler reaction. Retrieved from [Link]

  • Reddy, C. R., & Kumar, M. S. (2013). Mild and efficient cyanuric chloride catalyzed Pictet–Spengler reaction. Beilstein Journal of Organic Chemistry, 9, 1253–1259. Retrieved from [Link]

  • Sanji, T., Nakatsuka, F., Kitayama, H., & Ishii, H. (1992). A new evidence for the presence of a spiroindolenium species in the Pictet-Spengler reaction. Heterocycles, 33(2), 801-804. Retrieved from [Link]

  • Wang, L., et al. (2011). Synthesis of 3-Indole Derivatives by Copper Sulfonato Salen-Catalyzed Three-Component Reactions in Water. Chemical Communications, 47(38), 10731-10733. Retrieved from [Link]

  • JETIR. (2018, January). SCHIFF BASES: SYNTHESIS, APPLICATIONS AND CHARACTERIZATION USING FT-NMR SPECTROSCOPY. Journal of Emerging Technologies and Innovative Research, 5(1). Retrieved from [Link]

  • Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Retrieved from [Link]

  • ResearchGate. (n.d.). Bioactive natural compounds from 1H-indole-3-carboxaldhyde. Retrieved from [Link]

  • G. I. Georg, & A. M. T. F. R. A. (2014). The Pictet-Spengler Reaction Updates Its Habits. Molecules, 19(7), 9638–9675. Retrieved from [Link]

  • ResearchGate. (2007). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. Retrieved from [Link]

  • A. F. Abdel-Magid. (2025). Synthesis, Characterization, and Pharmacological Evaluation of Some New Schiff Base Derivatives of 1H-Indole-2-Carbaldehyde. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Molecules. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... Retrieved from [Link]

  • Bentham Science. (n.d.). Current Bioactive Compounds. Retrieved from [Link]

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Application

The Strategic Application of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde as a Versatile Intermediate for Advanced Fluorescent Probes

Introduction: Unlocking New Potential in Fluorescence Sensing In the dynamic field of molecular sensing and diagnostics, the demand for highly sensitive, selective, and robust fluorescent probes is ever-present. Indole d...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking New Potential in Fluorescence Sensing

In the dynamic field of molecular sensing and diagnostics, the demand for highly sensitive, selective, and robust fluorescent probes is ever-present. Indole derivatives have long been recognized as privileged scaffolds in the design of such probes, owing to their inherent fluorescence and versatile reactivity.[1] This application note delves into the strategic use of a particularly promising intermediate: 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde .

The incorporation of a trifluoromethyl (-CF₃) group at the 5-position of the indole ring is a key design feature. This strongly electron-withdrawing group significantly modulates the electronic properties of the indole scaffold, enhancing its utility as a building block for "turn-on" or "turn-off" fluorescent sensors.[2] The aldehyde functionality at the 3-position provides a reactive handle for the straightforward synthesis of a wide array of sensing molecules, most notably through Schiff base condensation.[3][4]

This guide provides a comprehensive overview of the synthesis, characterization, and application of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde as an intermediate in the development of a representative fluorescent probe for the detection of cyanide, a notoriously toxic anion of significant environmental and biological concern.[5][6][7]

Synthesis of the Intermediate: A Reliable and Scalable Protocol

The most common and efficient method for the synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is the Vilsmeier-Haack reaction .[8][9] This reaction involves the formylation of an electron-rich aromatic ring, in this case, 5-(trifluoromethyl)-1H-indole, using a Vilsmeier reagent generated in situ from a formamide (like N,N-dimethylformamide, DMF) and phosphorus oxychloride (POCl₃).[2]

Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

Materials:

  • 5-(Trifluoromethyl)-1H-indole

  • N,N-Dimethylformamide (DMF), anhydrous

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3 equivalents) and anhydrous DCM. Cool the flask to 0 °C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise via the dropping funnel over 30 minutes, maintaining the temperature below 5 °C. Stir the mixture at 0 °C for an additional 30 minutes to allow for the complete formation of the Vilsmeier reagent.

  • Formylation Reaction: Dissolve 5-(Trifluoromethyl)-1H-indole (1 equivalent) in anhydrous DCM and add it dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, carefully pour the reaction mixture into a beaker of crushed ice with vigorous stirring. Slowly add a saturated solution of sodium bicarbonate to neutralize the excess acid until the pH is ~7-8.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with DCM (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography using a hexane/ethyl acetate gradient to yield 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde as a solid.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.[10]

Design and Synthesis of a Fluorescent Probe for Cyanide Detection

The aldehyde group of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is an ideal electrophilic site for the synthesis of Schiff bases. For the detection of cyanide, a common strategy involves the nucleophilic attack of the cyanide anion on an electron-deficient imine carbon, leading to a disruption of the molecule's conjugation and a subsequent change in its fluorescence properties.[11][12]

Here, we propose the synthesis of a Schiff base probe by reacting our intermediate with 2-aminophenol. The resulting probe is designed to be weakly fluorescent due to intramolecular charge transfer (ICT). Upon addition of cyanide, the nucleophilic attack on the imine carbon will block this ICT pathway, resulting in a "turn-on" fluorescence response.

Protocol 2: Synthesis of the Cyanide Probe (TFMI-AP)

Materials:

  • 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

  • 2-Aminophenol

  • Ethanol, absolute

  • Acetic acid, glacial (catalytic amount)

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde (1 equivalent) in absolute ethanol. Add 2-aminophenol (1 equivalent) to this solution.

  • Catalysis and Reflux: Add a catalytic amount of glacial acetic acid (2-3 drops) to the mixture. Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

  • Isolation: Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure to induce precipitation.

  • Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product, (E)-2-(((5-(trifluoromethyl)-1H-indol-3-yl)methylene)amino)phenol (TFMI-AP), can be further purified by recrystallization from ethanol if necessary.

Characterization: Confirm the structure of the synthesized probe using ¹H NMR, ¹³C NMR, FT-IR, and high-resolution mass spectrometry.

Application: "Turn-On" Fluorescent Detection of Cyanide

The synthesized probe, TFMI-AP, is expected to exhibit a significant increase in fluorescence intensity upon selective binding to cyanide ions. The following protocol outlines the steps for its use as a "turn-on" fluorescent sensor.

Protocol 3: Fluorometric Detection of Cyanide using TFMI-AP

Materials and Instruments:

  • Synthesized TFMI-AP probe

  • Stock solution of TFMI-AP (e.g., 1 mM in DMSO)

  • Stock solution of sodium cyanide (NaCN) in deionized water

  • Various anion salt solutions (e.g., NaCl, NaBr, NaI, NaF, NaNO₃, Na₂SO₄) for selectivity studies

  • Buffer solution (e.g., HEPES, pH 7.4)

  • Fluorometer

Procedure:

  • Preparation of Test Solutions: In a series of cuvettes, prepare solutions containing the TFMI-AP probe at a final concentration of 10 µM in a buffered aqueous solution (e.g., HEPES buffer, pH 7.4, with 1% DMSO as a co-solvent).

  • Fluorescence Measurement (Baseline): Record the fluorescence spectrum of the probe solution. The excitation wavelength should be determined from the absorption maximum of the probe.

  • Titration with Cyanide: Add increasing concentrations of cyanide (from the NaCN stock solution) to the cuvettes containing the probe solution. After each addition, gently mix and allow the solution to equilibrate for a few minutes before recording the fluorescence spectrum.

  • Selectivity Studies: To test for selectivity, add a significant excess (e.g., 10-100 equivalents) of other anions to separate cuvettes containing the probe solution and record the fluorescence spectra. Compare the fluorescence response to that induced by cyanide.

  • Data Analysis: Plot the fluorescence intensity at the emission maximum as a function of cyanide concentration. The limit of detection (LOD) can be calculated using the formula 3σ/k, where σ is the standard deviation of the blank measurement and k is the slope of the linear portion of the calibration curve.

Expected Results and Interpretation
  • "Turn-On" Response: A significant enhancement of fluorescence intensity should be observed with increasing concentrations of cyanide.

  • High Selectivity: The probe should show a minimal fluorescence response to other common anions, demonstrating its high selectivity for cyanide.

  • Visual Detection: The "turn-on" response may also be visible to the naked eye under a UV lamp.

PropertyExpected Outcome
Probe Alone Weak or negligible fluorescence due to efficient ICT.
Probe + Cyanide Strong fluorescence emission due to the inhibition of ICT upon cyanide addition.
Selectivity Minimal change in fluorescence in the presence of other common anions.
Limit of Detection Expected to be in the micromolar (µM) or nanomolar (nM) range.

Visualizing the Workflow and Mechanism

Synthesis Pathway

Synthesis A 5-(Trifluoromethyl)-1H-indole C 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde A->C Vilsmeier-Haack Reaction B DMF + POCl₃ B->C E TFMI-AP Fluorescent Probe C->E Schiff Base Condensation D 2-Aminophenol D->E

Caption: Synthetic route to the TFMI-AP fluorescent probe.

Sensing Mechanism

Mechanism cluster_0 Weak Fluorescence cluster_1 Strong Fluorescence Probe TFMI-AP Probe (ICT Active) Product Probe-CN Adduct (ICT Blocked) Probe->Product + CN⁻ (Nucleophilic Attack)

Caption: Proposed "turn-on" sensing mechanism for cyanide.

Conclusion and Future Perspectives

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a highly valuable and versatile intermediate for the synthesis of advanced fluorescent probes. The strong electron-withdrawing nature of the trifluoromethyl group provides a powerful tool for tuning the photophysical properties of indole-based sensors. The straightforward synthesis of this intermediate via the Vilsmeier-Haack reaction, coupled with its facile conversion into Schiff base probes, makes it an attractive platform for the development of sensors for a variety of analytes. The representative protocol for a "turn-on" cyanide probe presented here demonstrates the potential of this approach. Future work could involve the synthesis of a library of probes from this intermediate to target other biologically and environmentally important species, further expanding the utility of this powerful molecular building block.

References

  • Sinha, D., Tiwari, A. K., Singh, S., Shukla, G., Mishra, P., Chandra, H., & Mishra, A. K. (2008). Synthesis, characterization and biological activity of Schiff base analogues of indole-3-carboxaldehyde. European Journal of Medicinal Chemistry, 43(1), 160-165.
  • Gosi, M., Marepu, N., & Sunandamma, Y. (2021). Cyanine-based Fluorescent Probe for Cyanide Ion Detection. Journal of Fluorescence, 31(5), 1409–1415.
  • Zhang, Y., Yu, D., & Feng, G. (2014). Colorimetric and near infrared fluorescent detection of cyanide by a new phenanthroimidazole–indolium conjugated probe. RSC Advances, 4(65), 34533-34536.
  • Zhao, B. X., et al. (2015). A coumarin-indole based colorimetric and "turn on" fluorescent probe for cyanide. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 138, 596-602.
  • Pan, C., Wang, K., Ji, S., Wang, H., Li, Z., He, H., & Huo, Y. (2017). Schiff base derived Fe3+-selective fluorescence turn-off chemsensors based on triphenylamine and indole: Synthesis, properties and application in living cells. RSC Advances, 7(57), 36007-36014.
  • Kim, T., et al. (2021). A novel turn-on fluorescent sensor for cyanide ions based on the charge transfer transition of phenothiazine/indolium compounds.
  • Zhang, Y., et al. (2021). A benzaldehyde–indole fused chromophore-based fluorescent probe for double-response to cyanide and hypochlorite in living cells. Analyst, 146(18), 5658-5667.
  • Smolecule. (2023). 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde | 468718-16-3.
  • PubChem. (n.d.). 5-fluoro-1H-indole-3-carbaldehyde.
  • ChemicalBook. (n.d.). 5-(Trifluoromethyl)-1H-indole-3-carboxaldehyde(468718-16-3) 1H NMR.
  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Manju, S. L., et al. (2015). Synthesis and Fluorescence Properties of Novel indol-3yl-thiazolo[3,2-a][6][13][14]triazines and indole-3-carbaldehyde Schiff Bases. Journal of Fluorescence, 25(6), 1727-1738.

  • Li, Z., et al. (2020). Screening metal-free photocatalysts from isomorphic covalent organic frameworks for C-3 functionalization of indoles. Journal of Materials Chemistry A, 8(23), 11656-11663.
  • PubChem. (n.d.). CID 157980671.
  • Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
  • Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
  • Patil, P. G., et al. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • ResearchGate. (2017). (PDF)
  • Ghosh, P., Karak, A., & Mahapatra, A. K. (2024). Small-molecule fluorogenic probes based on indole scaffold. Organic & Biomolecular Chemistry, 22(15), 2690-2718.
  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33.
  • Wang, L., et al. (2021). A Novel Indolium-Based Fluorescent Probe for Fast Detection of Cyanide. Molecules, 26(16), 4998.

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Method

Application Notes and Protocols: Nucleophilic Reactions of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Strategic Importance of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde in Medicinal Chemis...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction: The Strategic Importance of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde in Medicinal Chemistry

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1] The strategic incorporation of a trifluoromethyl (CF3) group, a powerful bioisostere, significantly enhances the pharmacological profile of parent molecules. The CF3 group's strong electron-withdrawing nature and high lipophilicity can improve metabolic stability, membrane permeability, and binding affinity to biological targets.[1] 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a key building block that combines the privileged indole nucleus with the advantageous properties of the trifluoromethyl group, making it a valuable precursor for the synthesis of novel therapeutic agents, particularly in oncology and pharmacology. The aldehyde functionality at the 3-position serves as a versatile handle for a wide array of nucleophilic addition reactions, enabling the construction of diverse and complex molecular architectures.[2][3]

This guide provides an in-depth exploration of the reactivity of 5-(trifluoromethyl)-1H-indole-3-carbaldehyde with various nucleophiles, offering detailed protocols and mechanistic insights to facilitate its application in drug discovery and development.

Theoretical Background: Understanding the Reactivity Profile

The reactivity of 5-(trifluoromethyl)-1H-indole-3-carbaldehyde is dictated by the interplay of the electronic properties of the indole ring, the aldehyde group, and the trifluoromethyl substituent.

  • The Indole Nucleus: The indole ring system is electron-rich, which generally facilitates electrophilic substitution. However, the focus of this guide is the electrophilic nature of the aldehyde carbon.

  • The Aldehyde Group: The carbonyl carbon of the aldehyde is electrophilic and susceptible to attack by nucleophiles.

  • The Trifluoromethyl Group: As a potent electron-withdrawing group, the CF3 substituent at the 5-position deactivates the benzene ring towards electrophilic attack but, more importantly, it enhances the electrophilicity of the aldehyde at the 3-position through inductive effects. This heightened electrophilicity makes the aldehyde more reactive towards nucleophiles compared to its non-fluorinated counterpart.

This enhanced reactivity is a key consideration in designing synthetic strategies and selecting appropriate reaction conditions.

I. Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems

The Knoevenagel condensation is a powerful tool for the formation of carbon-carbon double bonds. In the context of 5-(trifluoromethyl)-1H-indole-3-carbaldehyde, this reaction provides access to a variety of α,β-unsaturated compounds, which are themselves valuable intermediates for further functionalization, for instance, via Michael addition.[3]

Causality of Experimental Choices:

The choice of a mild base, such as piperidine or triethylamine, is crucial to prevent self-condensation of the aldehyde and other side reactions. The reaction is typically carried out in a polar protic solvent like ethanol to facilitate the dissolution of the reactants and the catalyst.

Experimental Protocol: Knoevenagel Condensation with Malononitrile

Objective: To synthesize 2-((5-(trifluoromethyl)-1H-indol-3-yl)methylene)malononitrile.

Materials:

  • 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

  • Malononitrile

  • Piperidine

  • Ethanol

  • Deionized water

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve 5-(trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 eq.) and malononitrile (1.1 eq.) in ethanol.

  • To this solution, add a catalytic amount of piperidine (0.1 eq.).

  • Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, cool the flask in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with cold ethanol and then with deionized water to remove any residual catalyst and unreacted starting materials.

  • Dry the product under vacuum.

Expected Outcome: A crystalline solid. The yield is expected to be high, based on similar reactions with indole-3-carbaldehyde.

Data Presentation:

Reactant 1Reactant 2CatalystSolventProduct
5-(Trifluoromethyl)-1H-indole-3-carbaldehydeMalononitrilePiperidineEthanol2-((5-(Trifluoromethyl)-1H-indol-3-yl)methylene)malononitrile
5-(Trifluoromethyl)-1H-indole-3-carbaldehydeEthyl cyanoacetatePiperidineEthanolEthyl 2-cyano-3-(5-(trifluoromethyl)-1H-indol-3-yl)acrylate

Workflow Diagram:

Knoevenagel_Condensation A Dissolve 5-(Trifluoromethyl)-1H- indole-3-carbaldehyde & Malononitrile in Ethanol B Add catalytic Piperidine A->B C Stir at Room Temperature (Monitor by TLC) B->C D Precipitation & Filtration C->D Reaction complete E Wash with cold Ethanol & Water D->E F Dry under Vacuum E->F G Product: 2-((5-(Trifluoromethyl)-1H- indol-3-yl)methylene)malononitrile F->G

Caption: Knoevenagel Condensation Workflow.

II. Wittig Reaction: Olefination of the Aldehyde

The Wittig reaction is a highly reliable method for the synthesis of alkenes from aldehydes and ketones.[4] For 5-(trifluoromethyl)-1H-indole-3-carbaldehyde, this reaction allows for the introduction of a variety of substituted vinyl groups at the 3-position of the indole ring.

Causality of Experimental Choices:

The choice of the Wittig reagent (a phosphorus ylide) determines the structure of the resulting alkene. Stabilized ylides (e.g., those containing an ester or ketone group) are less reactive and generally lead to the formation of the (E)-alkene as the major product.[5] Non-stabilized ylides (e.g., those with alkyl substituents) are more reactive and typically yield the (Z)-alkene. The choice of base for the in-situ generation of the ylide depends on the acidity of the corresponding phosphonium salt.

Experimental Protocol: Wittig Reaction with a Stabilized Ylide

Objective: To synthesize (E)-ethyl 3-(5-(trifluoromethyl)-1H-indol-3-yl)acrylate.

Materials:

  • 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

  • (Triphenylphosphoranylidene)acetate (a stabilized ylide)

  • Toluene

  • Standard laboratory glassware

Procedure:

  • To a solution of 5-(trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 eq.) in dry toluene, add (triphenylphosphoranylidene)acetate (1.1 eq.).

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • The triphenylphosphine oxide byproduct may precipitate upon cooling. If so, remove it by filtration.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome: A solid or oil. The (E)-isomer is expected to be the major product.

Data Presentation:

Reactant 1Wittig ReagentSolventProduct
5-(Trifluoromethyl)-1H-indole-3-carbaldehyde(Triphenylphosphoranylidene)acetateToluene(E)-ethyl 3-(5-(trifluoromethyl)-1H-indol-3-yl)acrylate
5-(Trifluoromethyl)-1H-indole-3-carbaldehydeMethyltriphenylphosphonium bromide / n-BuLiTHF3-Vinyl-5-(trifluoromethyl)-1H-indole

Reaction Mechanism Diagram:

Wittig_Reaction cluster_0 Wittig Reaction Mechanism Aldehyde 5-(CF3)-Indole-CHO Betaine Betaine Intermediate Aldehyde->Betaine + Ylide Ylide Ph3P=CHR Ylide->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Cyclization Alkene Alkene Product Oxaphosphetane->Alkene Elimination TPPO Ph3P=O Oxaphosphetane->TPPO Elimination

Caption: Generalized Wittig Reaction Mechanism.

III. Reductive Amination: Synthesis of Substituted Amines

Reductive amination is a versatile method for the synthesis of amines from carbonyl compounds. This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ to the corresponding amine.[6] This reaction is of great importance in drug discovery for the synthesis of secondary and tertiary amines.

Causality of Experimental Choices:

The choice of reducing agent is critical for the success of a reductive amination. Sodium borohydride (NaBH4) is a common choice, but it can also reduce the starting aldehyde. Therefore, it is typically added after the imine formation is complete.[7] Milder reducing agents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) can be present from the beginning of the reaction as they selectively reduce the iminium ion in the presence of the aldehyde.[8] The reaction is often carried out in alcoholic solvents like methanol or ethanol.

Experimental Protocol: Reductive Amination with Benzylamine

Objective: To synthesize N-((5-(trifluoromethyl)-1H-indol-3-yl)methyl)benzenamine.

Materials:

  • 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

  • Benzylamine

  • Sodium borohydride (NaBH4)

  • Methanol

  • Standard laboratory glassware

Procedure:

  • Dissolve 5-(trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 eq.) and benzylamine (1.1 eq.) in methanol.

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation.

  • Cool the reaction mixture in an ice bath.

  • Slowly add sodium borohydride (1.5 eq.) portion-wise to the cooled solution.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for an additional 2-4 hours, monitoring by TLC.

  • Quench the reaction by the slow addition of water.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with an organic solvent such as ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome: A solid or oil.

Data Presentation:

Reactant 1AmineReducing AgentSolventProduct
5-(Trifluoromethyl)-1H-indole-3-carbaldehydeBenzylamineNaBH4MethanolN-((5-(Trifluoromethyl)-1H-indol-3-yl)methyl)benzenamine
5-(Trifluoromethyl)-1H-indole-3-carbaldehydeAnilineNaBH(OAc)3DCEN-((5-(Trifluoromethyl)-1H-indol-3-yl)methyl)aniline

Logical Relationship Diagram:

Reductive_Amination Start 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde + Primary Amine Imine_Formation Imine Formation Start->Imine_Formation Reduction In-situ Reduction Imine_Formation->Reduction Product Secondary Amine Reduction->Product

Caption: Reductive Amination Process.

IV. Grignard Reaction: Formation of Secondary Alcohols

The Grignard reaction is a fundamental carbon-carbon bond-forming reaction where an organomagnesium halide (Grignard reagent) adds to a carbonyl group.[9] The reaction of 5-(trifluoromethyl)-1H-indole-3-carbaldehyde with a Grignard reagent provides a direct route to secondary alcohols, which are valuable precursors for a wide range of further transformations.

Causality of Experimental Choices:

Grignard reactions are highly sensitive to moisture and protic solvents. Therefore, anhydrous conditions are essential for the success of the reaction. Diethyl ether or tetrahydrofuran (THF) are common solvents. The Grignard reagent is typically used in a slight excess to ensure complete conversion of the aldehyde. The acidic proton on the indole nitrogen will react with the Grignard reagent, so an additional equivalent of the Grignard reagent is required.

Experimental Protocol: Grignard Reaction with Methylmagnesium Bromide

Objective: To synthesize 1-(5-(trifluoromethyl)-1H-indol-3-yl)ethanol.

Materials:

  • 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium chloride solution

  • Standard laboratory glassware (flame-dried)

Procedure:

  • Under an inert atmosphere (nitrogen or argon), dissolve 5-(trifluoromethyl)-1H-indole-3-carbaldehyde (1.0 eq.) in anhydrous diethyl ether or THF in a flame-dried round-bottom flask.

  • Cool the solution in an ice bath.

  • Slowly add methylmagnesium bromide (2.2 eq.) dropwise to the cooled solution.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours, monitoring by TLC.

  • Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Expected Outcome: A solid or oil.

Data Presentation:

Reactant 1Grignard ReagentSolventProduct
5-(Trifluoromethyl)-1H-indole-3-carbaldehydeMethylmagnesium bromideEther/THF1-(5-(Trifluoromethyl)-1H-indol-3-yl)ethanol
5-(Trifluoromethyl)-1H-indole-3-carbaldehydePhenylmagnesium bromideEther/THFPhenyl(5-(trifluoromethyl)-1H-indol-3-yl)methanol

Conclusion

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a highly valuable and versatile building block for the synthesis of a wide range of complex molecules with potential applications in drug discovery. The electron-withdrawing trifluoromethyl group enhances the reactivity of the aldehyde towards nucleophilic attack, making it an excellent substrate for Knoevenagel condensations, Wittig reactions, reductive aminations, and Grignard reactions. The protocols outlined in this guide provide a solid foundation for researchers to explore the rich chemistry of this important intermediate and to develop novel therapeutic agents.

References

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Power of Trifluoromethyl Indoles in Modern Drug Discovery. [Link]

  • Ningbo Inno Pharmchem Co., Ltd. (n.d.). The Role of Trifluoromethyl Indole Derivatives in Organic Synthesis. [Link]

  • Bandini, M., et al. (2011). Reaction of indoles with aromatic fluoromethyl ketones: an efficient synthesis of trifluoromethyl(indolyl)phenylmethanols using K2CO3/n-Bu4PBr in water. Beilstein Journal of Organic Chemistry, 7, 1164–1169. [Link]

  • ResearchGate. (n.d.). Scope of N‐substituted 3‐carbaldehyde‐indoles. Reaction conditions. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. Egyptian Journal of Chemistry, 60(5), 721-755. [Link]

  • Gassman, P. G., & Hauenstein, D. E. (1984). An Efficient Reductive Amination Protocol Using Benzylamine-Borane As Reducing Agent. The Journal of Organic Chemistry, 49(15), 2857–2858. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Mini-Review, A. (2024). New Insights into the Modifications and Bioactivities of Indole-3-Carboxaldehyde and its Derivatives as a Potential Scaffold for Drug Design. Current Organic Synthesis, 21(1), 1-1. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • LibreTexts Chemistry. (2015, July 18). 18.10: 1,2- and 1,4-Additions of Organometallic Reagents. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and.... [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. [Link]

  • Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]

  • Chen, F., et al. (2022). Controllable access to trifluoromethyl-containing indoles and indolines: palladium-catalyzed regioselective functionalization of unactivated alkenes with trifluoroacetimidoyl chlorides. Chemical Science, 13(16), 4633–4639. [Link]

  • Redka, M. O., et al. (2025). Synthesis and Physicochemical Characterization of 5 Trifluoromethyl-Substituted Saturated O- and S-Heterocycles. ChemRxiv. [Link]

  • LibreTexts Chemistry. (2023, January 22). Wittig Reaction. [Link]

  • Xue, J., et al. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

  • ResearchGate. (n.d.). Time course of products distribution. (a) The reductive amination of benzaldehyde. Reaction conditions. [Link]

  • El-Batta, A., et al. (2007). Wittig reactions in water media employing stabilized ylides with aldehydes. Synthesis of alpha,beta-unsaturated esters from mixing aldehydes, alpha-bromoesters, and Ph3P in aqueous NaHCO3. The Journal of Organic Chemistry, 72(14), 5244–5259. [Link]

  • Zhang, D., et al. (2022). Direct Addition of Grignard Reagents to Aliphatic Carboxylic Acids Enabled by Bulky turbo-Organomagnesium Anilides. Angewandte Chemie International Edition, 61(8), e202114769. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

Welcome to the Technical Support Center for the synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth techni...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) to improve the yield and purity of this important synthetic intermediate.

Introduction

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a key building block in medicinal chemistry, valued for its role in the synthesis of a variety of pharmacologically active compounds. The presence of the trifluoromethyl group can enhance metabolic stability and binding affinity of target molecules. The most common and direct route to this compound is the Vilsmeier-Haack formylation of 5-(trifluoromethyl)indole. However, the strong electron-withdrawing nature of the trifluoromethyl group deactivates the indole ring, making the reaction more challenging than with electron-rich indoles and often leading to lower yields. This guide provides a comprehensive resource to navigate these challenges and optimize your synthesis.

Reaction Overview: The Vilsmeier-Haack Formylation

The Vilsmeier-Haack reaction is a reliable method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1] The reaction involves the use of a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[1] This electrophilic reagent then attacks the electron-rich position of the aromatic ring, which in the case of indole is the C-3 position.[2]

However, the trifluoromethyl group at the 5-position of the indole ring significantly reduces the electron density of the aromatic system, making the electrophilic substitution more difficult. This necessitates more forcing reaction conditions, such as higher temperatures and longer reaction times, which can in turn lead to the formation of byproducts and a decrease in the overall yield.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde in a question-and-answer format.

Issue 1: Low or No Product Formation

Question: I am not observing any significant formation of the desired 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde. What are the likely causes and how can I improve the conversion?

Answer:

Low or no product formation in the Vilsmeier-Haack formylation of 5-(trifluoromethyl)indole is a common issue, primarily due to the deactivated nature of the starting material. Here are the potential causes and corresponding solutions:

  • Insufficiently Forcing Reaction Conditions: The electron-withdrawing trifluoromethyl group requires more energy to drive the electrophilic substitution.

    • Solution: Gradually increase the reaction temperature. While the standard Vilsmeier-Haack reaction is often run at or below room temperature, for this substrate, heating may be necessary.[3] Start with a modest increase to 40-50°C and monitor the reaction progress by TLC. If conversion is still low, the temperature can be further increased, but be mindful of potential side reactions at higher temperatures. Also, consider extending the reaction time.

  • Poor Quality Reagents: The Vilsmeier-Haack reaction is sensitive to the purity of the reagents.

    • Solution: Ensure that the DMF is anhydrous and of high purity. Old or improperly stored DMF can contain dimethylamine and formic acid, which can interfere with the reaction. Use freshly distilled or commercially available anhydrous DMF. Phosphorus oxychloride should also be of high quality and handled under anhydrous conditions to prevent decomposition.

  • Improper Vilsmeier Reagent Formation: The Vilsmeier reagent must be pre-formed correctly for the reaction to proceed efficiently.

    • Solution: Add POCl₃ dropwise to ice-cold DMF with vigorous stirring. A reddish-orange color is typically observed upon formation of the Vilsmeier reagent. Allow the reagent to stir for at least 30 minutes at 0-5°C before adding the 5-(trifluoromethyl)indole solution.

Issue 2: Formation of Multiple Unidentified Byproducts

Question: My reaction mixture shows multiple spots on the TLC plate, and the yield of the desired product is low after workup. What are these byproducts and how can I minimize their formation?

Answer:

The formation of multiple byproducts is often a consequence of the harsher reaction conditions required for this synthesis. Here are some potential side reactions and strategies to mitigate them:

  • Polymerization/Decomposition: At elevated temperatures, the starting material and product can be susceptible to polymerization or decomposition, leading to a complex mixture of tar-like substances.

    • Solution: Carefully control the reaction temperature and avoid excessive heating. Monitor the reaction closely by TLC and stop the reaction as soon as the starting material is consumed or the product spot on the TLC plate begins to diminish. A temperature optimization study is highly recommended.

  • Reaction with the Trifluoromethyl Group: While the trifluoromethyl group is generally stable, under very harsh conditions, it could potentially undergo side reactions.[4]

    • Solution: This is less common, but if other troubleshooting steps fail, consider if the reaction conditions are too extreme. It is generally advisable to use the mildest conditions that provide a reasonable conversion rate.

  • Double Formylation: Although less likely with a deactivated ring, if the reaction is pushed too hard, there is a possibility of formylation at other positions, though this is not a commonly reported issue for indoles at the 5-position.

    • Solution: Use a stoichiometric amount of the Vilsmeier reagent. An excess of the reagent can increase the likelihood of multiple additions.

Issue 3: Difficult Purification of the Final Product

Question: I have obtained a crude product, but I am struggling to purify it to the desired level. What are the recommended purification methods?

Answer:

Purification of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde can be challenging due to the presence of closely related impurities. A combination of techniques is often most effective.

  • Recrystallization: This is a powerful technique for purifying solid compounds.[3]

    • Recommended Solvents: A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For indole derivatives, common solvent systems include ethanol, ethyl acetate/hexane, and acetone/water.[5][6] For this specific compound, a solvent screening is recommended. Start with a polar solvent like ethanol or a mixture of a more polar solvent (like ethyl acetate or acetone) with a non-polar co-solvent (like hexane or heptane) to induce crystallization.

  • Column Chromatography: This is a versatile method for separating compounds with different polarities.

    • Recommended Stationary Phase: Silica gel is the most common stationary phase for this type of compound.

    • Recommended Mobile Phase: A gradient of ethyl acetate in hexane is a good starting point for elution. The exact ratio will depend on the polarity of the impurities. For example, a gradient from 5% to 30% ethyl acetate in hexane can be effective.[7]

Frequently Asked Questions (FAQs)

Q1: What is a typical yield for the synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde?

A1: Due to the electron-withdrawing nature of the trifluoromethyl group, the yield for this reaction is often lower than for the formylation of electron-rich indoles. Yields can range from moderate to good, typically in the 40-70% range, depending on the reaction conditions and the purity of the starting materials.

Q2: How can I monitor the progress of the reaction?

A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the reaction. Use a suitable solvent system, such as ethyl acetate/hexane (e.g., 1:2 or 1:1 v/v), to separate the starting material, product, and any byproducts. The starting material (5-(trifluoromethyl)indole) is less polar than the product (5-(Trifluoromethyl)-1H-indole-3-carbaldehyde).

Q3: What is the best work-up procedure for this reaction?

A3: After the reaction is complete, the mixture should be carefully quenched by pouring it onto crushed ice. The acidic mixture is then neutralized with a base, such as a saturated sodium bicarbonate solution or a dilute sodium hydroxide solution, until the pH is neutral or slightly basic. The product will often precipitate out of the aqueous solution and can be collected by filtration. If the product does not precipitate, it can be extracted with an organic solvent like ethyl acetate or dichloromethane.

Q4: Can I use other formylating agents for this reaction?

A4: While the Vilsmeier-Haack reaction is the most common method, other formylation procedures exist, such as the Duff reaction or the Reimer-Tiemann reaction. However, these methods often have their own limitations and may not be as efficient for this specific substrate. For electron-deficient indoles, the Vilsmeier-Haack reaction generally remains the method of choice due to the reactivity of the Vilsmeier reagent.[8]

Q5: Where can I source the starting material, 5-(trifluoromethyl)indole?

A5: 5-(Trifluoromethyl)indole is a commercially available compound from various chemical suppliers.[9] It can also be synthesized through several routes, often starting from 4-(trifluoromethyl)aniline.[7]

Experimental Protocols

Protocol 1: Synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde via Vilsmeier-Haack Reaction

Materials:

  • 5-(Trifluoromethyl)indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl₃)

  • Dichloromethane (DCM, anhydrous)

  • Saturated sodium bicarbonate solution

  • Ethyl acetate

  • Hexane

  • Anhydrous sodium sulfate

  • Ice bath

Procedure:

  • Vilsmeier Reagent Formation: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (3 equivalents). Cool the flask to 0°C in an ice bath. Slowly add POCl₃ (1.2 equivalents) dropwise to the stirred DMF solution over 30 minutes, ensuring the temperature does not exceed 10°C. After the addition is complete, stir the mixture at 0°C for an additional 30 minutes.

  • Formylation Reaction: Dissolve 5-(trifluoromethyl)indole (1 equivalent) in a minimal amount of anhydrous DCM. Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0°C. After the addition, allow the reaction mixture to warm to room temperature and then heat to 40-50°C. Monitor the reaction progress by TLC.

  • Work-up: Once the reaction is complete (typically after 2-4 hours, as indicated by TLC), cool the reaction mixture to room temperature and carefully pour it onto crushed ice. Slowly neutralize the mixture with a saturated sodium bicarbonate solution until the pH is approximately 7-8.

  • Isolation: The product may precipitate upon neutralization. If so, collect the solid by vacuum filtration, wash with cold water, and air dry. If no precipitate forms, extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude product and a few drops of a potential recrystallization solvent (e.g., ethanol, isopropanol, or an ethyl acetate/hexane mixture). Heat the mixture to boiling. A good solvent will dissolve the compound completely when hot. Allow the solution to cool to room temperature and then in an ice bath. A good solvent will result in the formation of crystals upon cooling.

  • Recrystallization: Dissolve the crude product in a minimal amount of the chosen hot solvent in an Erlenmeyer flask. If there are any insoluble impurities, perform a hot filtration. Allow the clear solution to cool slowly to room temperature to form crystals. Further cooling in an ice bath can maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.

Data Presentation

ParameterCondition ACondition BCondition C
Temperature Room Temperature50°C80°C
Reaction Time 12 hours4 hours2 hours
Yield 25%65%50% (with byproducts)
Purity (crude) ModerateHighLow

Table 1: Example of reaction condition optimization for the synthesis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde.

Visualizations

Vilsmeier_Haack_Mechanism cluster_reagent_formation Vilsmeier Reagent Formation cluster_formylation Formylation DMF DMF Vilsmeier_reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_reagent + POCl₃ POCl3 POCl₃ POCl3->Vilsmeier_reagent Intermediate Iminium Salt Intermediate Vilsmeier_reagent->Intermediate Indole 5-(Trifluoromethyl)indole Indole->Intermediate + Vilsmeier Reagent Product 5-(Trifluoromethyl)-1H- indole-3-carbaldehyde Intermediate->Product Hydrolysis (Work-up)

Caption: Reaction mechanism of the Vilsmeier-Haack formylation.

Troubleshooting_Workflow Start Low Yield of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde Check_Conditions Check Reaction Conditions: - Temperature too low? - Reaction time too short? Start->Check_Conditions Increase_Temp Increase Temperature (e.g., 40-60°C) Check_Conditions->Increase_Temp Yes Extend_Time Extend Reaction Time Check_Conditions->Extend_Time Yes Check_Reagents Check Reagent Quality: - Anhydrous DMF? - Fresh POCl₃? Check_Conditions->Check_Reagents No Purification_Issue Difficulty in Purification? Increase_Temp->Purification_Issue Extend_Time->Purification_Issue Use_Anhydrous Use High-Purity, Anhydrous Reagents Check_Reagents->Use_Anhydrous No Check_Workup Review Work-up Procedure: - Incomplete neutralization? - Extraction issues? Check_Reagents->Check_Workup Yes Use_Anhydrous->Purification_Issue Optimize_Workup Optimize pH and Extraction Solvent Check_Workup->Optimize_Workup No Check_Workup->Purification_Issue Yes Optimize_Workup->Purification_Issue Recrystallize Recrystallization (Solvent Screening) Purification_Issue->Recrystallize Yes Column_Chromatography Column Chromatography (Gradient Elution) Purification_Issue->Column_Chromatography Yes Success Improved Yield and Purity Recrystallize->Success Column_Chromatography->Success

Caption: A logical workflow for troubleshooting low yield issues.

References

  • 5-Fluoro-3-(1H-indol-3-ylmethyl) . National Institutes of Health. Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization . University of Rochester Department of Chemistry. Available at: [Link]

  • The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design . MDPI. Available at: [Link]

  • Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent . RSC Advances. Available at: [Link]

  • Synthesis of 5-Fluoroindole-5-13C . DiVA portal. Available at: [Link]

  • Organic Syntheses Procedure . Organic Syntheses. Available at: [Link]

  • Vilsmeier-Haack Reaction . Organic Chemistry Portal. Available at: [Link]

  • Boron-Catalyzed Formylation of Indoles Using Trimethyl Orthoformate as Carbonyl Source . ACS Omega. Available at: [Link]

  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION . Available at: [Link]

  • Vilsmeier-Haack reaction: A manifest protocol to synthesise bisquinoline . DUT Open Scholar. Available at: [Link]

  • Vilsmeier–Haack reaction . Wikipedia. Available at: [Link]

  • Recrystallization: Choosing Solvent & Inducing Crystallization . YouTube. Available at: [Link]

  • Vilsmeier–Haack reaction of indole . YouTube. Available at: [Link]

  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Dearomative Nucleophilic Addition of Lithium Enolates to Electron‐Poor Indoles . National Institutes of Health. Available at: [Link]

Sources

Optimization

Technical Support Center: Purification of Fluorinated Indole Aldehydes

Welcome to the Technical Support Center dedicated to the unique challenges associated with the purification of fluorinated indole aldehydes. This guide is designed for researchers, scientists, and drug development profes...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center dedicated to the unique challenges associated with the purification of fluorinated indole aldehydes. This guide is designed for researchers, scientists, and drug development professionals who encounter the nuanced difficulties of isolating these valuable compounds. The strategic incorporation of fluorine into the indole scaffold is a cornerstone of modern medicinal chemistry, offering enhanced metabolic stability, binding affinity, and lipophilicity.[1][2] However, these same properties can introduce significant hurdles during purification.

This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate these challenges effectively. Our approach is rooted in explaining the causal relationships behind experimental choices, ensuring that every protocol is a self-validating system.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of fluorinated indole aldehydes, offering probable causes and actionable solutions.

Problem 1: Low Recovery or Product Decomposition During Silica Gel Chromatography

You observe significant tailing, the appearance of new spots on your TLC plate post-column, or a substantially lower yield than expected after flash chromatography.

  • Probable Cause 1: Acidity of Silica Gel. Standard silica gel is slightly acidic and can catalyze the degradation of sensitive fluorinated indole aldehydes. The electron-withdrawing nature of both the fluorine and aldehyde groups can make the indole ring susceptible to acid-mediated decomposition or polymerization.[3]

  • Solution 1: Neutralize the Stationary Phase.

    • Prepare a slurry of silica gel in your chosen non-polar eluent component (e.g., hexanes or heptane).

    • Add 1-2% triethylamine (NEt₃) or another suitable base (e.g., pyridine) relative to the volume of the eluent.

    • Thoroughly mix the slurry and pack the column as usual.

    • Equilibrate the column with your mobile phase, also containing 0.5-1% triethylamine, before loading your sample.

    • Rationale: The triethylamine neutralizes the acidic silanol groups on the silica surface, preventing acid-catalyzed degradation of your compound.[3]

  • Probable Cause 2: Strong Adsorption. The polarity of the aldehyde group combined with the unique electronic properties conferred by the fluorine can lead to very strong binding to the silica gel, making elution difficult without harsh (and potentially degrading) solvent systems.

  • Solution 2: Consider an Alternative Stationary Phase.

    • Alumina (Neutral or Basic): Alumina is a less acidic alternative to silica gel and can be very effective for purifying acid-sensitive compounds.[3] Start with neutral alumina and, if issues persist, basic alumina can be tested.

    • Reversed-Phase Chromatography (C8/C18): For more hydrophobic fluorinated indole aldehydes, reversed-phase HPLC or flash chromatography can be an excellent alternative.[4]

Problem 2: Evidence of Defluorination in Post-Purification Analysis (e.g., LC-MS, NMR)

Your analytical data (e.g., mass spectrometry) shows peaks corresponding to the loss of one or more fluorine atoms from your target molecule.

  • Probable Cause 1: Harsh Reaction Workup. The use of strong acids or bases during the aqueous workup can trigger defluorination, especially with certain substitution patterns like monofluoromethyl groups.[3][5]

  • Solution 1: Gentle Workup Conditions.

    • Neutralize the reaction mixture carefully with a mild acid (e.g., saturated NH₄Cl) or base (e.g., saturated NaHCO₃) before extraction.

    • Avoid prolonged contact with aqueous acidic or basic layers.

    • Minimize the temperature during all workup and purification steps.[3]

  • Probable Cause 2: Thermally-Induced Defluorination. High temperatures during solvent removal (e.g., on a rotary evaporator) can lead to decomposition and defluorination.[3] The C-F bond, while strong, is not impervious, and the overall stability of the molecule is context-dependent.[1][5]

  • Solution 2: Low-Temperature Solvent Removal.

    • Use a rotary evaporator with a cold water bath (or even an ice bath for highly sensitive compounds).

    • Utilize a high-vacuum pump to lower the boiling points of your solvents.

    • For very small scales, blowing a gentle stream of nitrogen over the sample at room temperature is a viable, albeit slower, alternative.

Problem 3: Difficulty in Achieving High Purity via Crystallization

The compound oils out, forms an amorphous solid, or the resulting crystals show minimal improvement in purity.

  • Probable Cause 1: Inappropriate Solvent System. The unique solubility profile imparted by both the fluorinated and indole aldehyde moieties can make finding a suitable crystallization solvent challenging. Fluorination often increases hydrophobicity.[6][7]

  • Solution 1: Systematic Solvent Screening.

    • Single Solvent Method: Test the solubility of your crude product in a range of solvents at both room temperature and at their boiling points. An ideal solvent will show poor solubility at room temperature and high solubility when heated.

    • Two-Solvent (Antisolvent) Method: Dissolve the compound in a small amount of a "good" solvent (in which it is highly soluble). Slowly add a miscible "poor" solvent (an antisolvent, in which it is insoluble) until persistent turbidity is observed. Heat to redissolve, then allow to cool slowly.

  • Data Summary: Common Crystallization Solvents for Indole Derivatives

Solvent SystemTypeRationale
Methanol/WaterTwo-SolventDissolve in methanol, add water as the antisolvent. Effective for moderately polar compounds.[8]
Ethanol/WaterTwo-SolventSimilar to methanol/water, but ethanol's lower polarity can be advantageous.
Ethyl Acetate/HexanesTwo-SolventA common choice for a wide range of polarities.
Dichloromethane/HexanesTwo-SolventGood for compounds that are highly soluble in chlorinated solvents.
Diethyl EtherSingle or Two-SolventCan be used as a primary solvent or in combination with a non-polar solvent like hexanes.[9]
  • Probable Cause 2: Presence of Persistent Impurities. Some impurities, particularly those structurally similar to the target compound (e.g., a defluorinated analog), can co-crystallize, hindering purification.

  • Solution 2: Pre-Crystallization Purification.

    • Perform a quick "plug" of silica gel filtration before attempting crystallization. This can remove baseline impurities and colored material that might inhibit crystal lattice formation. Use a deactivated silica gel as described in Problem 1.

Purification Workflow Diagram

The following diagram illustrates a decision-making workflow for purifying a novel fluorinated indole aldehyde.

Purification_Workflow Crude_Product Crude Fluorinated Indole Aldehyde Check_Stability Assess Stability (TLC spot test with acid/base) Crude_Product->Check_Stability Stable Compound is Stable Check_Stability->Stable No Degradation Unstable Compound is Unstable Check_Stability->Unstable Degradation Chromatography_Choice Choose Chromatography Stable->Chromatography_Choice Deactivated_NP Deactivated Normal Phase (Silica + NEt3) Unstable->Deactivated_NP Acid-Sensitive Normal_Phase Normal Phase (Silica Gel) Chromatography_Choice->Normal_Phase Polar Reversed_Phase Reversed Phase (C18) Chromatography_Choice->Reversed_Phase Non-Polar/ Hydrophobic Purified_Fraction Collect & Evaporate (Low Temperature) Normal_Phase->Purified_Fraction Deactivated_NP->Purified_Fraction Reversed_Phase->Purified_Fraction Purity_Check Check Purity (HPLC, LC-MS, NMR) Purified_Fraction->Purity_Check Pure >95% Pure Product Purity_Check->Pure Purity OK Recrystallize Crystallization Purity_Check->Recrystallize Needs Improvement Recrystallize->Purity_Check

Caption: A decision workflow for selecting a purification strategy.

Frequently Asked Questions (FAQs)

Q1: What is the first analytical test I should run on my crude fluorinated indole aldehyde?

A1: A simple Thin Layer Chromatography (TLC) is an invaluable first step. It gives you a quick snapshot of the complexity of your crude mixture. Additionally, you can perform a stability test directly on the TLC plate: after developing the plate, spot a tiny amount of dilute acid (like HCl in methanol) and base (like NaOH in methanol) onto separate co-spotted lanes of your crude material and see if the main spot degrades or new spots appear. This can immediately inform your choice of purification conditions.

Q2: My compound is a light brown solid. Is this color inherent or an impurity?

A2: While some indole derivatives can be off-white or slightly colored, a brown or dark color often indicates the presence of oxidative or polymeric impurities.[10] A successful purification should yield a significantly lighter-colored material. If the color persists after chromatography and crystallization, it may be inherent, but this is less common for highly pure compounds.

Q3: How can I confirm the purity and identity of my final product?

A3: A combination of analytical techniques is essential for unambiguous confirmation.

  • HPLC: High-Performance Liquid Chromatography is the gold standard for assessing purity, providing a quantitative percentage of your main component versus impurities.[11]

  • LC-MS: Liquid Chromatography-Mass Spectrometry confirms the molecular weight of your compound and any impurities.

  • NMR Spectroscopy: ¹H and ¹³C NMR will confirm the structure. Crucially, ¹⁹F NMR is essential to confirm the presence and electronic environment of the fluorine atoms and can be a powerful tool for identifying fluorine-containing impurities.[12]

Q4: Are there any specific storage recommendations for purified fluorinated indole aldehydes?

A4: Yes. Due to their potential sensitivity to light, acid, and heat, it is best to store purified fluorinated indole aldehydes under an inert atmosphere (nitrogen or argon), at low temperatures (2-8°C), and protected from light (in an amber vial).[10]

Q5: Can I use GC-MS for purity analysis?

A5: Gas Chromatography-Mass Spectrometry (GC-MS) can be used, but with caution.[13] Indole aldehydes may have limited thermal stability, and the high temperatures of the GC inlet could cause on-column decomposition, giving a misleading purity profile. LC-based methods are generally preferred for these types of compounds.[11]

References

  • Benchchem. (n.d.). In-depth Technical Guide on the Thermal Stability and Decomposition of 3-Fluoro-2-methyl-1H-indole.
  • Benchchem. (n.d.). Preventing defluorination of fluorinated indole compounds.
  • Bora, P. P., Bihani, M., Plummer, S., & Handa, S. (2019). Fluorine-containing indoles: Synthesis and biological activity. Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). WO2014083113A1 - Crystallization process of tricyclic indole derivatives.
  • Benchchem. (n.d.). The Strategic Role of Fluorine in Modifying Indole Bioactivity: A Technical Guide for Drug Discovery Professionals.
  • ResearchGate. (n.d.). Selected examples of fluorine-containing indole derivatives. Retrieved from [Link]

  • Fluorine Notes. (2017, August). Synthesis of 3-indolyl perfluoroalkyl carbinols by the reaction of indoles with perfluorinated aldehydes.
  • Stobaugh, J. F., Repta, A. J., Sternson, L. A., & Garren, K. W. (1983). Factors Affecting the Stability of Fluorescent Isoindoles Derived From Reaction of O-Phthalaldehyde and Hydroxyalkylthiols With Primary Amines. Analytical Biochemistry, 135(2), 495-504.
  • Wang, J. (2019). The Dark Side of Fluorine. ACS Medicinal Chemistry Letters, 10(7), 991-993.
  • PubMed. (n.d.). Evaluation of fluorinated indole derivatives for electron-capture negative ionization mass spectrometry: application to the measurement of endogenous 5-methoxyindole-3-acetic acid in rat. Retrieved from [Link]

  • Kötzsche, M., Egger, J., Dzierza, A., Reichel, L. S., Nischang, I., Traeger, A., Fischer, D., & Peneva, K. (2025). Making the negative positive – fluorination of indole as efficient strategy to improve guanidinium-containing gene carriers. ResearchGate. Retrieved from [Link]

  • Open Access Pub. (n.d.). Purification Techniques. Journal of New Developments in Chemistry. Retrieved from [Link]

  • Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. (2019). Molecules, 24(11), 2149.
  • Peng, X.-X. (2014). Crystallization purification of indole. ResearchGate. Retrieved from [Link]

  • Zhang, P., & Lu, H. (2014). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Journal of Fluorine Chemistry, 165, 19-23.
  • ResearchGate. (n.d.). Optimize the Separation of Fluorinated Amphiles Using High-Performance Liquid Chromatography. Retrieved from [Link]

  • Shaikh, I. N., Bagwan, U. F., Hunagund, S. M., Shaikh, I. N., & Afzal, M. (2018). Cu-catalyzed Rapid Synthesis of Novel Fluorinated Indole Derivatives Under Microwave Irradiation. Chemistry Africa, 1(1-2), 103-110.
  • ResearchGate. (n.d.). Electrosynthesis of fluorinated indole derivatives. Retrieved from [Link]

  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2016). Metal-Free Synthesis of Fluorinated Indoles Enabled by Oxidative Dearomatization.
  • Venkateswarlu, P. (1983). Evaluation of analytical methods for fluorine in biological and related materials. Journal of Dental Research, 62(6), 771-777.
  • Tracking Fluorine during Aqueous Photolysis and Advanced UV Treatment of Fluorinated Phenols and Pharmaceuticals Using a Combined 19F-NMR, Chromatography, and Mass Spectrometry Approach. (2022). ACS Environmental Au, 2(4), 345-356.
  • Organic Chemistry Portal. (n.d.). Synthesis of indoles. Retrieved from [Link]

  • Li, M., Wang, G., & Leng, F. (2025). Selective perfluoroalkylation and defluorination functionalization of indoles. Organic Chemistry Frontiers, 12, 2709-2713.
  • Making the negative positive – fluorination of indole as an efficient strategy to improve guanidinium-containing gene carriers. (2025).
  • Benchchem. (n.d.). Purity Assessment of Synthesized 3H-Indole-2-carbaldehyde by HPLC: A Comparative Guide.
  • Benchchem. (n.d.). Technical Support Center: Purification Strategies for Malealdehyde.
  • ResearchGate. (n.d.). Development of indole-based fluorescent probe for detection of fluoride and cell imaging of HepG2. Retrieved from [Link]

Sources

Troubleshooting

common side products in the synthesis of substituted indole-3-carbaldehydes

Welcome to the technical support center for the synthesis of substituted indole-3-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges an...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of substituted indole-3-carbaldehydes. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and troubleshoot side reactions encountered during the formylation of indoles. Here, we provide in-depth, field-proven insights to help you optimize your synthetic routes and improve product yield and purity.

Introduction

Indole-3-carbaldehydes are pivotal intermediates in the synthesis of a vast array of biologically active compounds, from pharmaceuticals to agrochemicals. While several methods exist for their preparation, each comes with a unique set of challenges, often leading to the formation of undesired side products. This guide focuses on the most prevalent formylation techniques—the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions—offering a structured, question-and-answer-based approach to troubleshoot common experimental issues.

Part 1: Troubleshooting Guide - Common Experimental Issues

This section addresses specific problems you might encounter in the lab, providing causal explanations and actionable protocols to get your reaction back on track.

Scenario 1: Vilsmeier-Haack Reaction

Q1: My Vilsmeier-Haack reaction on indole is giving me a low yield of the desired 3-formylindole, and I see multiple spots on my TLC plate. What are these other products and how can I avoid them?

A1: Low yields and multiple products in a Vilsmeier-Haack formylation of an unsubstituted or N-substituted indole are common issues. The primary side products are typically bis(indolyl)methanes and, depending on the workup, potentially 3-cyanoindole .

  • Causality:

    • Bis(indolyl)methane Formation: This occurs when the initially formed indole-3-carbaldehyde, which is an electrophile, reacts with a second molecule of the nucleophilic starting indole. This is particularly favored if there is a localized excess of indole or if the reaction temperature is too high for a prolonged period.

    • 3-Cyanoindole Formation: This byproduct can arise from the reaction of the intermediate iminium salt with nitrogen-containing impurities (like ammonia or hydroxylamine derivatives) that may be present in your reagents or form in situ, especially during a workup involving ammonia-based quenching agents[1]. The resulting oxime or imine intermediate can then dehydrate to the nitrile.

  • Troubleshooting & Optimization Protocol:

    • Reagent Purity: Use freshly distilled, anhydrous N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) to minimize impurities.

    • Controlled Addition: Add the indole solution slowly to the pre-formed Vilsmeier reagent at a low temperature (0-5 °C) to prevent localized high concentrations of the indole starting material.

    • Temperature Management: Maintain a low temperature during the initial addition and then control the heating phase carefully. Monitor the reaction by Thin Layer Chromatography (TLC) to avoid prolonged heating once the starting material is consumed[1].

    • Workup Procedure: Quench the reaction by pouring it into ice-cold water or a saturated sodium bicarbonate solution. Avoid using ammonia or ammonium hydroxide for neutralization if you suspect nitrile formation[1].

    • Purification:

      • Bis(indolyl)methanes: These are generally less polar than the desired aldehyde. They can often be separated by column chromatography using a solvent system such as a gradient of ethyl acetate in hexane[2].

      • Recrystallization: Indole-3-carbaldehyde can be effectively purified by recrystallization from ethanol or an ethanol/water mixture[3].

Q2: I'm trying to formylate a 3-substituted indole (like 3-methylindole/skatole) using the Vilsmeier-Haack reaction and I'm getting a complex mixture of products, some of which are not formylated at the indole ring at all. What is happening?

A2: When the C3 position of the indole is blocked, the Vilsmeier-Haack reaction can proceed at other positions, leading to a mixture of products. For 3-methylindole (skatole), the common side products include 1-formyl-3-methylindole (N-formylation) , 2-formyl-3-methylindole , and even a ring-opened product, o-formamidoacetophenone .

  • Causality:

    • N-Formylation: The indole nitrogen is also a nucleophilic site. In 3-substituted indoles where the highly reactive C3 position is blocked, electrophilic attack by the Vilsmeier reagent can occur at the nitrogen, especially at higher temperatures.

    • C2-Formylation: The C2 position is the next most nucleophilic carbon on the indole ring after C3. While less favored, formylation at C2 can occur, leading to 2-formyl-3-methylindole.

    • o-Formamidoacetophenone: This unusual byproduct is thought to arise from an initial attack of the Vilsmeier reagent at the C2 position, followed by a series of rearrangements and eventual cleavage of the pyrrole ring, possibly facilitated by aerial oxidation during workup.

  • Troubleshooting & Optimization Protocol:

    • Temperature Control: To favor C2-formylation over N-formylation, it is often necessary to use higher reaction temperatures (e.g., 90-100 °C). Conversely, milder conditions may favor N-formylation. Careful temperature screening is crucial.

    • Stoichiometry: The molar ratio of the Vilsmeier reagent to the indole can influence the product distribution. Using an excess of the Vilsmeier reagent may lead to more side products.

    • Inert Atmosphere: To minimize the formation of the ring-opened o-formamidoacetophenone, conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to exclude oxygen.

    • Purification: Separating these isomers is often challenging and typically requires careful column chromatography. A common eluent system is a gradient of ethyl acetate in hexane.

Scenario 2: Reimer-Tiemann Reaction

Q3: My Reimer-Tiemann reaction on indole is not producing the expected indole-3-carbaldehyde. Instead, I've isolated a chlorinated quinoline derivative. Why did this happen?

A3: This is a classic example of an "abnormal" Reimer-Tiemann reaction. When applied to indoles, the reaction often leads to ring expansion and the formation of 3-chloroquinoline as a major byproduct, with low yields of the desired aldehyde.

  • Causality: The reactive intermediate in the Reimer-Tiemann reaction is dichlorocarbene (:CCl₂), generated from chloroform and a strong base. While dichlorocarbene can react at the C3 position to form the dichloromethyl intermediate that hydrolyzes to the aldehyde, it can also undergo a [2+1] cycloaddition across the C2-C3 double bond of the indole ring. This forms an unstable dichlorocyclopropane intermediate which then rearranges through a ring-expansion mechanism to yield the more stable aromatic 3-chloroquinoline.

  • Troubleshooting & Optimization Protocol:

    • Method Selection: For the synthesis of indole-3-carbaldehyde, the Reimer-Tiemann reaction is generally not the preferred method due to this competing ring-expansion pathway. The Vilsmeier-Haack reaction is a much more reliable alternative, typically providing higher yields and fewer side products[4].

    • Phase-Transfer Catalysis: If you must use the Reimer-Tiemann reaction, the use of a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) has been reported to improve the yield of the desired indole-3-carbaldehyde by facilitating the reaction at the interface of the biphasic solvent system[5].

    • Purification: If 3-chloroquinoline is formed, it can be separated from the more polar indole-3-carbaldehyde by column chromatography.

Part 2: Frequently Asked Questions (FAQs)

Q4: What are the key differences in side products between the Vilsmeier-Haack, Reimer-Tiemann, and Duff reactions for indole formylation?

A4: The table below summarizes the major and common side products for each reaction.

ReactionDesired ProductMajor/Common Side Products
Vilsmeier-Haack Indole-3-carbaldehydeBis(indolyl)methanes, N-formylindoles (with 3-substituted indoles), Di-formylated products, o-formamidoacetophenone (from skatole)
Reimer-Tiemann Indole-3-carbaldehyde3-Chloroquinoline (ring expansion product)
Duff Reaction Indole-3-carbaldehydeGenerally low yields; can produce a mixture of products and unreacted starting material. The reaction is less commonly used for indoles.

Q5: How do electron-donating or electron-withdrawing substituents on the indole ring affect the outcome of formylation reactions?

A5: Substituents on the benzene ring of the indole nucleus can significantly influence the reactivity and regioselectivity of formylation.

  • Electron-Donating Groups (EDGs) (e.g., -OCH₃, -CH₃): These groups increase the electron density of the indole ring, making it more nucleophilic and generally increasing the reaction rate. However, they can also activate other positions on the ring, potentially leading to a loss of regioselectivity and the formation of isomeric formylated products.

  • Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN): These groups decrease the electron density of the indole ring, making it less nucleophilic and slowing down the rate of electrophilic substitution. Harsher reaction conditions (higher temperatures, longer reaction times) may be required, which can, in turn, lead to the formation of other side products.

Part 3: Visualization & Experimental Protocols

Reaction Pathway Visualizations

Vilsmeier_Haack_Side_Products Indole Substituted Indole Desired_Product Indole-3-carbaldehyde (Desired Product) Indole->Desired_Product C3 Attack Side_Product_1 N-Formylindole (if C3 is blocked) Indole->Side_Product_1 N Attack Side_Product_3 o-Formamido- acetophenone (from Skatole) Indole->Side_Product_3 C2 Attack & Ring Opening Vilsmeier_Reagent Vilsmeier Reagent (DMF/POCl₃) Side_Product_2 Bis(indolyl)methane Desired_Product->Side_Product_2 + Indole

Caption: Vilsmeier-Haack reaction pathways for indoles.

Reimer_Tiemann_Side_Products Indole Indole Desired_Product Indole-3-carbaldehyde (Minor Product) Indole->Desired_Product C3 Attack Intermediate Dichlorocyclopropane Intermediate Indole->Intermediate [2+1] Cycloaddition Dichlorocarbene :CCl₂ (from CHCl₃/Base) Side_Product 3-Chloroquinoline (Major Side Product) Intermediate->Side_Product Ring Expansion

Caption: Reimer-Tiemann reaction pathways for indole.

Detailed Experimental Protocols

Protocol 1: Optimized Vilsmeier-Haack Formylation of Indole

This protocol is designed to maximize the yield of indole-3-carbaldehyde while minimizing the formation of bis(indolyl)methane.

  • Vilsmeier Reagent Preparation:

    • To a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (4 equivalents).

    • Cool the flask to 0 °C in an ice-salt bath.

    • Slowly add POCl₃ (1.5 equivalents) dropwise to the stirred DMF, maintaining the temperature below 5 °C.

    • After the addition is complete, stir the mixture at 0 °C for an additional 30 minutes. The solution may become a pale yellow or pinkish paste[4].

  • Formylation Reaction:

    • Dissolve indole (1 equivalent) in a minimal amount of anhydrous DMF.

    • Add the indole solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 30-60 minutes.

    • After the addition, allow the reaction to warm to room temperature and stir for 1-2 hours.

    • Heat the reaction mixture to 35-40 °C for 1-2 hours. Monitor the reaction progress by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexane as eluent)[6].

  • Workup and Isolation:

    • Once the reaction is complete, cool the mixture to room temperature and pour it slowly onto crushed ice with vigorous stirring.

    • Carefully neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the pH is 7-8.

    • The product will precipitate as a solid. Collect the solid by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum.

  • Purification:

    • Recrystallize the crude indole-3-carbaldehyde from 95% ethanol to obtain a pure, crystalline product[7]. The typical recovery from recrystallization is around 85%[7].

References

  • Benchchem. (2025).
  • Benchchem. (2025).
  • Supporting information Cu(II)- or Co(II)-Catalyzed C(SP3)-H Oxidation of N,N-Dimethylaminoethanol: Facile Synthesis of Methylene-Bridged Biindoles and 3-Formylindoles Selectively.
  • 1H-Indole-3-carbaldehyde - PMC - NIH.
  • What is the best solvent for purifying aldehyde in a column chromatography? (2014, September 29).
  • Vilsmeier-Haack Reaction - NROChemistry.
  • Vilsmeier–Haack reaction - Wikipedia.
  • Vilsmeier-Haack Reaction - Organic Chemistry Portal.
  • Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
  • Vilsmeier-Haack Reaction - Chemistry Steps.
  • Vilsmeier-Haack Reaction - J&K Scientific LLC.
  • Food Chemistry Advances - FLORE. (2024, February 15).
  • Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester.
  • Chromatography: Solvent Systems For Flash Column - Department of Chemistry : University of Rochester.
  • Synthesis of Quinolines from 2-aminoaryl ketones: Probing the Lewis Acid Sites of Metal Organic Framework C
  • CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds - Google P
  • REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
  • 1 H(400 MHz) and 13 C (100MHz) NMR spectral data for indole 15 in...
  • Mastering Organic Synthesis with Indole-3-carboxaldehyde: A Guide for Chemists.
  • Indole-3-carboxaldehyde - Solubility of Things.
  • Column Chromatography and Rel
  • Synthesis of highly substituted isoquinolines/isoquinolones by Ruthenium (II)
  • A Leopard Cannot Change Its Spots: Unexpected Products from the Vilsmeier Reaction on 5,10,15-Tritolylcorrole - PMC - NIH. (2020, August 6).
  • 3 - Cayman Chemical. (2020, July 16).
  • indole-3-aldehyde - Organic Syntheses Procedure.
  • Cannizzaro reaction of 2-chloro-3-formylquinolines and its synthetic utility for 2-acetylfuro[2,3-b]quinolines.
  • EP0035925B1 - 3-chloroquinoline derivatives, processes for their preparation and medicaments containing them - Google P
  • Reimer-Tiemann reaction on indole - Chemistry Stack Exchange. (2020, January 14).
  • The Reimer–Tiemann Reaction - ResearchG
  • PHOTO-REIMER-TIEMANN REACTION OF PHENOLS, ANILINES AND INDOLINEsa - Sciencemadness.org.
  • Structural characterization of di-indol-3-yl disulfide derivatives, potential antitumoral agents. (2025, August 8).
  • Indole synthesis: a review and proposed classific
  • Reimer-Tiemann Reaction: Mechanism & Examples | NROChemistry.
  • Catalytic C3 Aza-Alkyl
  • Reimer Tiemann Reaction Mechanism - BYJU'S.
  • Reimer–Tiemann reaction - L.S.College, Muzaffarpur. (2021, December 31).
  • Note Reactions of Vilsmeier Haack reagent with arom
  • Reimer Tiemann Reaction Mechanism: Conditions & Applic
  • TCI Practical Example: Formylation of Aromatic Compound Using the Vilsmeier Reagent. (2025, April 21).
  • 1H and 13C-NMR Data of the Simplest Plumeran Indole Alkaloids Isolated from Aspidosperma Species - PMC - NIH. (2012, March 9).
  • Synthesis of substituted indole-3-carboxaldehyde deriv

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for Trifluoromethylation of Indoles

Welcome to the technical support center for the trifluoromethylation of indoles. The strategic introduction of a trifluoromethyl (CF₃) group into the indole scaffold is a paramount objective in medicinal chemistry and ma...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the trifluoromethylation of indoles. The strategic introduction of a trifluoromethyl (CF₃) group into the indole scaffold is a paramount objective in medicinal chemistry and materials science.[1] This is due to the unique properties the CF₃ group imparts, such as enhanced metabolic stability, lipophilicity, and binding affinity.[1][2] However, the reactivity of the indole nucleus presents unique challenges, often leading to issues with regioselectivity, yield, and substrate scope. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help researchers navigate these complexities and optimize their reaction conditions.

Troubleshooting Guide: A Mechanistic Approach

Success in indole trifluoromethylation hinges on understanding the interplay between the indole's electronic properties, the nature of the trifluoromethyl source, and the reaction mechanism (electrophilic, radical, or nucleophilic). Most issues can be traced back to a mismatch in these core components.

Problem 1: Low to No Product Formation

This is the most common issue and can be dissected by considering the fundamental reaction requirements.

Initial Checks & Quick Fixes:
  • Reagent Quality: Ensure the trifluoromethylating reagent is from a reliable source and has been stored correctly. Reagents like Togni's and Umemoto's salts can be sensitive to moisture.[3] Langlois' reagent (CF₃SO₂Na) is generally more stable but should still be handled with care.[4][5]

  • Inert Atmosphere: For reactions sensitive to oxygen, particularly those involving radical mechanisms or transition metal catalysts, ensure the reaction is set up under a rigorously inert atmosphere (e.g., nitrogen or argon).[6]

  • Solvent Purity: Use anhydrous solvents, as water can quench strong bases or react with sensitive reagents.[6]

Systematic Troubleshooting Workflow

If initial checks do not resolve the issue, a more systematic approach is necessary. The following flowchart outlines a logical progression for troubleshooting.

troubleshooting_workflow start Low/No Product reagent_check Verify Reagent & Solvent Quality start->reagent_check atmosphere_check Ensure Inert Atmosphere (if required) reagent_check->atmosphere_check Reagents OK substrate_electronics Evaluate Indole Electronic Properties atmosphere_check->substrate_electronics Atmosphere OK reagent_match Match Reagent to Substrate & Mechanism substrate_electronics->reagent_match condition_optimization Optimize Reaction Conditions (Temp, Conc, Additives) reagent_match->condition_optimization Appropriate Reagent Chosen failure Consult Further Literature reagent_match->failure Mismatch Identified success Successful Trifluoromethylation condition_optimization->success Optimization Successful condition_optimization->failure Optimization Fails

Sources

Troubleshooting

preventing decomposition of 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde during storage

Welcome to the technical support guide for 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde (CAS 468718-16-3). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the l...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde (CAS 468718-16-3). This resource is designed for researchers, medicinal chemists, and drug development professionals to ensure the long-term stability and integrity of this valuable synthetic intermediate. Improper storage can lead to decomposition, compromising experimental outcomes and leading to costly delays. This guide provides in-depth, field-proven insights into the causes of degradation and robust protocols for its prevention.

Frequently Asked Questions (FAQs)
Q1: What is 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde, and why is its stability a primary concern?

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a fluorinated heterocyclic compound. The indole scaffold is a "privileged structure" in medicinal chemistry, appearing in numerous natural products and pharmaceuticals.[1] The incorporation of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, lipophilicity, and binding affinity.[1][2]

The primary stability concern arises from the chemical reactivity of its two key functional groups:

  • The Aldehyde Group (-CHO): Aldehydes are susceptible to oxidation, which can convert the compound into the corresponding carboxylic acid. This transformation alters the molecule's reactivity and biological profile, rendering it unsuitable for many synthetic applications.

  • The Indole Ring: The electron-rich indole nucleus itself can be susceptible to oxidation and photosensitive degradation, often leading to discoloration and the formation of complex impurities.[3]

Understanding and mitigating these degradation pathways are critical for maintaining the compound's purity and ensuring the reproducibility of your experimental results.

Q2: What are the definitive, long-term storage conditions for this compound?

To prevent decomposition and ensure a shelf-life of years, adherence to the following conditions is mandatory. These recommendations are synthesized from best practices for handling sensitive aldehydes and fluorinated heterocyclic compounds.[4][5][6]

ParameterRecommended ConditionCausality & Rationale
Temperature -20°C Significantly slows the rate of all chemical degradation processes, including oxidation and potential side reactions.
Atmosphere Inert Gas (Argon or Nitrogen) Prevents the oxidation of the highly susceptible aldehyde group by atmospheric oxygen. This is the most critical factor in preventing the formation of the carboxylic acid impurity.[3][6]
Light Amber Glass Vial / Protected from Light Indole derivatives can be photosensitive. Opaque or amber containers prevent light-catalyzed degradation pathways.[3]
Moisture Tightly Sealed Container with Desiccant Minimizes the risk of hydrolysis. While the aldehyde is less susceptible than an imine, ambient moisture can still contribute to degradation over time.[6]
Q3: My sample has changed color. What does this indicate and what is the primary degradation product?

A visual change from a white or off-white solid to yellow or brown is a strong indicator of decomposition. This is typically due to the formation of oxidized and/or polymerized species from the indole ring.

The most common and predictable degradation product is 5-(Trifluoromethyl)-1H-indole-3-carboxylic acid , formed via the oxidation of the aldehyde group. This conversion is a critical failure point as the carboxylic acid has vastly different chemical properties and will not undergo the desired reactions of the aldehyde (e.g., reductive amination, Wittig reactions).

Caption: Primary degradation pathway of the target compound.

Troubleshooting Guide: Suspected Decomposition

If you suspect your sample of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde has degraded, follow this logical workflow to diagnose the issue and determine the sample's viability.

TroubleshootingWorkflow start Decomposition Suspected visual Step 1: Visual Inspection - Color Change (Yellow/Brown)? - Clumping/Change in Texture? start->visual dissolve Step 2: Solubility Test - Dissolve small amount in  ACN or MeOH. - Hazy or insoluble? visual->dissolve tlc Step 3: TLC Analysis - Spot sample against a reference. - Multiple spots or streaking? dissolve->tlc hplc Step 4: HPLC Purity Check - Run quantitative analysis. - Purity <95%? New peaks? tlc->hplc confirm Step 5: LC-MS Identification - Analyze new peaks. - Mass match for carboxylic acid? hplc->confirm decision Decision Point confirm->decision discard Discard Sample & Procure New Stock decision->discard Yes proceed Proceed with Caution (Purification may be required) decision->proceed No StorageWorkflow start Receive New Compound prepare Prepare Inert Environment (Glove box or Argon manifold) start->prepare equilibrate Allow Bulk Container to Warm to Room Temp (Prevents condensation) prepare->equilibrate weigh Quickly Weigh Aliquots into pre-labeled, tared amber glass vials equilibrate->weigh purge Backfill Each Aliquot Vial with Argon or Nitrogen weigh->purge seal Immediately Seal Tightly with Parafilm purge->seal store Store Bulk and Aliquots at -20°C seal->store end Stable Storage Achieved store->end

Sources

Optimization

Technical Support Center: Knoevenagel Condensation with Indole-3-Carbaldehydes

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support resource for the Knoevenagel condensation involving indole-3-carbaldehydes. This guide is designed for researchers, medicinal chemists, a...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support resource for the Knoevenagel condensation involving indole-3-carbaldehydes. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth, field-proven insights into this crucial carbon-carbon bond-forming reaction. Here, we move beyond simple protocols to explain the causality behind experimental choices, helping you troubleshoot and optimize your reactions effectively.

Frequently Asked Questions (FAQs)

This section addresses common foundational questions regarding the Knoevenagel condensation with indole-3-carbaldehydes.

Q1: What is the fundamental mechanism of the base-catalyzed Knoevenagel condensation?

A1: The Knoevenagel condensation is a nucleophilic addition followed by a dehydration reaction.[1] The process, catalyzed by a weak base (typically a secondary amine like piperidine), involves three core steps:

  • Enolate Formation: The basic catalyst deprotonates the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) to form a highly nucleophilic enolate ion.[2]

  • Nucleophilic Attack: The enolate ion attacks the electrophilic carbonyl carbon of the indole-3-carbaldehyde, forming a tetrahedral intermediate.[2]

  • Dehydration: This intermediate is protonated and subsequently undergoes elimination of a water molecule to yield the final α,β-unsaturated product.[2]

Knoevenagel_Mechanism Reactants Indole-3-carbaldehyde + Active Methylene Cmpd. Enolate Enolate Ion (Nucleophile) Reactants->Enolate Intermediate Tetrahedral Intermediate Reactants->Intermediate Base Base (e.g., Piperidine) Base->Reactants Deprotonation Enolate->Reactants Nucleophilic Attack Product α,β-Unsaturated Product Intermediate->Product Dehydration Water H₂O Product->Water

Caption: Base-catalyzed Knoevenagel condensation mechanism.

Q2: What are the most common and effective catalysts for this reaction?

A2: Weak organic bases are the standard catalysts to avoid self-condensation of the aldehyde.[1]

  • Piperidine and Pyrrolidine: These secondary amines are the most frequently used catalysts.[3] Experimental data often shows that pyrrolidine is a more efficient catalyst than piperidine for Knoevenagel-type reactions, achieving higher conversions with lower catalyst loading.[4][5][6] This enhanced activity is attributed to its slightly higher basicity (pKa ≈ 11.3) compared to piperidine (pKa ≈ 11.2).[7]

  • Ammonium Salts: Reagents like ethylenediammonium diacetate (EDDA) are also effective.[8]

  • Green Catalysts: In an effort to develop more environmentally friendly protocols, catalysts like L-proline and even simple ammonium bicarbonate have been successfully employed, sometimes allowing the reaction to proceed in aqueous media or under solvent-free conditions.[9][10]

Q3: How does solvent choice impact the reaction with indole-3-carbaldehydes?

A3: Solvent polarity plays a significant role in reaction rate and yield.[11]

  • Polar Protic Solvents: Ethanol is a very common and effective solvent, often facilitating the precipitation of the product upon formation.[3]

  • Polar Aprotic Solvents: Acetonitrile and dimethylformamide (DMF) are also frequently used and can lead to high conversions, particularly when reactants are fully solubilized.[3][11]

  • Aqueous Media: Water has been successfully used as a solvent, aligning with green chemistry principles, though it may not be suitable for all substrates.[12]

Q4: How can I effectively monitor the reaction's progress?

A4: The most common and reliable method is Thin Layer Chromatography (TLC) .[3] By spotting the reaction mixture alongside the starting indole-3-carbaldehyde and the active methylene compound, you can visually track the consumption of reactants and the appearance of the new, typically more conjugated and UV-active, product spot. Staining with potassium permanganate can also help visualize the spots.[3]

Q5: What are the primary side reactions to anticipate?

A5: While the Knoevenagel condensation is generally robust, side reactions can occur:

  • Self-condensation: The active methylene compound can react with itself, although this is less common with mild bases.[3]

  • Michael Addition: The highly nucleophilic enolate can potentially add to the α,β-unsaturated product in a conjugate fashion. This is more likely if there is a high concentration of the active methylene compound or under prolonged reaction times.[3]

  • Indole Oligomerization: Under strongly acidic conditions, indoles are prone to resinification. While this reaction is base-catalyzed, inadvertent acidity can be problematic.[3]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered during the Knoevenagel condensation of indole-3-carbaldehydes.

Troubleshooting_Workflow Start Problem: Low Product Yield Check_Catalyst Is the catalyst active and fresh? Start->Check_Catalyst Check_Solvent Is the solvent appropriate? (e.g., Ethanol, ACN) Check_Catalyst->Check_Solvent Yes Sol_Catalyst Solution: Use fresh catalyst. Consider pyrrolidine. Check_Catalyst->Sol_Catalyst No Check_Conditions Are temperature and time sufficient? Check_Solvent->Check_Conditions Yes Sol_Solvent Solution: Screen different solvents (e.g., DMF, Toluene). Check_Solvent->Sol_Solvent No Check_Water Is water a byproduct inhibiting the reaction? Check_Conditions->Check_Water Yes Sol_Conditions Solution: Increase temperature. Extend reaction time. Check_Conditions->Sol_Conditions No Sol_Water Solution: Remove water using Dean-Stark or mol. sieves. Check_Water->Sol_Water Yes

Caption: Troubleshooting workflow for low reaction yield.

ProblemPossible Cause(s)Suggested Solution(s)
Low or No Product Yield 1. Inactive Catalyst: The amine catalyst (e.g., piperidine) may have degraded over time. 2. Inappropriate Solvent: Reactants may not be sufficiently soluble, or the solvent may not favor the transition state.[11] 3. Sub-optimal Temperature: The reaction may be too slow at room temperature.[11] 4. Water Inhibition: The water produced as a byproduct can sometimes inhibit the reaction or participate in reversible reactions.[11] 5. Steric Hindrance: Bulky substituents on the indole ring or active methylene compound can slow the reaction.1. Use a fresh bottle of catalyst. Consider switching to pyrrolidine for potentially higher activity.[3][4] 2. Screen alternative solvents. Polar aprotic solvents like acetonitrile or DMF can be effective.[3] 3. Gradually increase the reaction temperature (e.g., to 50-80 °C) and monitor by TLC.[11] 4. If the reaction stalls, consider removing water using a Dean-Stark apparatus (with a solvent like toluene) or by adding molecular sieves.[3] 5. Increase reaction time and/or temperature. A stronger base might be needed, but proceed with caution to avoid side reactions.
Formation of Multiple Products / Side Reactions 1. Temperature is too high: Excessive heat can promote side reactions. 2. Incorrect Stoichiometry: An incorrect molar ratio of reactants can lead to side products. 3. Catalyst is too harsh: While uncommon for this reaction, an overly strong base could cause self-condensation of the aldehyde.[1]1. Lower the reaction temperature. Many Knoevenagel condensations proceed efficiently at room temperature.[3] 2. Carefully control the molar ratios, typically using a 1:1 or 1:1.1 ratio of aldehyde to active methylene compound.[3] 3. Ensure a weak base like piperidine or pyrrolidine is used in catalytic amounts (e.g., 10 mol%).[3]
Product is Difficult to Purify 1. Similar Polarity: The product may have a similar polarity to starting materials or byproducts. 2. Oily or Tarry Crude Product: This can result from minor impurities or oligomerization.1. Optimize column chromatography by trying different solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol). A gradient elution is often necessary.[3] 2. Attempt to triturate the crude product with a non-polar solvent like hexanes or diethyl ether to precipitate the desired compound. Recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) is also a highly effective purification method.[3]
Reaction Stalls Before Completion 1. Catalyst Deactivation: The catalyst may be consumed or deactivated over the course of the reaction. 2. Reversible Equilibrium: The reaction may have reached an equilibrium state where the forward and reverse reaction rates are equal.1. Add a fresh portion of the catalyst and continue to monitor the reaction.[3] 2. Drive the reaction to completion by removing the water byproduct, as this will shift the equilibrium toward the product side (Le Châtelier's principle).[3]
Data Summary: Catalyst Comparison

The choice between piperidine and pyrrolidine can significantly affect reaction efficiency. While direct comparative data for indole-3-carbaldehyde is sparse, studies on analogous aromatic aldehydes consistently demonstrate the superior performance of pyrrolidine.

CatalystAldehyde SubstrateKey FindingReference
Pyrrolidine p-methoxybenzaldehydeAchieved 100% conversion with 0.5-0.625 equivalents of catalyst.[5][6]
Piperidine p-methoxybenzaldehydeReached only 91% conversion even with a higher loading of 0.8 equivalents.[5]

Expert Insight: The data strongly suggests that for Knoevenagel condensations, pyrrolidine should be considered the catalyst of choice over piperidine for achieving higher yields and faster reaction rates, often with lower catalyst loading.[4][7]

Detailed Experimental Protocols

Protocol 1: Standard Knoevenagel Condensation with Malononitrile

This protocol provides a general and reliable method for the synthesis of 2-(1H-indol-3-ylmethylene)malononitrile.

Materials:

  • Indole-3-carbaldehyde (1.0 mmol, 1.0 eq)

  • Malononitrile (1.0 mmol, 1.0 eq)

  • Ethanol (10 mL)

  • Piperidine (catalytic amount, ~0.1 mmol, 2-3 drops)

  • Ice-cold water for precipitation/washing

Procedure:

  • In a round-bottom flask, dissolve indole-3-carbaldehyde (1.0 mmol) and malononitrile (1.0 mmol) in ethanol (10 mL).

  • Add a catalytic amount of piperidine (e.g., 2-3 drops) to the solution.

  • Stir the mixture vigorously at room temperature. The product often begins to precipitate out of the solution as a solid.

  • Monitor the reaction progress by TLC until the indole-3-carbaldehyde spot is no longer visible.

  • Once the reaction is complete, cool the mixture in an ice bath to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of ice-cold water or cold ethanol to remove residual catalyst and starting materials.

  • Dry the product under vacuum to obtain the purified 2-(1H-indol-3-ylmethylene)malononitrile.[3]

Protocol 2: Knoevenagel-Doebner Condensation with Malonic Acid

This modification is used when an active methylene compound with a carboxylic acid group is used, such as malonic acid. The reaction is typically followed by a decarboxylation step.[1][13]

Materials:

  • Indole-3-carbaldehyde (1.0 mmol, 1.0 eq)

  • Malonic acid (1.1 mmol, 1.1 eq)

  • Pyridine (as solvent and catalyst, ~5 mL)

  • Piperidine (catalytic amount, ~1-2 drops)

  • Dilute Hydrochloric Acid (HCl) for workup

Procedure:

  • To a solution of indole-3-carbaldehyde (1.0 mmol) in pyridine (5 mL), add malonic acid (1.1 mmol).

  • Add a catalytic amount of piperidine (1-2 drops).

  • Heat the reaction mixture to reflux (or ~90-100 °C) and monitor by TLC. The initial condensation product will subsequently decarboxylate at this temperature.[9]

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into ice-cold water and acidify carefully with dilute HCl to precipitate the product.

  • Collect the solid product by vacuum filtration.

  • Wash the solid with cold water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to obtain the pure cinnamic acid derivative.

References
  • Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. Records of Natural Products, 10(4), 119-124. Retrieved from [Link]

  • Lauwers, M., et al. (2020). The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(1), 1-15. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification. Organic Chemistry Portal. Retrieved from [Link]

  • Siddegowda, K. S., Zabiulla, K. M., & Yellappa, S. (2016). Synthesis of new potential Indole-3-yl derivatives via Knoevenagel condensation. ACG Publications. Retrieved from [Link]

  • Wikipedia. (n.d.). Knoevenagel condensation. Wikipedia. Retrieved from [Link]

  • Sim, K., et al. (2017). The green Knoevenagel condensation: solvent-free condensation of benzaldehydes. Pure and Applied Chemistry, 89(10), 1541-1549. Retrieved from [Link]

  • Vieira, R. D. O., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. IDEAS/RePEc. Retrieved from [Link]

  • da Silveira, E. L., et al. (2017). Solvent-free Knoevenagel reaction catalysed by reusable pyrrolidinium base protic ionic liquids (PyrrILs): synthesis of long-chain alkylidenes. RSC Advances, 7(10), 5949-5957. Retrieved from [Link]

  • Vieira, R. D. O., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Juniper Publishers. Retrieved from [Link]

  • Vieira, R. D. O., et al. (2018). Use of Piperidine and Pyrrolidine in Knoevenagel Condensation. Organic & Medicinal Chem IJ, 5(4). Retrieved from [Link]

  • Dyachenko, V. D. (2016). Knoevenagel Reactions of Indole-3-carbaldehyde. Synthesis of 3-Substituted Indole Derivatives. ResearchGate. Request PDF. [Link]

  • Yamashita, Y., et al. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(43), 28736-28744. Retrieved from [Link]

  • Al-Mokhtar, M. A., et al. (2025). Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies. RSC Advances. Retrieved from [Link]

  • Shanthi, G., & Perumal, P. T. (2012). L-proline catalyzed Knoevenagel condensation: Synthesis of some new indole derivatives and Biological activities. Indian Journal of Chemistry - Section B, 51B(2), 329-340. Retrieved from [Link]

  • Sonawane, L. H., et al. (2015). A Facile and Efficient Green Protocol for the Knoevenagel Condensation in Aqueous Media. International Journal of Chemical and Physical Sciences, 4(Special Issue), 1-5. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating Scale-Up Challenges in Fluorinated Pharmaceutical Intermediate Synthesis

Welcome to the Technical Support Center for the synthesis of fluorinated pharmaceutical intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated pharmaceutical intermediates. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance and troubleshooting strategies for common challenges encountered during process scale-up. As a Senior Application Scientist, my goal is to equip you with the knowledge to anticipate, diagnose, and resolve issues, ensuring a safe, efficient, and scalable manufacturing process.

Troubleshooting Guide: From Bench to Plant

This guide addresses specific, frequently encountered problems during the scale-up of fluorination reactions. Each section provides a detailed analysis of the potential root causes and offers actionable solutions.

Issue 1: Poor or Inconsistent Yield and Selectivity

A drop in yield or a change in product selectivity upon moving from laboratory to pilot or production scale is a common and costly issue.

Question: My fluorination reaction, which gave 95% yield at the 1g scale, is now only yielding 60% at the 100L scale. What are the likely causes and how can I fix this?

Answer:

This discrepancy is often rooted in physical phenomena that are negligible at the bench but become dominant at larger scales. The primary culprits are typically mass and heat transfer limitations.

  • Mass Transfer Limitations: In heterogeneous reactions (e.g., solid-liquid or gas-liquid), the rate of reaction can be limited by how quickly the reactants can come into contact. At a larger scale, the mixing efficiency per unit volume often decreases.

    • Causality: Inadequate mixing can lead to localized "hot spots" or areas of high reactant concentration, promoting side reactions and decomposition, thus lowering yield and selectivity. For instance, in electrophilic fluorinations using reagents like Selectfluor®, poor dispersion can lead to the formation of undesired byproducts.

    • Troubleshooting Protocol:

      • Agitation Study: Systematically evaluate the effect of agitation speed on reaction performance at a smaller, representative scale (e.g., 1L). An increase in yield with agitation speed up to a certain point indicates mass transfer limitations.

      • Impeller Selection: The choice of impeller is critical. For solid suspensions, an anchor or pitched-blade turbine may be more effective than a simple paddle stirrer.

      • Baffling: Ensure your reactor is properly baffled to improve mixing and prevent vortex formation.

  • Heat Transfer Limitations: Fluorination reactions are often highly exothermic. The surface-area-to-volume ratio decreases significantly as the reactor size increases, making heat removal more challenging.

    • Causality: Inefficient heat removal can lead to a rise in the bulk reaction temperature, which can accelerate decomposition of reactants, reagents, or products, and favor the formation of thermodynamic byproducts over the desired kinetic product.

    • Troubleshooting Protocol:

      • Reaction Calorimetry: Perform reaction calorimetry (e.g., using a RC1 calorimeter) to accurately determine the heat of reaction and the maximum temperature of synthetic reaction (MTSR). This data is crucial for safe and effective thermal management.

      • Semi-Batch Addition: Instead of adding the fluorinating agent all at once, implement a semi-batch process where it is added over time. This allows the cooling system to keep pace with the heat generated.

      • Solvent Choice: Select a solvent with a higher boiling point to allow for a wider operating temperature window. However, ensure the solvent does not negatively impact the reaction chemistry.

Issue 2: Exothermic Runaways and Thermal Safety

Thermal runaway is a critical safety concern in many fluorination processes, particularly those involving highly reactive reagents.

Question: We observed a sudden and uncontrolled temperature spike during the addition of the fluorinating agent in our pilot plant trial. How can we prevent this from happening again?

Answer:

An exothermic runaway indicates that the rate of heat generation from the reaction has exceeded the rate of heat removal by the reactor's cooling system. This is a serious safety hazard that must be addressed systematically.

  • Understanding the "Why": The root cause is often an underestimation of the reaction's exothermicity or a failure in the cooling system. Certain reagents, like elemental fluorine (F₂) or sulfur tetrafluoride (SF₄), are notoriously energetic.

  • Preventative Measures & Protocol:

    • Thorough Thermal Hazard Assessment: Before any scale-up, a comprehensive thermal hazard assessment is mandatory. This involves:

      • Differential Scanning Calorimetry (DSC): To determine the onset temperature of decomposition for all reactants, intermediates, and the final product.

      • Adiabatic Calorimetry: To simulate a worst-case "loss of cooling" scenario and determine the time to maximum rate (TMR) and the maximum pressure rise.

    • Engineered Safety Controls:

      • Redundant Cooling: Implement a secondary, independent cooling system that can be activated in an emergency.

      • Quenching System: Design a validated quenching system to rapidly stop the reaction. The quenching agent must be readily available and its addition mechanism fail-safe. For example, a solution of sodium bisulfite can be used to quench excess electrophilic fluorinating agents.

    • Process Modifications:

      • Dilution: Increasing the solvent volume can help to absorb the heat generated.

      • Lowering Reaction Temperature: Operating at a lower temperature will slow the reaction rate and reduce the rate of heat generation.

Start Start: Proposed Fluorination Scale-Up ThermalScreening Initial Thermal Screening (DSC) Start->ThermalScreening IsExotherm Significant Exotherm Detected? ThermalScreening->IsExotherm Calorimetry Perform Reaction Calorimetry (RC1, TSu) IsExotherm->Calorimetry Yes LowRisk Low Risk Proceed with Caution IsExotherm->LowRisk No AssessRisk Assess Runaway Risk (MTSR, TMR) Calorimetry->AssessRisk IsSafe Is Process Inherently Safe? AssessRisk->IsSafe ImplementControls Implement Engineered Controls (Quenching, Redundant Cooling) IsSafe->ImplementControls No Proceed Proceed with Pilot Scale Trial IsSafe->Proceed Yes Stop STOP - Unsafe Process IsSafe->Stop High Risk/ Uncontrollable ImplementControls->Proceed Redesign Redesign Process (Lower Temp, Semi-batch) ImplementControls->Redesign Redesign->ThermalScreening LowRisk->Proceed

Caption: A decision tree for assessing thermal safety during scale-up.

Issue 3: Reagent Handling, Stability, and Stoichiometry

Fluorinating agents can be corrosive, toxic, and moisture-sensitive, posing significant handling challenges at scale.

Question: We are using a nucleophilic fluorinating agent that is a solid. How do we ensure accurate dosing and prevent decomposition in a large-scale reactor?

Answer:

Handling solid reagents at scale requires specialized equipment and procedures to ensure accuracy and safety.

  • Accurate Dosing:

    • Solid Dosing Systems: Invest in a calibrated solid dosing system (e.g., a screw feeder) to ensure a controlled and accurate addition rate. This is far more reliable than adding by manual scooping.

    • Slurry Method: If the reagent is poorly soluble, consider creating a slurry in a compatible, anhydrous solvent. This slurry can then be pumped into the reactor, allowing for better control over the addition rate.

  • Preventing Decomposition:

    • Moisture Control: Many fluorinating agents, such as potassium fluoride (KF), are highly hygroscopic. The presence of water can lead to the formation of HF and reduce the reagent's efficacy.

      • Protocol:

        • Dry all glassware and the reactor thoroughly.

        • Use anhydrous solvents.

        • Handle the reagent in a glove box or under an inert atmosphere (e.g., nitrogen or argon).

    • Material Compatibility: Some fluorinating agents can react with or corrode standard reactor materials.

      • Causality: For example, anhydrous hydrogen fluoride (AHF) can attack glass and some stainless steels.

      • Recommendation: Consult material compatibility charts and consider using reactors made of or lined with compatible materials like Hastelloy® or Teflon®.

Frequently Asked Questions (FAQs)

Q1: What are the key differences in safety considerations between electrophilic and nucleophilic fluorination at scale?

A1: Both have significant safety considerations, but they differ in nature.

  • Electrophilic Fluorinating Agents (e.g., Selectfluor®, N-Fluorobenzenesulfonimide): These are often strong oxidizing agents. The primary concern is their potential for rapid, uncontrolled exothermic reactions, especially with incompatible materials. Thermal stability of the reagent itself is also a key factor.

  • Nucleophilic Fluorinating Agents (e.g., KF, TBAF, SF₄): The main hazards are often related to their corrosivity and toxicity. For instance, the inadvertent generation of hydrogen fluoride (HF) due to moisture is a major concern with many fluoride salts. Reagents like SF₄ are highly toxic and require specialized handling in closed systems.

Q2: How do I choose the right solvent for a scale-up fluorination reaction?

A2: Solvent selection is a multi-faceted decision. Beyond just solubility of reactants, consider the following:

  • Thermal Properties: A solvent with good heat transfer characteristics and a high boiling point is advantageous for managing exotherms.

  • Azeotropes: Be aware of potential azeotropes with water or other components, as this can complicate purification and solvent recovery.

  • Safety & Environmental Profile: Consider the flash point, toxicity, and environmental impact (e.g., inclusion on a list of persistent organic pollutants).

  • Process Compatibility: The solvent should be compatible with downstream processing steps, such as extraction and crystallization.

Reagent FamilyExamplePhaseKey Scale-Up Considerations
Electrophilic Selectfluor® (F-TEDA-BF₄)SolidHigh thermal stability, but can be energetic with certain substrates. Good solubility in polar aprotic solvents.
N-Fluorobenzenesulfonimide (NFSI)SolidGenerally good thermal stability. Potential for side reactions if not controlled.
Nucleophilic Potassium Fluoride (KF)SolidHygroscopic; requires spray-drying and anhydrous conditions. Often requires a phase-transfer catalyst.
Tetrabutylammonium Fluoride (TBAF)Solid/SolutionHighly hygroscopic and basic. Can promote elimination side reactions. Often used as a solution.
Sulfur Tetrafluoride (SF₄)GasHighly toxic and corrosive. Requires specialized gas handling equipment and scrubbers.

Q3: My product is volatile and contains fluorine. What are the best practices for purification at scale?

A3: Purification of volatile fluorinated compounds requires careful consideration of both product loss and environmental containment.

  • Distillation: Fractional distillation is a common method.

    • Recommendation: Use a distillation column with high efficiency packing (e.g., structured packing) to minimize the number of theoretical plates required.

    • Vacuum Distillation: To reduce the boiling point and prevent thermal degradation of sensitive products.

  • Containment: Ensure all vents from the distillation apparatus and vacuum pumps are routed through appropriate scrubbers (e.g., a caustic scrubber for acidic gases like HF) or cold traps to capture volatile products and prevent their release.

Experimental Protocols

Protocol 1: Small-Scale Reaction Calorimetry for Thermal Hazard Assessment

This protocol provides a general workflow for using a reaction calorimeter to obtain critical safety data before scale-up.

  • System Setup:

    • Calibrate the calorimeter according to the manufacturer's instructions.

    • Assemble a reactor configuration that mimics the planned large-scale setup (e.g., same impeller type, baffling).

  • Reaction Execution:

    • Charge the reactor with the starting material and solvent.

    • Establish thermal control at the desired reaction temperature.

    • Add the fluorinating agent at a controlled rate that simulates the planned semi-batch addition at scale.

    • Continuously monitor the heat flow, reactor temperature, and jacket temperature.

  • Data Analysis:

    • Integrate the heat flow curve to determine the total heat of reaction (ΔHrxn).

    • Calculate the heat accumulation to understand the potential for a thermal runaway.

    • Determine the Maximum Temperature of the Synthetic Reaction (MTSR) by simulating a loss of cooling scenario.

  • Safety Assessment:

    • Compare the MTSR to the onset temperature of decomposition (from DSC) of all components in the reaction mixture. A sufficient gap between these two temperatures is required for safe operation.

References

  • Title: Process safety in the scale-up of fluorination reactions Source: American Chemical Society URL: [Link]

  • Title: Fluorination in the Pharmaceutical and Agrochemical Industries: The Importance of Scale-Up Source: Johnson Matthey URL: [Link]

  • Title: Scale-up of a Fluorination Reaction: A Case Study Source: Organic Process Research & Development URL: [Link]

  • Title: The Scale-Up of Chemical Reactions: A Practical Guide for Chemists Source: Royal Society of Chemistry URL: [Link]

Reference Data & Comparative Studies

Validation

Introduction: The Significance of Fluorinated Indoles and the Role of NMR

An In-Depth Technical Guide to the 1H NMR Characterization of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde: A Comparative Analysis for Researchers 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a key heterocyclic buildi...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Characterization of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde: A Comparative Analysis for Researchers

5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is a key heterocyclic building block in medicinal chemistry and materials science.[1] The indole scaffold is a "privileged" structure, frequently found in biologically active molecules, and the introduction of a trifluoromethyl (-CF3) group can profoundly enhance a molecule's metabolic stability, lipophilicity, and binding affinity.[1] Consequently, precise and unambiguous structural characterization is paramount for researchers in drug development and organic synthesis.

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly 1H NMR, stands as the cornerstone technique for the structural elucidation of organic molecules. It provides detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. This guide offers a comprehensive analysis of the 1H NMR spectrum of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde, provides a comparative study against related indole derivatives to highlight the electronic effects of the -CF3 substituent, and details a robust experimental protocol for acquiring high-quality data.

1H NMR Spectral Analysis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

The 1H NMR spectrum of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde presents a distinct set of signals corresponding to the protons on the indole ring and the aldehyde group. The powerful electron-withdrawing nature of both the trifluoromethyl group at the C5 position and the carbaldehyde group at the C3 position significantly influences the chemical shifts of the aromatic protons, causing them to resonate at lower fields (higher ppm values) compared to the unsubstituted indole.

Below is a summary of the typical 1H NMR spectral data for 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde, typically recorded in a deuterated solvent like DMSO-d6 or CDCl3.[2]

Table 1: 1H NMR Data for 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde

Proton AssignmentChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H1 (N-H)~12.5 (broad s)Broad Singlet-
H3 (CHO)~10.0Singlet-
H2~8.4Singlet-
H4~8.6Singlet-
H6~7.6Doublet~8.8
H7~7.8Doublet~8.8

Note: Exact chemical shifts can vary slightly depending on the solvent and concentration.

Signal Assignments and Rationale:

  • H1 (N-H): The indole N-H proton is acidic and often appears as a very broad singlet at a high chemical shift (>12 ppm in DMSO-d6) due to hydrogen bonding with the solvent and slow exchange.

  • H3 (CHO): The aldehyde proton is highly deshielded by the adjacent carbonyl group and appears as a sharp singlet far downfield, typically around 10.0 ppm.

  • H2: This proton is adjacent to the electron-withdrawing aldehyde group and the nitrogen atom, leading to a downfield shift to around 8.4 ppm. It appears as a singlet.

  • H4: This proton experiences the strongest deshielding effect in the benzene portion of the indole ring. It is ortho to the electron-withdrawing -CF3 group and is also subject to the anisotropic effect of the pyrrole ring fusion. This results in its resonance at a very low field, often appearing as a singlet around 8.6 ppm.

  • H6 & H7: These protons form an AB spin system. H7 is ortho to the indole nitrogen fusion and H6 is meta to the electron-withdrawing -CF3 group. They typically appear as doublets with a coupling constant characteristic of ortho-coupling in a benzene ring (~8.8 Hz).

Comparative Analysis: The Electronic Impact of the Trifluoromethyl Group

To fully appreciate the influence of the -CF3 group, it is instructive to compare the 1H NMR spectrum of the title compound with that of unsubstituted indole-3-carbaldehyde and derivatives bearing other substituents at the 5-position. The trifluoromethyl group is a strong electron-withdrawing group primarily through induction, which deshields (shifts downfield) the protons on the aromatic ring.[3]

Table 2: Comparison of 1H NMR Chemical Shifts (ppm) for 5-Substituted Indole-3-carbaldehydes

ProtonIndole-3-carbaldehyde[4]5-Methoxy-[5]5-Nitro-[6][7]5-Trifluoromethyl-
Solvent CDCl3 Not Specified Not Specified DMSO-d6 (Typical)
H2~7.86~7.78~8.4 (approx.)~8.4
H4~8.35~7.9 (approx.)~9.2 (approx.)~8.6
H6~7.45~6.95~8.2 (approx.)~7.6
H7~7.45~7.22~7.6 (approx.)~7.8

Note: Direct comparison is illustrative; absolute values vary with solvent.

Key Observations:

  • Electron-Donating Group (-OCH3): The methoxy group is electron-donating through resonance, which shields the aromatic protons, causing them to shift upfield (lower ppm) compared to the unsubstituted analog.[5]

  • Electron-Withdrawing Groups (-NO2, -CF3): Both the nitro and trifluoromethyl groups are strongly electron-withdrawing. They significantly deshield all protons on the benzene ring, shifting them downfield. The nitro group, being one of the strongest electron-withdrawing groups, generally causes a more pronounced downfield shift, particularly for the H4 and H6 protons.[6]

  • The -CF3 Effect: The trifluoromethyl group's strong inductive withdrawal of electron density is clearly evidenced by the downfield shift of all benzene ring protons (H4, H6, H7) compared to the parent indole-3-carbaldehyde.[3] This effect is particularly notable for the H4 proton, which is in the ortho position.

The following diagram illustrates how the electron-withdrawing nature of the aldehyde and trifluoromethyl groups pulls electron density away from the aromatic ring system, leading to the observed deshielding of the protons.

Caption: Electron-withdrawing effects of the -CHO and -CF3 groups on the indole ring.

Experimental Protocol for 1H NMR Data Acquisition

Adherence to a standardized protocol is crucial for obtaining high-quality, reproducible NMR data.

1. Sample Preparation [8][9]

  • Analyte Quantity: Accurately weigh 5-10 mg of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde. For routine characterization, this amount provides an excellent signal-to-noise ratio on most modern spectrometers.[8]

  • Solvent Selection: Choose a high-purity deuterated solvent. DMSO-d6 is often preferred for indole derivatives due to its excellent solubilizing power and the positioning of its residual peak (~2.50 ppm), which typically does not overlap with analyte signals. CDCl3 can also be used, but the N-H proton may exchange or be very broad. Ensure the solvent is from a fresh, sealed bottle to minimize water contamination.[9][10]

  • Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean, dry vial.[10]

  • Internal Standard: For precise chemical shift referencing, use an internal standard. Tetramethylsilane (TMS) is the standard reference (δ = 0.00 ppm). Most commercially available deuterated solvents contain TMS. If not, a very small amount can be added. Alternatively, the residual solvent peak can be used as a secondary reference (e.g., DMSO-d6 at 2.50 ppm).[11]

  • Filtration and Transfer: To remove any particulate matter, which can degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube. Ensure the sample height in the tube is adequate for the spectrometer's detection coil (typically 4-5 cm).[10]

Sources

Comparative

A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde: A Comparative Analysis of ESI, APCI, and MALDI

For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of novel chemical entities is paramount. 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde, a fluorinated indole...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, the precise structural characterization of novel chemical entities is paramount. 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde, a fluorinated indole derivative, represents a class of compounds with significant potential in medicinal chemistry due to the unique biological and chemical properties imparted by the trifluoromethyl and aldehyde functional groups.[1] Mass spectrometry is an indispensable tool for the analysis of such molecules, providing critical information on molecular weight and structure. However, the quality and nature of the data obtained are heavily dependent on the chosen ionization technique.

This guide provides an in-depth comparison of three common ionization methods—Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI), and Matrix-Assisted Laser Desorption/Ionization (MALDI)—for the analysis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde. We will explore the theoretical underpinnings of each technique, provide detailed experimental protocols, and present a comparative analysis of their expected performance, empowering you to make informed decisions for your analytical workflows.

Physicochemical Properties of the Analyte

A foundational understanding of the analyte's properties is crucial for selecting and optimizing a mass spectrometry method.

PropertyValueReference
Molecular Formula C₁₀H₆F₃NO[2][3]
Molecular Weight 213.16 g/mol [2][3]
Structure Indole ring with a trifluoromethyl group at position 5 and a carbaldehyde at position 3.[1]
Polarity Moderately polar due to the N-H group, the carbonyl group, and the electronegative trifluoromethyl group.Inferred
Thermal Stability Expected to be thermally stable enough for techniques like APCI, but excessive heat could cause degradation.Inferred
Solubility Soluble in common organic solvents like methanol, acetonitrile, and DMSO.[4]

The presence of a nitrogen atom in the indole ring and an oxygen in the aldehyde group makes the molecule susceptible to protonation, a key requirement for positive-ion mode ESI and APCI.

Comparative Overview of Ionization Techniques

The choice of ionization technique is a critical decision point that dictates the success of the mass spectrometric analysis. ESI, APCI, and MALDI are among the most widely used methods, each with distinct advantages and limitations.[5]

  • Electrospray Ionization (ESI): A soft ionization technique ideal for polar and ionic compounds that are already in solution. It generates multiply charged ions for large molecules but typically produces singly charged protonated molecules [M+H]⁺ for small molecules like our target compound.[5][6] It is highly sensitive but can be susceptible to ion suppression.

  • Atmospheric Pressure Chemical Ionization (APCI): Better suited for less polar, thermally stable molecules.[5][7] Ionization occurs in the gas phase through reactions with reagent gas ions, typically initiated by a corona discharge.[2] It is generally less prone to matrix effects than ESI.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): A soft ionization technique where the analyte is co-crystallized with a matrix that absorbs laser energy, leading to desorption and ionization of the analyte.[8] While excellent for large biomolecules, its application to small molecules can be hampered by matrix-related ion interference in the low mass range.[9]

G cluster_input Analyte Properties cluster_decision Ionization Technique Selection cluster_output Recommended Techniques Analyte 5-(Trifluoromethyl)-1H- indole-3-carbaldehyde (MW = 213.16 Da) IsPolar Polar & Soluble? Analyte->IsPolar IsThermallyStable Thermally Stable? IsPolar->IsThermallyStable No ESI ESI IsPolar->ESI Yes HighThroughput High Throughput Needed? IsThermallyStable->HighThroughput No APCI APCI IsThermallyStable->APCI Yes HighThroughput->ESI No MALDI MALDI HighThroughput->MALDI Yes

Caption: Decision workflow for selecting an ionization technique.

In-Depth Analysis and Experimental Protocols

Electrospray Ionization (ESI-MS)

Causality Behind Experimental Choices: ESI is a primary choice for this molecule due to its polarity and the presence of heteroatoms that can be readily protonated. The protocol is designed to achieve efficient ionization while minimizing in-source fragmentation and adduct formation.

Expected Ionization: The primary ion observed in positive-ion mode will be the protonated molecule, [M+H]⁺, at m/z 214.16. Depending on the solvent system and sample purity, sodium [M+Na]⁺ (m/z 236.14) and potassium [M+K]⁺ (m/z 252.12) adducts may also be present.[6]

  • Sample Preparation:

    • Prepare a stock solution of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde at 1 mg/mL in methanol.

    • Create a working solution by diluting the stock solution to 10 µg/mL with a 50:50 (v/v) mixture of acetonitrile and water containing 0.1% formic acid. The formic acid provides a source of protons to facilitate ionization.

  • Instrumentation (Direct Infusion):

    • Mass Spectrometer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended for accurate mass measurements.

    • Ionization Mode: Positive Electrospray Ionization (ESI+).

    • Infusion Flow Rate: 5 µL/min.

    • Capillary Voltage: 3.5 kV.

    • Cone Voltage: 30 V (can be optimized to control fragmentation).

    • Desolvation Gas (N₂): 600 L/hr.

    • Desolvation Temperature: 350 °C.

    • Source Temperature: 120 °C.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Acquire the full scan mass spectrum.

    • Perform tandem MS (MS/MS) on the [M+H]⁺ ion (m/z 214.16) to induce fragmentation and obtain structural information. Use a collision energy of 15-30 eV as a starting point.

Atmospheric Pressure Chemical Ionization (APCI-MS)

Causality Behind Experimental Choices: APCI is an excellent alternative to ESI, especially for moderately polar compounds. It is often less susceptible to matrix effects and can provide robust ionization. The protocol uses a heated vaporizer to transfer the analyte to the gas phase before ionization by a corona discharge.

Expected Ionization: Similar to ESI, the primary ion in positive-ion mode will be the protonated molecule, [M+H]⁺, at m/z 214.16. Radical molecular ions [M]⁺• are also sometimes observed in APCI but are less common for molecules with good proton affinity.[2]

  • Sample Preparation:

    • Prepare a stock solution of 1 mg/mL in methanol.

    • Dilute to a working concentration of 10-50 µg/mL in a 70:30 (v/v) mixture of methanol and water. A higher organic content aids in nebulization and vaporization.

  • Instrumentation (LC-MS or Flow Injection):

    • Mass Spectrometer: Q-TOF or Orbitrap.

    • Ionization Mode: Positive APCI (APCI+).

    • Liquid Flow Rate: 0.3 mL/min.

    • Vaporizer Temperature: 400 °C. This temperature needs to be high enough to volatilize the compound without causing thermal degradation.

    • Corona Discharge Current: 5 µA.

    • Capillary Temperature: 275 °C.

    • Sheath and Auxiliary Gas (N₂): 35 and 10 arbitrary units, respectively.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Acquire full scan data.

    • Perform MS/MS on the [M+H]⁺ ion (m/z 214.16) to elicit fragmentation.

Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)

Causality Behind Experimental Choices: MALDI is advantageous for high-throughput screening. The choice of matrix is critical for small molecule analysis to avoid spectral interference.[8] α-Cyano-4-hydroxycinnamic acid (CHCA) is a common matrix for small molecules. The protocol aims to create a homogenous co-crystal of the analyte and matrix.

Expected Ionization: MALDI typically produces singly charged ions. The protonated molecule [M+H]⁺ (m/z 214.16) is expected. Adducts with matrix ions or cations (Na⁺, K⁺) might also be observed.

  • Sample and Matrix Preparation:

    • Analyte Solution: Prepare a 1 mg/mL solution of the analyte in acetonitrile.

    • Matrix Solution: Prepare a saturated solution of α-cyano-4-hydroxycinnamic acid (CHCA) in a 50:50 (v/v) mixture of acetonitrile and water with 0.1% trifluoroacetic acid (TFA).

  • Target Plate Spotting:

    • Mix the analyte and matrix solutions in a 1:10 (v/v) ratio.

    • Spot 1 µL of the mixture onto the MALDI target plate.

    • Allow the spot to air-dry completely (dried-droplet method). This should result in a fine, crystalline film.

  • Instrumentation:

    • Mass Spectrometer: MALDI-TOF (Time-of-Flight).

    • Ionization Mode: Positive ion, reflectron mode for higher resolution.

    • Laser: Nitrogen laser (337 nm).

    • Laser Fluence: Adjust to the minimum level required to obtain a good signal, to minimize fragmentation.

    • Mass Range: m/z 50-500.

  • Data Analysis:

    • Acquire spectra from multiple positions within the spot and average them to account for any heterogeneity.

    • Identify the [M+H]⁺ peak and any adducts. Note any matrix-related peaks in the low mass region.

Proposed Fragmentation Pathway

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion (m/z 214) is expected to yield structurally informative fragment ions. The fragmentation of indole derivatives often involves characteristic losses.[10] The presence of the trifluoromethyl group introduces additional fragmentation channels.[11]

G cluster_path1 Loss of CO cluster_path2 Loss of CF₃ cluster_path3 Loss of CHO M_H [M+H]⁺ m/z 214 Frag186 m/z 186 M_H->Frag186 - CO (28 Da) Frag145 m/z 145 M_H->Frag145 - •CF₃ (69 Da) Frag185 m/z 185 M_H->Frag185 - •CHO (29 Da) Frag117 m/z 117 Frag145->Frag117 - CO (28 Da) Frag90 m/z 90 Frag117->Frag90 - HCN (27 Da)

Caption: Proposed MS/MS fragmentation of [M+H]⁺ of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde.

  • Loss of Carbon Monoxide (CO): A common fragmentation for aldehydes, leading to a fragment at m/z 186 .

  • Loss of Trifluoromethyl Radical (•CF₃): The C-CF₃ bond can cleave, resulting in a fragment at m/z 145 . This ion corresponds to protonated indole-3-carbaldehyde.[12]

  • Further Fragmentation of m/z 145: This ion can subsequently lose CO to give m/z 117 , which is characteristic of the indole ring. This fragment can then lose hydrogen cyanide (HCN), a classic indole fragmentation, to yield m/z 90 .[10]

  • Loss of Formyl Radical (•CHO): Cleavage of the bond between the indole ring and the aldehyde group can lead to a fragment at m/z 185 .

Performance Comparison Guide

FeatureESIAPCIMALDI
Ionization Principle Soft; solution-phaseChemical; gas-phaseSoft; solid-phase
Analyte Suitability Excellent for polar moleculesGood for moderately polar, thermally stable moleculesGood, but matrix choice is critical for small molecules
Expected Primary Ion [M+H]⁺[M+H]⁺[M+H]⁺
Sensitivity HighModerate to HighHigh (but can be sample-dependent)
In-source Fragmentation Low to moderate (controllable with cone voltage)Can be higher than ESI due to thermal inputGenerally low, but can be induced by high laser fluence
Adduct Formation Common (Na⁺, K⁺)Less common than ESICan form adducts with matrix or cations
Matrix Interference Low (ion suppression is the main issue)Very LowHigh potential for interference in the low mass range
LC-MS Compatibility ExcellentExcellentNot directly compatible (requires offline spotting)
Throughput Moderate (with autosampler)ModerateHigh (multiple samples on one plate)

Conclusion and Recommendations

For the comprehensive analysis of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde, a multi-faceted approach is often the most effective.

  • For routine identification and quantification coupled with liquid chromatography, ESI-MS is the recommended starting point. Its high sensitivity and direct compatibility with LC make it ideal for most applications.[13] The protocol should be optimized to favor the [M+H]⁺ ion and minimize adducts.

  • If ESI provides a weak signal or suffers from significant ion suppression, APCI-MS is the logical alternative. Its robustness and efficiency for moderately polar compounds make it a powerful tool.[7]

  • For high-throughput screening of compound libraries or when LC separation is not required, MALDI-MS offers significant speed advantages. [14] However, careful selection of the matrix and optimization of the spotting technique are essential to overcome the challenge of matrix interference in the low-mass region.

By understanding the principles and practical considerations of each ionization technique, researchers can effectively harness the power of mass spectrometry for the confident characterization of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde and other novel synthetic compounds.

References

  • Murray, K. K. (2017). Recommendations for Quantitative Analysis of Small Molecules by Matrix-assisted laser desorption ionization mass spectrometry. Journal of Mass Spectrometry. Available at: [Link]

  • Korfmacher, W. A. (2021). Atmospheric pressure chemical ionisation mass spectrometry for the routine analysis of low molecular weight analytes. Journal of the American Society for Mass Spectrometry. Available at: [Link]

  • Wikipedia. (2023). Matrix-assisted laser desorption/ionization. Available at: [Link]

  • Holčapek, M., & Jirásko, R. (2010). Basic rules for the interpretation of atmospheric pressure ionization mass spectra of small molecules. Journal of Chromatography A, 1217(25), 3928-3952. Available at: [Link]

  • Science.gov. (n.d.). ionization apci mass: Topics by Science.gov. Available at: [Link]

  • ResearchGate. (2013). MALDI or ESI which is suitable for small molecules? Available at: [Link]

  • University of Oxford. (n.d.). Sample Preparation Protocol for ESI Accurate Mass Service. Available at: [Link]

  • Semantic Scholar. (n.d.). Comparison of MALDI to ESI on a triple quadrupole platform for pharmacokinetic analyses. Available at: [Link]

  • Separation Science. (2025). Executive Summary: Choosing the Right Ionization Technique in Mass Spectrometry. Available at: [Link]

  • Kihel, A., et al. (2016). Study of Mass Spectra of Some Indole Derivatives. American Journal of Analytical Chemistry, 7, 351-355. Available at: [Link]

  • Ionization.com. (n.d.). Mastering Atmospheric Pressure Chemical Ionization (APCI) in Mass Spectrometry. Available at: [Link]

  • LCGC International. (n.d.). A Convenient Alternative to MALDI and ESI. Available at: [Link]

  • Demelenne, L., et al. (2019). A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. Mass Spectrometry Reviews, 38(4-5), 311-337. Available at: [Link]

  • NIST. (n.d.). 1H-Indole-3-carboxaldehyde. In NIST Chemistry WebBook. Available at: [Link]

  • MassBank. (2017). Indole-3-Carboxaldehyde. Available at: [Link]

  • ResearchGate. (2025). (PDF) An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available at: [Link]

  • ResearchGate. (n.d.). Assessing relative ESI, APPI, APCI and APPCI ionization efficiencies in MS petroleomic analysis via pools and pairs of selected polar compounds standards. Available at: [Link]

  • Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Available at: [Link]

  • Lam, C. W. K., et al. (2001). Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications. Clinical Biochemistry Review, 22(1), 3-12. Available at: [Link]

  • Human Metabolome Database. (n.d.). Predicted GC-MS Spectrum - Indole-3-carboxaldehyde GC-MS (Non-derivatized) - 70eV, Positive (HMDB0029737). Available at: [Link]

  • MacSphere. (n.d.). ANALYSIS OF SMALL BIOMOLECULES BY ESI- AND MALDI- MASS SPECTROMETRY. Available at: [Link]

  • Palladino, P., et al. (2024). A simple and low-cost colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances, 3, 100049. Available at: [Link]

  • Wikipedia. (2023). Fragmentation (mass spectrometry). Available at: [Link]

  • Refubium - Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives: A Contribution to the Characterization of Fragmentation Reactions by Labelling with Stabl. Available at: [Link]

  • MDPI. (2022). Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry. Available at: [Link]

Sources

Validation

A Comparative Guide to the Reactivity of 5-CF3-indole-3-carbaldehyde and 5-H-indole-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern medicinal chemistry and materials science, indole derivatives stand out as "privileged structures" due to their prevalence in bio...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and materials science, indole derivatives stand out as "privileged structures" due to their prevalence in biologically active compounds.[1][2] Among the vast array of functionalized indoles, indole-3-carbaldehydes are pivotal intermediates for synthesizing a diverse range of more complex molecules.[3][4] This guide provides an in-depth comparison of the reactivity between 5-H-indole-3-carbaldehyde and its trifluoromethylated analogue, 5-CF3-indole-3-carbaldehyde. Understanding the nuanced differences in their chemical behavior is crucial for designing efficient synthetic routes and for the rational design of novel therapeutic agents.

The introduction of a trifluoromethyl (CF3) group, one of the most potent electron-withdrawing groups in organic chemistry, profoundly alters the electronic properties of the indole scaffold.[5][6] This guide will dissect the impact of this substitution on the reactivity of both the aldehyde functional group and the indole ring itself, supported by experimental data and mechanistic insights.

Electronic Effects: The Dominance of the Trifluoromethyl Group

The key to understanding the differential reactivity lies in the powerful electron-withdrawing nature of the CF3 group. This effect is primarily inductive, pulling electron density away from the aromatic system.[6] The Hammett constant (σp+), a measure of a substituent's electronic effect on a reaction center, for a para-CF3 group is +0.612, highlighting its strong electron-withdrawing capability.[5]

This withdrawal of electron density has two major consequences:

  • Decreased Nucleophilicity of the Indole Ring: The indole ring is inherently electron-rich and readily undergoes electrophilic substitution, typically at the C3 position. However, the CF3 group at the C5 position significantly deactivates the ring towards electrophiles.[7] This deactivation makes reactions like halogenation or nitration more challenging compared to the unsubstituted indole-3-carbaldehyde.

  • Increased Electrophilicity of the Aldehyde Carbonyl: Conversely, the electron-withdrawing effect of the CF3 group is transmitted through the indole ring to the C3 position, increasing the partial positive charge on the aldehyde's carbonyl carbon. This heightened electrophilicity makes 5-CF3-indole-3-carbaldehyde more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

The acidity of the N-H proton is also affected. Electron-withdrawing groups on the indole ring generally decrease the pKa, making the N-H proton more acidic.[8] This can influence the conditions required for N-alkylation or other reactions involving deprotonation of the indole nitrogen.[9]

Caption: Electronic effects of H vs. CF3 substitution.

Comparative Reactivity Data

The following table summarizes the expected differences in reactivity based on the electronic effects discussed.

Reaction Type5-H-indole-3-carbaldehyde5-CF3-indole-3-carbaldehydeRationale
Nucleophilic Addition to Aldehyde Moderate reactivityHigh reactivityThe CF3 group increases the electrophilicity of the carbonyl carbon.
Electrophilic Aromatic Substitution High reactivityLow reactivityThe CF3 group deactivates the indole ring towards electrophiles.
N-H Acidity (pKa) Higher pKa (~17 in DMSO for indole)Lower pKaThe electron-withdrawing CF3 group stabilizes the conjugate base.[9]
Experimental Protocols: A Head-to-Head Comparison

To illustrate the practical implications of these reactivity differences, we present protocols for two key transformations: the Wittig reaction (a nucleophilic addition to the aldehyde) and a representative electrophilic substitution.

Experimental Protocol 1: Comparative Wittig Reaction

This experiment demonstrates the enhanced reactivity of the aldehyde in 5-CF3-indole-3-carbaldehyde towards a nucleophile.

Objective: To compare the reaction rates and yields of the Wittig olefination for both substrates.

Materials:

  • 5-H-indole-3-carbaldehyde

  • 5-CF3-indole-3-carbaldehyde

  • Methyltriphenylphosphonium bromide

  • Potassium tert-butoxide

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Ylide Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere (N2 or Ar), add methyltriphenylphosphonium bromide (1.1 eq). Add anhydrous THF and cool the suspension to 0 °C in an ice bath. Slowly add potassium tert-butoxide (1.1 eq) and stir the resulting yellow-orange solution for 1 hour at 0 °C.

  • Wittig Reaction:

    • Flask A: To a separate flask containing 5-H-indole-3-carbaldehyde (1.0 eq) in anhydrous THF, add half of the prepared ylide solution dropwise at 0 °C.

    • Flask B: To a separate flask containing 5-CF3-indole-3-carbaldehyde (1.0 eq) in anhydrous THF, add the remaining half of the ylide solution dropwise at 0 °C.

  • Reaction Monitoring: Allow both reactions to warm to room temperature and stir. Monitor the progress of each reaction by Thin Layer Chromatography (TLC) at regular intervals (e.g., every 30 minutes).

  • Work-up and Isolation: Once the starting material is consumed (or after a set time, e.g., 4 hours), quench both reactions by adding saturated aqueous ammonium chloride solution. Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Expected Outcome: 5-CF3-indole-3-carbaldehyde is expected to react faster and potentially give a higher yield of the corresponding 3-(prop-1-en-2-yl)-5-(trifluoromethyl)-1H-indole compared to the non-fluorinated analogue. This is a direct consequence of the increased electrophilicity of its carbonyl carbon.

Wittig_Workflow Ylide Ylide Preparation (Phosphonium salt + Base) Reaction_Setup Reaction Setup (Two parallel reactions) Ylide->Reaction_Setup Substrate_A Flask A: 5-H-indole-3-carbaldehyde Reaction_Setup->Substrate_A Substrate_B Flask B: 5-CF3-indole-3-carbaldehyde Reaction_Setup->Substrate_B Addition Add Ylide Solution Substrate_A->Addition Substrate_B->Addition Monitoring Monitor by TLC Addition->Monitoring Workup Quench, Extract, Purify Monitoring->Workup Analysis Compare Yield & Rate Workup->Analysis

Caption: Workflow for the comparative Wittig reaction.

Experimental Protocol 2: Comparative Vilsmeier-Haack Formylation (Hypothetical)

While both molecules already possess a formyl group at the C3 position, we can conceptually consider a related electrophilic substitution to highlight the deactivating effect of the CF3 group. A Vilsmeier-Haack reaction on the corresponding 5-H-indole and 5-CF3-indole would be illustrative. The Vilsmeier-Haack reaction is a common method for introducing a formyl group onto an activated aromatic ring.[10][11]

Objective: To compare the susceptibility of the 5-H-indole and 5-CF3-indole cores to electrophilic formylation.

Materials:

  • 5-H-indole

  • 5-CF3-indole

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Phosphorus oxychloride (POCl3)

Procedure:

  • Vilsmeier Reagent Preparation: In a flame-dried, two-neck round-bottom flask under an inert atmosphere, cool anhydrous DMF to 0 °C. Slowly add POCl3 (1.1 eq) dropwise with vigorous stirring. Allow the mixture to stir for 30 minutes at 0 °C to form the Vilsmeier reagent.

  • Formylation Reaction:

    • Flask A: To a separate flask containing 5-H-indole (1.0 eq) in anhydrous DMF, add half of the prepared Vilsmeier reagent dropwise at 0 °C.

    • Flask B: To a separate flask containing 5-CF3-indole (1.0 eq) in anhydrous DMF, add the remaining half of the Vilsmeier reagent dropwise at 0 °C.

  • Reaction and Monitoring: After the addition, allow both reactions to warm to room temperature and then heat to a specified temperature (e.g., 60 °C). Monitor the reactions by TLC.

  • Work-up and Isolation: After completion, cool the reaction mixtures to room temperature and pour them into ice-water. Basify the solution with aqueous sodium hydroxide until a precipitate forms. Filter the solid, wash with water, and dry to obtain the crude product. Purify by recrystallization or column chromatography.

Expected Outcome: The reaction with 5-H-indole will proceed much more readily, at a lower temperature and in a shorter time, to afford 5-H-indole-3-carbaldehyde. The 5-CF3-indole will be significantly less reactive, requiring more forcing conditions (higher temperature, longer reaction time) and likely resulting in a lower yield of 5-CF3-indole-3-carbaldehyde. This demonstrates the deactivating nature of the CF3 group towards electrophilic aromatic substitution.

Conclusion and Application in Drug Development

The choice between 5-H-indole-3-carbaldehyde and 5-CF3-indole-3-carbaldehyde as a synthetic precursor has profound implications for subsequent chemical transformations.

  • 5-CF3-indole-3-carbaldehyde is the superior substrate for reactions involving nucleophilic attack at the aldehyde , such as Grignard reactions, aldol condensations, and reductive aminations. Its enhanced electrophilicity can lead to faster reactions, milder conditions, and higher yields.

  • 5-H-indole-3-carbaldehyde is the preferred starting material when further electrophilic substitution on the indole ring is desired. Its electron-rich nature facilitates these reactions, whereas the trifluoromethylated analogue would be largely unreactive under standard conditions.

In the context of drug development, the CF3 group is often incorporated into lead compounds to enhance metabolic stability, binding affinity, and cell permeability. The insights from this comparative guide allow chemists to strategically plan the introduction of this important functional group, leveraging the altered reactivity of the indole-3-carbaldehyde core to build complex molecular architectures efficiently.

References

  • Wikipedia. (n.d.). Indole-3-carbaldehyde.
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  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds.
  • Sokolenko, T. M., et al. (2022).
  • Bégué, J.-P., & Bonnet-Delpon, D. (n.d.). CF3-substituted carbocations: underexploited intermediates with great potential in modern synthetic chemistry. PMC - NIH.
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  • Shi, H., et al. (2024). Synthesis of C(3) SCF3-Substituted Pyrrolidinoindoline by PIII/PV Redox Catalysis Using CF3SO2Cl as Electrophilic CF3S Reagent.
  • Smolecule. (2023). Buy 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde | 468718-16-3.
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Comparative

The Impact of Substitution on the Crystalline Architecture of Indole-3-Carbaldehyde Derivatives: A Comparative Crystallographic Guide

Introduction: The Significance of Indole-3-Carbaldehyde in Drug Discovery and Materials Science Indole-3-carbaldehyde and its derivatives are a cornerstone in the synthesis of a vast array of biologically active compound...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Indole-3-Carbaldehyde in Drug Discovery and Materials Science

Indole-3-carbaldehyde and its derivatives are a cornerstone in the synthesis of a vast array of biologically active compounds and functional materials.[1] This privileged scaffold is a key intermediate in the preparation of indole alkaloids and diverse heterocyclic systems, owing to the reactivity of its carbonyl group in C-C and C-N bond formation.[1] The indole nucleus is a prevalent feature in numerous pharmaceuticals, including anti-inflammatory, antimicrobial, and anticancer agents. A deep understanding of the three-dimensional structure of these molecules at the atomic level is paramount for rational drug design and the engineering of novel materials with tailored properties. X-ray crystallography stands as the definitive technique for elucidating these intricate solid-state structures.[2]

This guide provides a comparative analysis of the single-crystal X-ray crystallographic data for a series of substituted indole-3-carbaldehyde derivatives. By examining the influence of various substituents on the crystal packing and intermolecular interactions, we aim to provide researchers, scientists, and drug development professionals with field-proven insights into the solid-state behavior of this important class of compounds. The discussion will be grounded in experimental data, explaining the causality behind observed structural phenomena and providing a framework for predicting and controlling the crystalline architecture of novel indole-3-carbaldehyde derivatives.

Experimental Protocol: A Self-Validating System for Single-Crystal X-ray Diffraction

The determination of the crystal structure of small organic molecules like substituted indole-3-carbaldehydes follows a well-established, self-validating workflow. Each step is designed to ensure the quality and reliability of the final structural model. The following protocol represents a standard procedure employed in our laboratories.

Step 1: Crystal Growth – The Foundation of Quality Data

High-quality single crystals are the prerequisite for a successful X-ray diffraction experiment.[1] For indole-3-carbaldehyde derivatives, slow evaporation from a suitable solvent is a commonly employed and effective technique.

  • Solvent Selection: Choose a solvent or a mixture of solvents in which the compound has moderate solubility. Common choices for indole derivatives include methanol, ethanol, acetone, and ethyl acetate.

  • Solution Preparation: Prepare a saturated or near-saturated solution of the purified compound at room temperature or slightly elevated temperature.

  • Slow Evaporation: Loosely cap the vial or beaker containing the solution to allow for slow evaporation of the solvent over several days to weeks. This unhurried process allows for the ordered arrangement of molecules into a crystalline lattice.

  • Crystal Harvesting: Once well-formed crystals of suitable size (typically >0.1 mm in all dimensions) are observed, carefully harvest them using a nylon loop.

Causality: The rate of crystallization is inversely proportional to the quality of the resulting crystals. Rapid precipitation leads to disordered or polycrystalline material, which is unsuitable for single-crystal X-ray diffraction.

Step 2: Data Collection – Capturing the Diffraction Pattern

Modern single-crystal X-ray diffractometers provide a highly automated process for data collection.

  • Crystal Mounting: Mount a selected crystal on a goniometer head.

  • Data Collection Strategy: The instrument software is used to determine the unit cell and to devise an optimal strategy for collecting a complete dataset. This involves rotating the crystal in the X-ray beam and collecting a series of diffraction images.[3]

  • Data Integration: The collected images are processed to measure the intensity and position of each diffraction spot.[1]

Step 3: Structure Solution and Refinement – From Diffraction to 3D Model
  • Structure Solution: The integrated data is used to solve the phase problem and obtain an initial electron density map. For small molecules, direct methods are typically successful.[1]

  • Model Building: An initial molecular model is built into the electron density map.

  • Refinement: The atomic positions and other parameters are refined against the experimental data to improve the agreement between the calculated and observed diffraction patterns. This iterative process leads to a final, accurate crystal structure.[1]

Comparative Crystallographic Analysis of Substituted Indole-3-Carbaldehyde Derivatives

The introduction of substituents onto the indole-3-carbaldehyde scaffold can profoundly influence the resulting crystal packing and intermolecular interactions. This section compares the crystallographic data of the parent compound with several of its 5-substituted derivatives.

CompoundFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)β (°)ZKey Intermolecular Interactions
Indole-3-carbaldehyde C₉H₇NOOrthorhombicPca2₁14.0765.80598.6909904N-H···O hydrogen bonds
5-Bromo-indole-3-carbaldehyde C₉H₆BrNOMonoclinicP2₁/c7.93058.205111.314185.6192N-H···O, C-H···O hydrogen bonds, Br···O interactions
5-Chloro-indole-3-carbaldehyde Benzoylhydrazone C₁₆H₁₂ClN₃OMonoclinicP2₁/c11.08605.933721.62595.3364N-H···O hydrogen bonds, layered structure
5-Methoxy-1H-indole-3-carbaldehyde C₁₀H₉NO₂TriclinicP13.3448.05811.13898.312N-H···O, C-H···O hydrogen bonds
5-Nitro-1H-indole-3-carbaldehyde C₉H₆N₂O₃MonoclinicP2₁/c-----N-H···O, C-H···O hydrogen bonds, π-π stacking

Note: Complete unit cell parameters for 5-nitro-1H-indole-3-carbaldehyde were not available in the searched literature, however, its crystal system and key interactions have been reported.

Discussion: The Directing Influence of Substituents on Crystal Architecture

The data presented in the table above reveals a clear correlation between the nature of the substituent at the 5-position and the resulting solid-state architecture.

The Dominance of N-H···O Hydrogen Bonding

A consistent feature across all the analyzed structures is the presence of strong N-H···O hydrogen bonds.[3][4][5] The indole N-H group acts as a hydrogen bond donor, while the aldehydic oxygen atom serves as the acceptor. This interaction is a primary driving force in the crystal packing of these molecules, often leading to the formation of one-dimensional chains or tapes.[3] The strength and geometry of these hydrogen bonds can be subtly modulated by the electronic properties of the substituent.

Halogen Bonding and Other Weak Interactions

In the case of 5-bromo-indole-3-carbaldehyde, in addition to the primary N-H···O hydrogen bonds, Br···O halogen bonds and weak C-H···O interactions play a significant role in stabilizing the crystal lattice. The introduction of a halogen atom provides an additional site for intermolecular interactions, leading to a more complex packing arrangement. Similarly, in the 5-chloro derivative, the halogen atom influences the overall packing.[5]

The Role of π-π Stacking Interactions

For the 5-nitro derivative, π-π stacking interactions between the aromatic indole rings are a prominent feature of the crystal packing.[6] The electron-withdrawing nature of the nitro group can enhance these interactions. The interplay between hydrogen bonding and π-π stacking is a critical factor in determining the final crystal structure.[7]

Visualizing the Workflow and Structural Relationships

To further illustrate the concepts discussed, the following diagrams, generated using the DOT language, depict a generalized experimental workflow for X-ray crystallography and the logical relationship between substituent choice and the resulting intermolecular interactions.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal_growth Crystal Growth cluster_xray X-ray Diffraction cluster_analysis Analysis synthesis Synthesis of Substituted Indole-3-carbaldehyde purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification crystal_growth Slow Evaporation from Saturated Solution purification->crystal_growth data_collection Data Collection (Single-Crystal Diffractometer) crystal_growth->data_collection structure_solution Structure Solution (e.g., Direct Methods) data_collection->structure_solution refinement Structure Refinement structure_solution->refinement analysis Analysis of Crystal Packing and Intermolecular Interactions refinement->analysis

Caption: A generalized experimental workflow for the X-ray crystallographic analysis of substituted indole-3-carbaldehyde derivatives.

substituent_effects cluster_interactions Intermolecular Interactions substituent Substituent (e.g., -H, -Br, -Cl, -OCH3, -NO2) h_bond Hydrogen Bonding (N-H···O, C-H···O) substituent->h_bond Modulates strength pi_stacking π-π Stacking substituent->pi_stacking Enhances/modifies halogen_bond Halogen Bonding (X···O) substituent->halogen_bond Enables crystal_packing Crystal Packing (Overall 3D Arrangement) h_bond->crystal_packing pi_stacking->crystal_packing halogen_bond->crystal_packing

Caption: The influence of substituents on the key intermolecular interactions that dictate the crystal packing of indole-3-carbaldehyde derivatives.

Conclusion: From Molecular Structure to Macroscopic Properties

The crystallographic analysis of substituted indole-3-carbaldehyde derivatives provides invaluable insights into the principles of crystal engineering. The choice of substituent exerts a profound influence on the delicate balance of intermolecular forces, including hydrogen bonding, halogen bonding, and π-π stacking interactions. This, in turn, dictates the overall crystal packing and, consequently, the macroscopic properties of the material, such as solubility, melting point, and bioavailability. The ability to understand and predict these solid-state phenomena is a critical skill for researchers in medicinal chemistry and materials science, enabling the rational design of molecules with desired physical and biological properties. The experimental data and a systematic approach to crystallographic analysis, as outlined in this guide, provide a robust framework for advancing these fields.

References

  • Ali, H. M., Najwa, M. I., Xie, M.-J., & Ng, S. W. (2006). 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone. Acta Crystallographica Section E: Structure Reports Online, 62(10), o4529–o4530. [Link]

  • Bader, R. F. W. (2018). Interplay of π-stacking and inter-stacking interactions in two-component crystals of neutral closed-shell aromatic compounds: periodic DFT study. CrystEngComm, 20(38), 5783–5793. [Link]

  • El-Sawy, E. R. (2015). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. [Link]

  • Dileep, C. S., Abdoh, M. M. M., Chakravarthy, M. P., Mohana, K. N., & Sridhar, M. A. (2012). 1H-Indole-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(10), o3135. [Link]

  • Tanui, H. K., et al. (2016). Experimental Crystal Structure Determination (5-methoxy-1H-indole-3-carbaldehyde). ResearchGate. [Link]

  • Wikipedia contributors. (2023, December 27). Indole-3-carbaldehyde. In Wikipedia, The Free Encyclopedia. [Link]

  • Zhang, Y., Tang, Q.-Q., Yuan, J.-C., Sheng, C.-S., & Cong, W. (2023). Crystal structure of 5-bromo-1-(2-iodobenzoyl)-1H-indole-3-carbaldehyde, C16H9BrINO2. Zeitschrift für Kristallographie - New Crystal Structures, 238(6), 1145–1147. [Link]

  • Kowalski, K., & Domagała, S. (2020). Structure and Morphology of Indole Analogue Crystals. ACS Omega, 5(28), 17531–17541. [Link]

  • PubChem. (n.d.). 5-nitro-1H-indole-3-carbaldehyde. National Center for Biotechnology Information. [Link]

  • Ali, H. M., et al. (2006). 5-Chloro-1H-indole-3-carbaldehyde benzoylhydrazone. Acta Crystallographica Section E: Crystallographic Communications, E62, o4529-o4530. [Link]

  • Han, X.-L., & Luo, Y.-H. (2011). 5-Chloro-1H-indole-3-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 68(1), o143. [Link]

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Validation

A Comparative Guide to the Antioxidant Activity of Indole-3-Carboxaldehyde Analogues

In the dynamic landscape of medicinal chemistry, the indole nucleus stands out as a "privileged scaffold," forming the backbone of numerous therapeutic agents.[1][2][3] Its derivatives, particularly indole-3-carboxaldehy...

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of medicinal chemistry, the indole nucleus stands out as a "privileged scaffold," forming the backbone of numerous therapeutic agents.[1][2][3] Its derivatives, particularly indole-3-carboxaldehyde and its analogues, have garnered substantial interest for their potent antioxidant properties. This guide offers a comprehensive, data-driven comparison of these analogues, providing researchers, scientists, and drug development professionals with the technical insights necessary to navigate this promising area of research.

The Critical Role of Indoles in Mitigating Oxidative Stress

Reactive oxygen species (ROS) are unavoidable byproducts of aerobic metabolism. While essential in small quantities for cellular signaling, their overabundance leads to oxidative stress, a key contributor to the pathogenesis of cancer, neurodegenerative diseases, and cardiovascular disorders.[4] Antioxidants counteract this damage by neutralizing ROS. The indole ring, inherent to the amino acid tryptophan, is an adept electron donor, making it an effective scavenger of free radicals.[4][5] Strategic chemical modifications to the indole-3-carboxaldehyde framework can significantly amplify this intrinsic antioxidant capacity.[1][6]

A Comparative Analysis of Antioxidant Efficacy

The antioxidant prowess of indole-3-carboxaldehyde analogues is predominantly assessed using in vitro assays that measure their ability to scavenge stable free radicals. The most widely employed are the DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.

Unveiling Structure-Activity Relationships (SAR)

A critical determinant of antioxidant activity is the molecular structure of the indole analogue. The type and position of substituents on the indole ring profoundly influence its radical-scavenging capabilities.[2][7][8]

Extensive research demonstrates that the introduction of electron-donating groups (EDGs), such as hydroxyl (-OH) and methoxy (-OCH3), enhances antioxidant activity.[1] This is particularly true when these groups are located at the C5 or C6 positions of the indole ring. Their electron-donating nature stabilizes the indolyl radical formed after scavenging a free radical, thereby increasing the compound's antioxidant potential. In one study, a compound with a 4-hydroxy-3-methoxy substitution displayed superior antioxidant activity compared to the standard antioxidant, butylated hydroxy anisole (BHA).[6][9][10][11]

Conversely, electron-withdrawing groups (EWGs) typically diminish antioxidant activity. While the aldehyde group at the C3 position is electron-withdrawing, it serves as a crucial handle for synthesizing a diverse library of analogues.[1][6]

The following diagram illustrates the fundamental principles of SAR for this class of compounds.

SAR_Indole_Antioxidants cluster_indole Indole-3-Carboxaldehyde Core cluster_substituents Substituent Effects cluster_activity Antioxidant Activity indole N-H C5 & C6 Positions C3-CHO Indole Ring edg Electron-Donating Groups (EDG) (e.g., -OH, -OCH3) indole:C5C6->edg Addition of EDGs at these positions increase Increased Activity edg->increase Enhances Radical Scavenging ewg Electron-Withdrawing Groups (EWG) (e.g., -NO2) decrease Decreased Activity ewg->decrease Reduces Radical Scavenging

Caption: Key Structure-Activity Relationships for Indole-3-Carboxaldehyde Analogues.

Quantitative Comparison of Antioxidant Potency

The table below presents a summary of the 50% inhibitory concentration (IC50) values for various indole-3-carboxaldehyde analogues, providing a direct comparison of their antioxidant strength. A lower IC50 value signifies greater antioxidant activity.

CompoundSubstitution on Aryl AmineDPPH Scavenging Activity (%) at 100 µg/mLReference
Indole-3-carboxaldehyde-58.34 ± 1.01[11]
Analogue 5a4-fluoro62.13 ± 1.23[11]
Analogue 5b4-bromo65.43 ± 0.98[11]
Analogue 5c4-chloro68.98 ± 1.11[11]
Analogue 5d2,4-dichloro72.87 ± 1.03[11]
Analogue 5e4-nitro75.12 ± 1.19[11]
Analogue 5f4-hydroxy-3-methoxy94.32 ± 1.08[11]
Analogue 5g4-methyl78.98 ± 1.21[11]
BHA (Standard)-92.12 ± 0.95[11]

Note: The presented values are illustrative and can differ based on the specific experimental setup.

Standardized Protocols for Antioxidant Assays

Reproducibility is paramount in scientific research. The following are detailed, step-by-step methodologies for the widely accepted DPPH and ABTS assays.

DPPH Radical Scavenging Assay

This assay quantifies the ability of an antioxidant to reduce the stable DPPH radical, which results in a color change from violet to pale yellow.

Workflow Diagram:

DPPH_Assay_Workflow start Start prep_dpph Prepare 0.1 mM DPPH in Methanol start->prep_dpph prep_samples Prepare Test Compounds (Varying Concentrations) start->prep_samples mix_reactants Mix DPPH Solution with Test Compound/Control prep_dpph->mix_reactants prep_samples->mix_reactants incubate Incubate in Dark (30 min at RT) mix_reactants->incubate measure_abs Measure Absorbance at 517 nm incubate->measure_abs calculate_ic50 Calculate % Inhibition and Determine IC50 measure_abs->calculate_ic50 end End calculate_ic50->end

Caption: Standard Workflow for the DPPH Antioxidant Assay.

Detailed Protocol:

  • DPPH Solution Preparation: Dissolve 8 mg of DPPH in 100 mL of methanol to achieve a concentration of 80 µg/mL.[12] Store in a light-protected container.

  • Test Sample Preparation: Create a stock solution of each indole analogue in a suitable solvent (e.g., DMSO, methanol). Perform serial dilutions to obtain a range of concentrations for testing.

  • Assay Execution (96-well plate format):

    • Add 100 µL of the DPPH reagent to each well.[12]

    • Add 100 µL of the different concentrations of your test samples to the corresponding wells.[12]

    • Use the solvent as a negative control.

    • Employ a known antioxidant like ascorbic acid or BHA as a positive control.

  • Incubation: Shield the plate from light and incubate at room temperature for 30 minutes.[12]

  • Measurement: Read the absorbance at 517 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of radical scavenging activity with the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 Determine the IC50 value by plotting the inhibition percentage against the sample concentration.

ABTS Radical Cation Scavenging Assay

This assay measures the capacity of a test compound to neutralize the pre-formed ABTS radical cation (ABTS•+), a blue-green chromophore.

Detailed Protocol:

  • ABTS•+ Generation: Mix equal volumes of a 7 mM aqueous ABTS solution and a 2.45 mM aqueous potassium persulfate solution.[13] Allow the mixture to stand in the dark at room temperature for 12-16 hours.[12][14]

  • Working Solution Preparation: Before use, dilute the ABTS•+ solution with a suitable solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[13][14]

  • Assay Execution (96-well plate format):

    • Add 100 µL of the ABTS reagent to each well.[12]

    • Add 100 µL of your test samples at various concentrations.[12]

    • Include a solvent control.

  • Incubation: Incubate the plate at room temperature for 6 minutes.[12]

  • Measurement: Measure the absorbance at 734 nm.

  • Data Analysis: Calculate the percent inhibition and IC50 value as described for the DPPH assay.

Mechanistic Insights into Antioxidant Action

Indole-3-carboxaldehyde analogues primarily exert their antioxidant effects through two main pathways: hydrogen atom transfer (HAT) and single electron transfer (SET). The N-H proton of the indole ring is a key player in the HAT mechanism. When this proton is donated to a free radical, it forms a stable indolyl radical, which is resonance-stabilized across the aromatic system.

Conceptual Diagram of the Antioxidant Mechanism:

Antioxidant_Mechanism Indole_Analogue Indole-3-CHO Analogue (In-H) Free_Radical Free Radical (R•) Indolyl_Radical Stable Indolyl Radical (In•) Indole_Analogue->Indolyl_Radical Hydrogen Atom Transfer (HAT) Neutralized_Molecule Neutralized Molecule (R-H) Free_Radical->Neutralized_Molecule Radical Neutralization

Caption: Predominant Radical Scavenging Mechanism of Indole Analogues.

Concluding Remarks and Future Outlook

The family of indole-3-carboxaldehyde analogues holds significant promise as a source of novel antioxidant agents. Their synthetic tractability and the potential for fine-tuning their antioxidant properties through targeted substitutions make them compelling candidates for further therapeutic development.

Future research in this area should prioritize:

  • In vivo Efficacy Studies: To confirm the antioxidant effects observed in vitro and to evaluate the pharmacokinetic and safety profiles of lead compounds.

  • Advanced Cellular Assays: To investigate the ability of these analogues to protect against oxidative damage in more complex biological systems.

  • Broadening the Chemical Space: To synthesize and screen new analogues with diverse substitution patterns to optimize antioxidant activity and explore potential polypharmacology.

By building upon the existing foundation of SAR data and employing rigorous, standardized experimental protocols, the scientific community can continue to harness the therapeutic potential of these versatile indole derivatives in the fight against diseases rooted in oxidative stress.

References

  • Basavaraja, B. M., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790.
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Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of Trifluoromethylated Indoles

Introduction: The Strategic Value of Trifluoromethylation in Indole-Based Drug Discovery The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and cl...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of Trifluoromethylation in Indole-Based Drug Discovery

The indole scaffold is a cornerstone in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and clinical candidates.[1][2] Its versatile structure allows for a wide range of biological activities, from anticancer and antiviral to anti-inflammatory properties.[3] In the relentless pursuit of enhancing drug efficacy, medicinal chemists frequently employ fluorination strategies. Among these, the introduction of a trifluoromethyl (CF3) group is a premier tactic for optimizing lead compounds.[4]

This guide provides a comparative analysis of the structure-activity relationships (SAR) of trifluoromethylated indoles. We will explore how the strategic placement of this powerful functional group dramatically influences a molecule's physicochemical properties and, consequently, its biological activity. The CF3 group is not merely a bulky substituent; its unique electronic nature and metabolic robustness offer distinct advantages.[1][5][6] Specifically, trifluoromethylation can:

  • Enhance Lipophilicity: The CF3 group significantly increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance bioavailability.[1][4][5]

  • Improve Metabolic Stability: C-H bonds are common sites of metabolic oxidation by cytochrome P450 enzymes. Replacing a hydrogen atom with a metabolically robust C-CF3 bond can block this metabolic pathway, increasing the drug's half-life.[1][4][5]

  • Modulate pKa: As a strong electron-withdrawing group, the CF3 moiety can lower the pKa of nearby functional groups, altering ionization states and potentially improving interactions with biological targets.[1]

  • Increase Binding Affinity: The CF3 group can engage in unique, favorable interactions within a protein's binding pocket, including hydrophobic interactions and dipole-dipole interactions, thereby increasing the compound's potency.[4]

By understanding the SAR principles dictated by the position and chemical context of the CF3 group on the indole ring, researchers can make more informed decisions in the design of next-generation therapeutics.

Comparative SAR Analysis: The Critical Impact of CF3 Positional Isomerism

The specific placement of the trifluoromethyl group on the indole ring is a critical determinant of biological activity. The electronic and steric profile of the molecule changes significantly with each positional isomer, leading to profound differences in target engagement and overall efficacy.

C2-Trifluoromethylated Indoles

The C2 position of indole is a common site for substitution in many biologically active molecules. Introducing a CF3 group at this position can be synthetically challenging but offers significant rewards.

  • Rationale for C2-Substitution: The C2 position is often involved in key hydrogen bonding or hydrophobic interactions within a target's active site. A CF3 group here can serve as a bioisostere for other groups or introduce novel interactions.

  • SAR Insights: Studies have shown that 2-trifluoromethylindoles can be synthesized via domino trifluoromethylation/cyclization of 2-alkynylanilines.[7] This methodology provides a route to novel analogs for SAR exploration. For instance, in the development of kinase inhibitors, substitution at the C2 position is crucial for activity.[3] Metal-free oxidative trifluoromethylation has also been developed to selectively introduce the CF3 group at the C2 position, highlighting the importance of this specific isomer.[8][9]

C5- and C6-Trifluoromethylated Indoles: The Powerhouses of Bioactivity

The C5 and C6 positions on the benzene portion of the indole ring are often solvent-exposed or fit into larger hydrophobic pockets of target proteins. Trifluoromethylation at these sites has proven to be a highly successful strategy in drug development.

  • Rationale for C5/C6-Substitution: Placing the strongly lipophilic and electron-withdrawing CF3 group at these positions can drastically enhance membrane permeability and metabolic stability without interfering with the crucial hydrogen-bonding capabilities of the indole N-H group.[1][5]

  • Comparative Performance:

    • Anticancer Activity: In a study of indole-sulfonamide derivatives, a bisindole with a 4-trifluoromethyl substituent on a phenyl ring attached to the indole core was found to be the most potent compound against the HepG2 cancer cell line, with an IC50 of 7.37 μM, making it 4.6 times more potent than the reference drug etoposide.[10][11] This highlights the significant potency enhancement conferred by the CF3 group.

    • Kinase Inhibition: Many kinase inhibitors utilize the indole scaffold.[3][12] The addition of a CF3 group at C5 or C6, as seen in intermediates like Ethyl 6-(trifluoromethyl)-1H-indole-2-carboxylate, is a common strategy to improve pharmacokinetic and pharmacodynamic profiles.[1][6]

The following table summarizes comparative data for a series of indole-sulfonamide derivatives, illustrating the impact of the CF3 group compared to other substituents.

Compound SeriesSubstituent (X)Target Cell LineIC50 (μM)
Bisindoles (Series G)4-CF3 MOLT-310.65 - 56.39
Bisindoles (Series C)4-NO2MOLT-310.65 - 56.39
Bisindoles (Series E)4-BrMOLT-310.65 - 56.39
Hydroxyl-Bisindoles4-CF3 (Compound 30) HepG27.37
Reference DrugEtoposideHepG2~33.90
Data synthesized from studies on indole-sulfonamide derivatives.[10][11]

This data clearly demonstrates that while various electron-withdrawing groups can confer activity, the trifluoromethyl-substituted compound (30) exhibited exceptionally potent and superior activity against the HepG2 cell line.[10][11]

Visualizing the SAR Strategy

To better understand the decision-making process in trifluoromethylated indole design, the following diagram outlines the key considerations and their impact on the desired drug properties.

SAR_Strategy cluster_Properties Physicochemical Properties cluster_Design Design Choices cluster_Outcomes Pharmacological Outcomes Lipophilicity Lipophilicity (logP) Permeability Membrane Permeability Lipophilicity->Permeability Metabolism Metabolic Stability PK Pharmacokinetics (PK) Metabolism->PK Electronics Electronic Effects (pKa) Binding Target Binding Affinity Electronics->Binding Indole Indole Scaffold CF3 Add CF3 Group Indole->CF3 Modification Position Select Position (C2, C5, C6, etc.) CF3->Position Optimization Position->Lipophilicity Position->Metabolism Position->Electronics Permeability->PK Activity Biological Activity PK->Activity Binding->Activity

Caption: Key decision points in the SAR-guided design of trifluoromethylated indoles.

Experimental Protocols for SAR Evaluation

To conduct a robust SAR study, standardized and reproducible experimental workflows are essential. Below are representative protocols for the synthesis and biological evaluation of a trifluoromethylated indole series.

Protocol 1: General Synthesis of a C5-Trifluoromethylated Indole Derivative

This protocol is a generalized example based on common synthetic transformations.

  • Starting Material: Begin with commercially available 5-(Trifluoromethyl)indole.[5]

  • N-Protection (Optional but Recommended):

    • Dissolve 5-(Trifluoromethyl)indole (1.0 eq) in anhydrous Dimethylformamide (DMF).

    • Add Sodium Hydride (NaH, 1.2 eq, 60% dispersion in mineral oil) portion-wise at 0 °C.

    • Stir for 30 minutes, then add a protecting group agent such as tosyl chloride (TsCl, 1.1 eq).

    • Allow the reaction to warm to room temperature and stir for 4-6 hours.

    • Monitor by Thin Layer Chromatography (TLC). Upon completion, quench with water and extract with ethyl acetate. Purify via column chromatography.

  • C3-Acylation (Friedel-Crafts):

    • Dissolve the N-protected indole (1.0 eq) in a suitable solvent like Dichloromethane (DCM).

    • Cool to 0 °C and add a Lewis acid catalyst (e.g., AlCl3, 1.5 eq).

    • Add the desired acyl chloride (R-COCl, 1.2 eq) dropwise.

    • Stir at 0 °C for 1 hour, then at room temperature for 2-4 hours.

    • Monitor by TLC. Quench carefully with ice-water, extract with DCM, and purify the resulting ketone.

  • Deprotection (if applicable):

    • Dissolve the acylated indole in a solvent mixture such as THF/Methanol.

    • Add an appropriate deprotection reagent (e.g., NaOH solution for a tosyl group).

    • Stir at room temperature or with gentle heating until the reaction is complete.

    • Neutralize, extract the product, and purify by chromatography or recrystallization.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol 2: In Vitro Tubulin Polymerization Inhibition Assay

Many indole derivatives, including trifluoromethylated analogs, exhibit anticancer activity by inhibiting tubulin polymerization.[13][14][15][16][17]

  • Reagents and Setup:

    • Tubulin (›99% pure, from porcine brain), GTP stock solution, polymerization buffer (e.g., G-PEM buffer).

    • Test compounds (trifluoromethylated indoles) and a known inhibitor (e.g., colchicine) dissolved in DMSO.

    • A temperature-controlled microplate reader capable of measuring absorbance at 340 nm.

  • Assay Procedure:

    • Pipette 50 µL of tubulin solution (e.g., 2 mg/mL in polymerization buffer) into the wells of a pre-chilled 96-well plate.

    • Add 5 µL of the test compound solution at various concentrations (final DMSO concentration <1%). Include a vehicle control (DMSO) and a positive control (colchicine).

    • Incubate the plate at 4 °C for 15 minutes to allow for compound binding.

    • Initiate polymerization by transferring the plate to the microplate reader pre-heated to 37 °C.

    • Immediately begin recording the absorbance at 340 nm every 30 seconds for 60 minutes.

  • Data Analysis:

    • The increase in absorbance over time corresponds to the extent of tubulin polymerization.

    • Plot absorbance vs. time for each concentration.

    • Calculate the percentage of inhibition relative to the vehicle control.

    • Determine the IC50 value (the concentration of the compound that inhibits polymerization by 50%) by fitting the dose-response data to a suitable equation using software like GraphPad Prism.

Workflow Visualization

The following diagram illustrates the integrated workflow for a typical SAR study of trifluoromethylated indoles.

SAR_Workflow Idea Hypothesis: CF3 at Position X will improve activity Synthesis Chemical Synthesis of Analog Library Idea->Synthesis Design Purify Purification & Characterization (NMR, MS) Synthesis->Purify Screen Primary Biological Screen (e.g., Cytotoxicity Assay) Purify->Screen Test Compounds DoseResp Dose-Response & IC50 Determination Screen->DoseResp Active Hits MechStudy Mechanism of Action Study (e.g., Tubulin Assay) DoseResp->MechStudy Analysis SAR Analysis: Correlate Structure with Activity Data DoseResp->Analysis MechStudy->Analysis NewHypoth New Hypothesis & Next-Gen Design Analysis->NewHypoth Insights NewHypoth->Synthesis Iterative Cycle

Caption: Iterative workflow for SAR studies of trifluoromethylated indoles.

Conclusion and Future Perspectives

The strategic incorporation of a trifluoromethyl group is a proven and powerful method for optimizing the therapeutic potential of indole-based compounds. As this guide has demonstrated, the position of the CF3 group is paramount, with substitutions at the C5 and C6 positions frequently leading to significant gains in potency and improved pharmacokinetic profiles, particularly in the context of anticancer agents like kinase and tubulin inhibitors.[1][3][10][11]

Future research will likely focus on developing more efficient and regioselective methods for trifluoromethylation, enabling access to a wider array of novel indole analogs.[7][8] Furthermore, as our understanding of target biology deepens, computational modeling and structure-based design will play an increasingly important role in predicting the optimal placement of the CF3 group to maximize favorable interactions and achieve greater target selectivity. The continued exploration of the SAR of trifluoromethylated indoles promises to yield a new generation of highly effective and safer medicines.

References

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Validation

A Comparative Guide to the Synthesis of 5-Substituted-1H-Indole-3-Carbaldehydes

Introduction: The Central Role of Indole-3-Carbaldehydes in Drug Discovery The 1H-indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its derivatives are integral to a va...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Central Role of Indole-3-Carbaldehydes in Drug Discovery

The 1H-indole-3-carbaldehyde scaffold is a cornerstone in medicinal chemistry and drug development.[1][2][3] Its derivatives are integral to a vast array of biologically active compounds, including anti-cancer, anti-inflammatory, and anti-HIV agents.[1] Specifically, substitution at the 5-position of the indole ring allows for fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Consequently, the efficient and reliable synthesis of 5-substituted-1H-indole-3-carbaldehydes is a critical endeavor for researchers in the pharmaceutical and life sciences sectors.[4][5]

This guide provides an in-depth comparison of prevalent synthetic methodologies for accessing these vital intermediates. We will move beyond simple procedural lists to explore the underlying chemical principles, practical considerations, and performance metrics of each approach. By grounding our discussion in experimental data and established protocols, this document serves as a practical resource for scientists navigating the synthesis of these valuable compounds.

In-Depth Analysis of Key Synthesis Methods

The formylation of an indole ring, particularly at the electron-rich C3 position, can be achieved through several distinct chemical transformations. The choice of method is often dictated by the nature of the substituent at the 5-position, desired scale, and tolerance for specific reagents. We will focus on the most reliable and widely adopted techniques: the Vilsmeier-Haack reaction, its modern catalytic variant, and the Duff reaction.

The Vilsmeier-Haack Reaction: The Workhorse of Indole Formylation

The Vilsmeier-Haack reaction is arguably the most efficient and broadly applied method for the synthesis of indole-3-carbaldehydes.[6] It employs a "Vilsmeier reagent," an electrophilic chloroiminium salt, generated in situ from a substituted amide (typically N,N-dimethylformamide, DMF) and an acid chloride, most commonly phosphorus oxychloride (POCl₃).[7][8]

Mechanism and Rationale: The reaction begins with the activation of DMF by POCl₃ to form the electrophilic Vilsmeier reagent. The electron-rich C3 position of the indole nucleus then attacks this reagent. The subsequent intermediate is hydrolyzed during aqueous workup to yield the final aldehyde. This pathway explains the reaction's high regioselectivity for the C3 position. The use of stoichiometric, caustic POCl₃ is a significant drawback, however, presenting handling and disposal challenges.[9]

Vilsmeier_Haack_Mechanism cluster_reagent Vilsmeier Reagent Formation cluster_reaction Electrophilic Attack & Hydrolysis DMF DMF Vilsmeier_Reagent Vilsmeier Reagent (Chloroiminium ion) DMF->Vilsmeier_Reagent + POCl₃ POCl3 POCl₃ Indole 5-Substituted Indole Iminium_Intermediate Iminium Salt Intermediate Indole->Iminium_Intermediate + Vilsmeier Reagent Aldehyde 5-Substituted-1H- indole-3-carbaldehyde Iminium_Intermediate->Aldehyde Aqueous Workup (Hydrolysis)

Caption: Mechanism of the Vilsmeier-Haack reaction on an indole substrate.

Catalytic Vilsmeier-Haack Reaction: A Milder, Modern Alternative

Recent advancements have addressed the primary limitation of the classic Vilsmeier-Haack reaction: its reliance on stoichiometric POCl₃. A catalytic version has been developed that operates under milder conditions, enabled by a P(III)/P(V)=O cycle.[9][10] This method avoids the use of hazardous POCl₃, making it a more environmentally benign and safer alternative, particularly for late-stage formylations in complex molecule synthesis.[10][11]

Mechanism and Rationale: In this catalytic cycle, a phospholene oxide catalyst is activated and serves a similar role to POCl₃ in forming the electrophilic Vilsmeier reagent from DMF.[9] The reaction proceeds under significantly milder conditions (room temperature) and demonstrates excellent tolerance for various functional groups, including esters, nitriles, and boronic esters.[10] While reaction times may be longer, the high purity of the product and improved safety profile make it a compelling choice.[6]

The Duff Reaction: A Classic Method for Phenolic Aldehydes

The Duff reaction is another established method for aromatic formylation, using hexamine (hexamethylenetetramine) as the formyl carbon source in an acidic medium like glycerol or acetic acid.[12] While highly effective for electron-rich phenols, its application to indoles is less common and generally less efficient than the Vilsmeier-Haack approach.

Mechanism and Rationale: The reaction mechanism involves the electrophilic attack of a protonated, ring-opened hexamine species onto the aromatic ring. A series of subsequent steps, including an intramolecular redox reaction and hydrolysis, ultimately furnishes the aldehyde.[12] The reaction typically requires strongly activating groups on the aromatic ring and is known for often producing modest yields.[12][13] For indole substrates, the Vilsmeier-Haack reaction is almost always the superior choice.

Performance Comparison of Synthesis Methods

The selection of a synthetic route is a multi-faceted decision. The following table provides a comparative summary of the key performance indicators for the discussed methods to aid in this process.

Method Key Reagents Typical Conditions Yield (%) Advantages Disadvantages
Classic Vilsmeier-Haack Indole, POCl₃, DMF0°C to 90°C, 2-9 hours85-97%[6][7][14]High yields, reliable, well-established, fast reaction times.Requires stoichiometric amounts of hazardous POCl₃, exothermic, harsh workup.[9]
Catalytic Vilsmeier-Haack Indole, Phospholene oxide (cat.), DEBM, PhSiH₃, DMFRoom Temperature, 16 hours75-77%[6][10]Mild conditions, high functional group tolerance, avoids stoichiometric POCl₃.[9]Longer reaction times, requires specialized catalyst and reagents.
Duff Reaction Indole, Hexamethylenetetramine, Acid (e.g., AcOH)Elevated temperaturesModerate to Low[6]Uses inexpensive and stable reagents.Generally inefficient for indoles, often low yields, requires strongly activated substrates.[12][13]
Palladium-Catalyzed C-H Functionalization Indole, Aryl Halide, Pd Catalyst, Ligand, BaseVaries, often >100°CVaries widelyHigh regioselectivity possible, broad substrate scope.[15][16][17]Requires expensive catalyst, may need extensive optimization, potential for side reactions.[16]

Validated Experimental Protocols

To ensure reproducibility and trustworthiness, the following protocols are based on established and peer-reviewed procedures.

Protocol 1: Classic Vilsmeier-Haack Synthesis of Indole-3-Carbaldehyde

This procedure is adapted from the robust and widely cited method in Organic Syntheses.[18] It is a reliable method for producing high yields of the target compound.

VH_Workflow cluster_prep Reagent Preparation cluster_reaction Reaction cluster_workup Workup & Isolation cluster_final Final Product A 1. Cool DMF in an ice-salt bath B 2. Add POCl₃ dropwise to form Vilsmeier reagent A->B C 3. Add Indole solution dropwise to reagent B->C D 4. Warm to 35°C and stir for 2h C->D E 5. Quench reaction with ice D->E F 6. Basify with NaOH (aq) to precipitate product E->F G 7. Filter and wash solid with water F->G H 8. Dry to obtain pure product G->H

Caption: Step-by-step workflow for the catalytic Vilsmeier-Haack synthesis.

Step-by-Step Methodology:

  • Inert Atmosphere Setup: To a flame-dried 200 mL Schlenk flask under an argon atmosphere, add the 5-substituted indole (20.0 mmol, 1.0 equiv) and 3-methyl-1-phenyl-2-phospholene 1-oxide (576 mg, 3.0 mmol, 0.15 equiv).

  • Solvent Addition: Add anhydrous acetonitrile (40 mL) via syringe.

  • Reagent Addition: Sequentially add diethyl bromomalonate (DEBM) (4.10 mL, 24.0 mmol, 1.2 equiv), deuterated N,N-dimethylformamide (DMF-d7) (2.33 mL, 30.0 mmol, 1.5 equiv), and phenylsilane (PhSiH₃) (3.69 mL, 30.0 mmol, 1.5 equiv) via syringe.

  • Reaction: Stir the resulting mixture at room temperature for 16 hours. The solution will gradually become cloudy.

  • Quenching: Carefully add 2 M NaOH (40 mL) dropwise to the reaction mixture.

  • Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.

  • Purification: The crude product is purified by filtration through a pad of Celite and silica gel, followed by washing with petroleum ether. The solid is then dried under high vacuum to afford the pure product (yields typically 75-77%). [10]

Conclusion and Future Outlook

The synthesis of 5-substituted-1H-indole-3-carbaldehydes remains a critical task in synthetic and medicinal chemistry. The classic Vilsmeier-Haack reaction continues to be the most direct and high-yielding method, valued for its reliability and speed. [6][19]However, concerns over the use of hazardous reagents have driven the development of innovative alternatives.

The catalytic Vilsmeier-Haack reaction represents a significant step forward, offering a much safer and milder protocol that is compatible with a wider range of sensitive functional groups, making it ideal for complex, late-stage syntheses. [9][10]While methods like the Duff reaction are of historical and mechanistic interest, they are not competitive for this specific transformation. Furthermore, emerging palladium-catalyzed C-H functionalization techniques promise even greater precision and novel pathways for indole synthesis, though they often require significant optimization. [16][17][20] For researchers and drug development professionals, the choice of method will depend on a balance of factors including scale, substrate complexity, cost, and environmental considerations. The classic Vilsmeier-Haack remains the go-to for robust, large-scale production, while its catalytic counterpart provides a sophisticated tool for delicate and high-value applications.

References

  • Xue, J., Zhang, Y., Zhong, B., & Yang, J.-D. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21–33. [Link]

  • Xue, J., Zhang, Y.-S., Huan, Z., & Yang, J.-D. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry, 87(23), 15759–15766. [Link]

  • ResearchGate. (n.d.). Synthesis of 5-substituted-1H-indole-3-carbaldehyde (5a,b) and 5-substituted-1-(3-methylbut-2-enyl)-1H-indole-3-carbaldehyde (6a,b). ResearchGate. Retrieved from [Link]

  • Akbaş, E., & Ören, İ. (2013). Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7-phenoxyindolin-2-ylidene)malonaldehyde and its some reactions. International Journal of Organic Chemistry, 3(3), 187-194. [Link]

  • Ge, Z., Wu, L., & Xue, F. (2006). Synthesis of substituted indole-3-carboxaldehyde derivatives. Journal of Heterocyclic Chemistry, 43(5), 1425-1428. [Link]

  • Kumar, M., et al. (2018). Directed C–H Functionalization of C3-Aldehyde, Ketone, and Acid/Ester-Substituted Free (NH) Indoles with Iodoarenes via a Palladium Catalyst System. ACS Omega, 3(11), 15915-15929. [Link]

  • El-Sawy, E. R., et al. (2017). 1H-Indole-3-carboxaldehyde: Synthesis and Reactions. ResearchGate. Retrieved from [Link]

  • S. R. B., & P. B. T. (2011). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences and Research, 2(10), 2542-2551. [Link]

  • Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Organic Syntheses, 101, 21-33. [Link]

  • Wikipedia. (n.d.). Duff reaction. Wikipedia. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786460A - Synthetic method for indole-3-carboxaldehyde compounds. Google Patents.
  • Chen, K., & Li, Z. (2021). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C-H activation. Tetrahedron Letters, 70, 152971. [Link]

  • ResearchGate. (n.d.). Direct synthesis of 1H-Indole-3-carbaldehyde 4. ResearchGate. Retrieved from [Link]

  • The ScholarShip. (n.d.). The Duff Reaction: Researching A Modification. The ScholarShip. Retrieved from [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Böttcher, C., et al. (2014). The Biosynthetic Pathway of Indole-3-Carbaldehyde and Indole-3-Carboxylic Acid Derivatives in Arabidopsis. Plant Physiology, 165(2), 863-876. [Link]

  • Seshadri, S., & Deshpande, A. R. (1991). Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B, 30B(3), 323-325. [Link]

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998). A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. [Link]

  • Smith, G. F. (1954). Indole-3-aldehyde. Organic Syntheses, 34, 57. [Link]

  • Aghazadeh, M. (2019). Tertiary cyclic amides in Vilsmeier type reaction with indoles. Progress in Chemical and Biochemical Research, 2(1), 34-39. [Link]

  • Loyola eCommons. (n.d.). Novel Synthetic Route to 5-Substituted Indoles. Loyola eCommons. Retrieved from [Link]

  • Kumar, A., Dapkekar, A. B., & Satyanarayana, G. (2025). Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C–H activation. Organic & Biomolecular Chemistry, 23(41), 9222-9256. [Link]

  • Moura, G. L. C., et al. (2011). Formation of the Vilsmeier-Haack complex: the performance of different levels of theory. Journal of Molecular Modeling, 17(3), 577-583. [Link]

  • Kumar, A., Dapkekar, A. B., & Satyanarayana, G. (2025). Recent advances in the synthesis of indoles and their applications. Organic & Biomolecular Chemistry, 23(41), 9222-9256. [Link]

  • Reddy, G. R., et al. (2019). Palladium-catalyzed synthesis of 2,3-disubstituted indoles via arylation of ortho-alkynylanilines with arylsiloxanes. Organic & Biomolecular Chemistry, 17(28), 6844-6848. [Link]

  • Naik, N., et al. (2012). Novel indole-3-carboxaldehyde analogues: Synthesis and their antioxidant evaluation. Der Pharma Chemica, 4(2), 783-790. [Link]

  • Palladino, P., et al. (2024). A novel colorimetric assay for indole-3-carbaldehyde detection in foods. Food Chemistry Advances, 3, 100045. [Link]

Sources

Comparative

A Comparative Guide to the Cytotoxic Effects of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde on Cancer Cell Lines

This guide provides a comprehensive analysis of the cytotoxic potential of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde, a synthetic indole derivative, against various cancer cell lines. By objectively comparing its perf...

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive analysis of the cytotoxic potential of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde, a synthetic indole derivative, against various cancer cell lines. By objectively comparing its performance with other indole-based compounds and established chemotherapeutic agents, we aim to furnish researchers, scientists, and drug development professionals with critical insights supported by experimental data and detailed protocols.

The indole scaffold is a privileged structure in medicinal chemistry, forming the backbone of numerous natural and synthetic compounds with significant biological activities, including potent anticancer properties.[1] The introduction of a trifluoromethyl (-CF3) group is a common strategy in drug design to enhance metabolic stability, bioavailability, and target affinity. This guide delves into the potential of applying this modification to the indole-3-carbaldehyde framework to develop novel anticancer agents.

Comparative Cytotoxicity Analysis

While specific experimental data on the cytotoxic effects of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is emerging, its potential can be inferred from studies on analogous compounds.[2] The following table presents a comparative summary of the half-maximal inhibitory concentration (IC50) values for various indole derivatives and standard chemotherapeutic drugs against common cancer cell lines, such as MCF-7 (breast adenocarcinoma) and A549 (lung carcinoma). A lower IC50 value indicates greater cytotoxic potency.

CompoundCancer Cell LineIC50 (µM)Reference
5-(Trifluoromethyl)-1H-indole-3-carbaldehyde Data Not AvailableN/AN/A
5-Chloro-indole-2-carboxylate derivative (3e)Panc-1, MCF-7, A-549GI50: 0.029 - 0.042[3]
4-Chloro...benzenesulfonohydrazide (5f) of indole-3-carbaldehydeMCF-713.2[4]
4-Chloro...benzenesulfonohydrazide (5f) of indole-3-carbaldehydeMDA-MB-4688.2[4]
5-Nitroindole derivative (5)HeLa5.08[5]
5-Nitroindole derivative (7)HeLa5.89[5]
5-Hydroxyindole-3-carboxylic acid ester (5d)MCF-74.7[6]
Indole-3-carbinol (I3C)HeLa, MCF7, MDA-MB-231, HCT-8>10[7]
Indole-3-acetaldehyde (IAAD)HCT116, DLD-1>50[2]
Doxorubicin MCF-7~2.50[8]
A549>20[8]
Cisplatin MCF-7Highly variable[6]
A549~9.0[9]
5-Fluorouracil (5-FU) MCF-7~7.79[10]
A549~10.32[8]

Note: The cytotoxicity of cisplatin can vary significantly between studies due to experimental heterogeneity.[11]

Structure-Activity Relationship Insights

The data from related compounds suggest that the nature and position of the substituent on the indole ring play a crucial role in determining the cytotoxic activity. For instance, derivatives of 5-chloro-indole-2-carboxylate have demonstrated potent antiproliferative activity with GI50 values in the nanomolar range.[3] Similarly, a 5-nitroindole derivative exhibited an IC50 value of approximately 5 µM against HeLa cells.[5] The introduction of a highly electronegative trifluoromethyl group at the 5-position is anticipated to significantly influence the electronic properties of the indole ring, potentially enhancing its interaction with biological targets and leading to potent anticancer activity.[12]

Mechanistic Considerations: Apoptosis and Cell Cycle Arrest

Derivatives of indole-3-carbaldehyde are known to exert their anticancer effects through various mechanisms, primarily by inducing apoptosis (programmed cell death) and causing cell cycle arrest.[13][14] It is plausible that 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde shares these mechanisms of action.

Potential Signaling Pathways

The cytotoxic effects of indole derivatives are often mediated through the modulation of key signaling pathways that regulate cell survival and proliferation. One of the central mechanisms involves the induction of apoptosis through both intrinsic (mitochondrial) and extrinsic pathways. This can be triggered by the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins. Furthermore, these compounds can interfere with the cell cycle machinery, leading to arrest at different phases and preventing cancer cell proliferation.[14]

Indole 5-(Trifluoromethyl)-1H- indole-3-carbaldehyde ROS ↑ Reactive Oxygen Species (ROS) Indole->ROS CellCycle Cell Cycle Proteins (CDKs) Indole->CellCycle Mito Mitochondrial Dysfunction ROS->Mito Caspase9 Caspase-9 Activation Mito->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis Proliferation ↓ Cell Proliferation Apoptosis->Proliferation Arrest Cell Cycle Arrest (G1 or G2/M) CellCycle->Arrest Arrest->Proliferation cluster_prep Preparation cluster_assay Assay cluster_readout Readout Seed Seed cells in 96-well plate Incubate1 Incubate for 24h Seed->Incubate1 Treat Treat with compound (various concentrations) Incubate1->Treat Incubate2 Incubate for 48h Treat->Incubate2 Add_MTT Add MTT solution Incubate2->Add_MTT Incubate3 Incubate for 3h Add_MTT->Incubate3 Add_Solvent Add solubilization solvent Incubate3->Add_Solvent Shake Shake for 15 min Add_Solvent->Shake Read Read absorbance at 570 nm Shake->Read

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde and control compounds in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals. [15]5. Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. [15]Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Apoptosis Detection: Annexin V-FITC/PI Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

cluster_prep Cell Preparation cluster_stain Staining cluster_analysis Analysis Treat Treat cells with compound (IC50) Harvest Harvest and wash cells Treat->Harvest Resuspend Resuspend in 1X Binding Buffer Harvest->Resuspend Add_Annexin Add Annexin V-FITC and Propidium Iodide (PI) Resuspend->Add_Annexin Incubate Incubate for 15 min in the dark Add_Annexin->Incubate Add_Buffer Add 1X Binding Buffer Incubate->Add_Buffer Analyze Analyze by Flow Cytometry Add_Buffer->Analyze

Caption: Workflow for Annexin V/PI apoptosis assay.

Step-by-Step Protocol:

  • Cell Treatment: Treat cells with the compound at its predetermined IC50 concentration for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells, wash with cold PBS, and centrifuge.

  • Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Add 1X Binding Buffer to each sample and analyze immediately by flow cytometry.

Cell Cycle Analysis: Propidium Iodide Staining

This method uses propidium iodide to stain cellular DNA, allowing for the quantification of cells in different phases of the cell cycle via flow cytometry.

Step-by-Step Protocol:

  • Cell Treatment and Harvesting: Treat cells as described for the apoptosis assay and harvest.

  • Fixation: Resuspend the cells in cold PBS and fix by adding dropwise to ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Staining: Centrifuge the fixed cells, wash with PBS, and resuspend in a staining solution containing propidium iodide and RNase A.

  • Flow Cytometry Analysis: Incubate for 30 minutes at room temperature in the dark and analyze by flow cytometry.

Conclusion

While direct experimental evidence for the cytotoxic effects of 5-(Trifluoromethyl)-1H-indole-3-carbaldehyde is still limited, the analysis of structurally related compounds provides a strong rationale for its investigation as a potential anticancer agent. The trifluoromethyl substitution is a promising modification to the indole-3-carbaldehyde scaffold. The standardized experimental protocols provided in this guide offer a robust framework for elucidating its precise cytotoxic profile, mechanisms of action, and comparative efficacy against existing anticancer drugs. Further research in this area is warranted to fully explore the therapeutic potential of this compound.

References

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde: A Comprehensive Guide for Laboratory Professionals

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety and environmental stewardship. This guide provide...

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the responsible management and disposal of chemical reagents are fundamental pillars of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde, a halogenated organic compound that necessitates careful handling as hazardous waste. Adherence to these procedures, in conjunction with your institution's specific Environmental Health and Safety (EHS) protocols and all applicable local, state, and federal regulations, is imperative.

Hazard Identification and Risk Assessment

The trifluoromethyl group, a common moiety in pharmaceutical compounds, and the indole scaffold can present several hazards. Based on analogous compounds, 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde should be presumed to cause skin irritation, serious eye irritation, and potential respiratory irritation.[1][2] Therefore, all handling and disposal operations must be conducted with appropriate engineering controls and Personal Protective Equipment (PPE).

Assumed Hazard Profile:
Hazard ClassDescriptionRationale
Skin Corrosion/Irritation Causes skin irritation.[1]Indole and its derivatives are known to be skin irritants.
Serious Eye Damage/Irritation Causes serious eye irritation.[1]Direct contact with the eyes is likely to cause significant damage.
Specific Target Organ Toxicity (Single Exposure) May cause respiratory irritation.[1]Inhalation of dust or aerosols can irritate the respiratory tract.
Aquatic Toxicity Potentially toxic to aquatic life.Halogenated organic compounds can have adverse effects on aquatic ecosystems.

Personal Protective Equipment (PPE) and Engineering Controls

To mitigate the risks identified above, the following PPE and engineering controls are mandatory when handling 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde for disposal.

Required Personal Protective Equipment (PPE):
PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., nitrile, neoprene).[3][4]To prevent skin contact and subsequent irritation.
Eye Protection Safety glasses with side shields or chemical splash goggles. A face shield is recommended if there is a risk of splashing.To protect against splashes that could cause serious eye damage.
Protective Clothing A flame-retardant and chemical-resistant lab coat.[5]To shield skin and personal clothing from accidental spills.
Respiratory Protection A NIOSH-approved respirator is required if dust or aerosols may be generated.[3][6]To prevent inhalation and respiratory tract irritation.

All handling and preparation for the disposal of this compound should be conducted within a certified chemical fume hood to minimize the risk of inhalation exposure.

Step-by-Step Disposal Protocol

The primary and most crucial step in the disposal of 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde is to treat it as hazardous waste and arrange for its collection by a licensed chemical waste disposal facility.[6] Under no circumstances should this chemical be disposed of down the drain or in the regular trash. [4][5]

Waste Segregation and Collection:

Proper segregation of chemical waste is a cornerstone of laboratory safety and regulatory compliance.[3]

  • Designate a Waste Container : Utilize a dedicated, properly labeled hazardous waste container. The container must be chemically compatible with the compound and any solvents used. For instance, do not store corrosive materials in metal containers.[3]

  • Labeling : The waste container must be clearly and accurately labeled with the words "Hazardous Waste" and the full chemical name: "5-(Trifluoromethyl)-1h-indole-3-carbaldehyde".[3][4] Include the date accumulation started and the specific hazards (e.g., "Irritant").

  • Solid vs. Liquid Waste :

    • Solid Waste : Collect solid 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde waste, including contaminated items such as weighing paper, pipette tips, and gloves, in a designated, puncture-proof, and sealable solid waste container.[6][5]

    • Liquid Waste (Solutions) : If the compound is in a solution, collect it in a designated liquid waste container. It is critical to keep halogenated and non-halogenated solvent waste streams separate.[3] The container should be sealable and made of a material compatible with the solvent.

  • Container Management : Keep the hazardous waste container securely sealed when not in use.[3] Store the sealed container in a designated, well-ventilated, and secure hazardous waste storage area, away from heat sources and incompatible materials.[3][4]

Disposal of Empty Containers:

Empty containers that previously held 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde must also be treated as hazardous waste unless properly decontaminated.

  • Triple Rinsing : Triple-rinse the empty container with a suitable solvent (e.g., acetone or ethanol).[4]

  • Rinsate Collection : Collect the rinsate from all three rinses as hazardous liquid waste in the appropriately labeled container.[4]

  • Final Disposal : Once triple-rinsed, the container can often be disposed of according to your institution's guidelines for decontaminated chemical containers. Consult your EHS department for specific procedures.

Final Disposal:

Arrange for the collection of the hazardous waste through your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal company.[5] This ensures that the waste is managed and disposed of in compliance with all local, state, and federal regulations, such as those set forth by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[7]

Regulatory Framework

The disposal of 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde falls under the purview of several regulatory bodies. As a halogenated organic compound, it is subject to specific disposal regulations.

  • Environmental Protection Agency (EPA) : The EPA, under the Resource Conservation and Recovery Act (RCRA), regulates the management of hazardous wastes from "cradle to grave".[8] Halogenated organic compounds are specifically listed and regulated.[9][10]

  • Occupational Safety and Health Administration (OSHA) : OSHA sets standards for workplace safety, including the handling of hazardous materials and emergency preparedness.[11][7][12] Employers are required to have a written health and safety plan and provide adequate training for all personnel who handle hazardous waste.[11]

Spill and Emergency Procedures

In the event of a spill or exposure, immediate and appropriate action is critical.

Spill Response:
  • Evacuate and Ventilate : Evacuate the immediate area and ensure it is well-ventilated.[3]

  • Containment : For solid spills, carefully sweep or vacuum the material, avoiding dust generation, and place it into a labeled hazardous waste container.[13] For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the spill.[3][4]

  • Cleanup : Wearing the appropriate PPE, carefully collect the spilled material and absorbent into a designated hazardous waste container.[3][4]

  • Decontaminate : Clean the spill area thoroughly with an appropriate solvent and decontaminating solution.

  • Report : Report all spills to your laboratory supervisor and EHS department.

Exposure Response:
  • Inhalation : Move the individual to fresh air. Seek immediate medical attention.

  • Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice.[1][14]

  • Eye Contact : Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1][14]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde.

DisposalWorkflow start Start: Generation of 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde Waste assess_hazards Assess Hazards (Consult SDS/Analog Data) start->assess_hazards don_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) assess_hazards->don_ppe waste_type Determine Waste Type don_ppe->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions) waste_type->liquid_waste Liquid collect_solid Collect in Labeled Solid Hazardous Waste Container solid_waste->collect_solid collect_liquid Collect in Labeled Liquid Hazardous Waste Container (Segregate Halogenated) liquid_waste->collect_liquid seal_store Securely Seal Container and Store in Designated Area collect_solid->seal_store collect_liquid->seal_store contact_ehs Contact EHS for Pickup by Licensed Disposal Facility seal_store->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for 5-(Trifluoromethyl)-1h-indole-3-carbaldehyde.

References

  • Proper Disposal of 6-(Trifluoromethyl)isoquinolin-1(2H)-one: A Step-by-Step Guide for Laboratory Professionals. (n.d.). Benchchem.
  • OSHA Regulations and Hazardous Waste Disposal: What To Know. (2022, September 13). Clean Management Environmental Group, Inc.
  • Proper Disposal of 3-(Trifluoromethyl)phenol: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • Proper Disposal of 4-(Trifluoromethyl)umbelliferone: A Step-by-Step Guide. (n.d.). Benchchem.
  • Proper Disposal of 2-Trifluoromethyl-2'-methoxychalcone: A Guide for Laboratory Professionals. (n.d.). Benchchem.
  • OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview. (2024, October 30). CDMS.
  • Hazardous Waste - Standards. (n.d.). Occupational Safety and Health Administration.
  • Safety Data Sheet for 5-Fluoroindole. (2025, December 19).
  • Introduction to Hazardous Waste Management. (n.d.).
  • Safety Data Sheet for 5-Fluoro-1H-indole-3-carboxaldehyde. (2023, July 5). Apollo Scientific.
  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds Regulated Under § 268.32. (n.d.). eCFR.
  • Appendix III List of Halogenated Organic Compounds Regulated Under 66268.32 EPA Listed Compounds. (n.d.). California Code of Regulations.
  • Safety Data Sheet for 5-(Trifluoromethyl)indole. (2024, March 31). Fisher Scientific.
  • Safety Data Sheet for 2-Chloro-5-(trifluoromethyl)benzaldehyde. (2021, May 1). Angene Chemical.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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